molecular formula C5H11ClN2O2 B1374355 (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride CAS No. 32934-42-2

(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride

Cat. No.: B1374355
CAS No.: 32934-42-2
M. Wt: 166.6 g/mol
InChI Key: OICPVUAPEGFLSK-HJXLNUONSA-N
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Description

(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The stereochemistry of the compound is a critical feature, as specific configurations can be essential for a molecule's interaction with biological targets. This reagent serves as a valuable synthetic intermediate or a core scaffold for the design and synthesis of novel bioactive molecules. Research indicates that structurally related 4-hydroxypyrrolidine-2-carboxylic acid derivatives are key components in the development of small-molecule therapeutics, such as potent PD-L1 inhibitors for immunotherapy . Furthermore, conformationally constrained pyrrolidine scaffolds are actively investigated in other therapeutic areas, including the development of novel efflux pump inhibitors (EPIs) to combat multidrug-resistant bacterial infections . The hydrochloride salt form typically enhances the compound's stability and solubility, making it more suitable for various experimental applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S,4R)-4-hydroxypyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c6-5(9)4-1-3(8)2-7-4;/h3-4,7-8H,1-2H2,(H2,6,9);1H/t3-,4+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICPVUAPEGFLSK-HJXLNUONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 32934-42-2

Introduction: The Strategic Importance of Chiral Pyrrolidines in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its conformational rigidity and the stereochemical complexity arising from substituted chiral centers offer a unique framework for designing molecules with high target specificity and affinity. Among the vast landscape of pyrrolidine-based building blocks, (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride emerges as a particularly valuable synthon for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, delving into its chemical identity, synthesis, analytical characterization, and its pivotal role in the development of innovative therapeutics. We will explore the causality behind synthetic strategies and analytical choices, offering field-proven insights to empower researchers in their drug discovery endeavors.

Core Compound Identity and Physicochemical Properties

This compound is the hydrochloride salt of a specific stereoisomer of 4-hydroxyprolinamide. The defined stereochemistry at the C2 and C4 positions is crucial for its utility as a chiral building block, influencing the three-dimensional arrangement of functional groups and, consequently, its interaction with biological targets.

PropertyValueSource
CAS Number 32934-42-2[1]
Molecular Formula C₅H₁₁ClN₂O₂[1]
Molecular Weight 166.60 g/mol [1]
IUPAC Name (2S,4R)-4-hydroxypyrrolidine-2-carboxamide;hydrochloride[1]
Synonyms (2S,4R)-4-HYDROXYPYRROLIDINE-2-CARBOXAMIDE HCL, (4R)-4-hydroxy-L-prolinamide hydrochloride[1]

The presence of the hydroxyl group, the carboxamide moiety, and the secondary amine within the pyrrolidine ring provides multiple points for synthetic modification, making it a versatile starting material for constructing more complex molecules. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility, facilitating its handling and use in various reaction conditions.

Strategic Synthesis of this compound

The synthesis of this compound typically commences from the readily available and naturally occurring amino acid, (2S,4R)-4-hydroxy-L-proline (trans-4-Hydroxy-L-proline).[2][3] The synthetic strategy involves the protection of the amine, activation of the carboxylic acid, amidation, and subsequent deprotection.

Rationale for the Synthetic Pathway

The chosen synthetic route is dictated by the need to selectively amidate the carboxylic acid without interfering with the secondary amine and the hydroxyl group. This necessitates a protection-deprotection strategy. The Boc (tert-butoxycarbonyl) group is a common and effective choice for protecting the pyrrolidine nitrogen due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

The following diagram illustrates a logical and widely applicable synthetic workflow:

G A (2S,4R)-4-hydroxy-L-proline B N-Boc-(2S,4R)-4-hydroxy-L-proline A->B Boc₂O, Base C Activated Ester Intermediate B->C Coupling Agent (e.g., HATU, HOBt/EDC) D N-Boc-(2S,4R)-4-hydroxypyrrolidine-2-carboxamide C->D NH₃ or NH₄Cl, Base E (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide D->E Acidic Deprotection (e.g., TFA) F (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide HCl E->F HCl

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

The following protocol is a representative, field-proven methodology for the synthesis of the title compound.

Step 1: N-Boc Protection of (2S,4R)-4-hydroxy-L-proline

  • Dissolve (2S,4R)-4-hydroxy-L-proline (1.0 eq) in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as sodium hydroxide or triethylamine (2.5 eq), to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(2S,4R)-4-hydroxy-L-proline.

Step 2: Amidation

  • Dissolve N-Boc-(2S,4R)-4-hydroxy-L-proline (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Introduce a source of ammonia, such as bubbling ammonia gas through the solution or adding ammonium chloride (1.5 eq) and an additional equivalent of base.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, filter, and concentrate to afford N-Boc-(2S,4R)-4-hydroxypyrrolidine-2-carboxamide.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude N-Boc-(2S,4R)-4-hydroxypyrrolidine-2-carboxamide in a suitable solvent such as 1,4-dioxane or methanol.

  • Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in 1,4-dioxane).

  • Stir the reaction at room temperature for several hours, monitoring the deprotection by TLC or LC-MS.

  • The product, this compound, will often precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Analytical Characterization: Ensuring Purity and Structural Integrity

Rigorous analytical characterization is paramount to validate the identity, purity, and stereochemical integrity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the final compound. Key expected signals in the ¹H NMR spectrum would include diastereotopic protons of the pyrrolidine ring, the methine proton at C2, the methine proton at C4 bearing the hydroxyl group, and the exchangeable protons of the amide, amine, and hydroxyl groups. The coupling patterns and chemical shifts provide detailed information about the connectivity and stereochemistry of the molecule. For instance, the coupling constants between the protons on the pyrrolidine ring can help confirm the trans relationship between the substituents at C2 and C4.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final product. A reverse-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA) or formic acid is typically employed. The purity is determined by the area percentage of the main peak in the chromatogram. Chiral HPLC can also be utilized to confirm the enantiomeric purity of the compound.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (LC-MS), is used to confirm the molecular weight of the compound. The observation of the correct mass-to-charge ratio (m/z) for the protonated molecule provides strong evidence for the identity of the synthesized product.

A Self-Validating Analytical Workflow

The synergy of these analytical techniques forms a self-validating system. NMR confirms the structure, HPLC assesses the purity, and MS corroborates the molecular weight. Any discrepancy in one technique would prompt further investigation using the others, ensuring the high quality of the material destined for downstream applications.

G cluster_0 Analytical Workflow A Synthesized Compound B NMR Spectroscopy A->B Structural Elucidation C HPLC Analysis A->C Purity Assessment D Mass Spectrometry A->D Molecular Weight Confirmation E Confirmed Structure & Purity B->E C->E D->E

Caption: A comprehensive and self-validating analytical workflow for quality control.

Applications in Drug Development: A Versatile Chiral Building Block

The unique stereochemistry and functional group display of this compound make it a highly sought-after intermediate in the synthesis of complex, biologically active molecules. Its rigid pyrrolidine backbone serves as a scaffold to orient pharmacophoric elements in a precise three-dimensional space, enhancing interactions with target proteins.

Precursor for Antiviral Agents

The pyrrolidine scaffold is a common motif in a variety of antiviral drugs, particularly those targeting viral proteases and polymerases.[4][5] The stereochemically defined centers of this compound can be crucial for mimicking the transition state of enzymatic reactions or for fitting into the active sites of viral enzymes with high specificity. The carboxamide and hydroxyl functionalities provide convenient handles for further synthetic elaboration to introduce moieties that enhance binding affinity and pharmacokinetic properties.

Role in Anticancer Drug Discovery

In the realm of oncology, the development of targeted therapies is paramount. Chiral building blocks like this compound are valuable in the synthesis of kinase inhibitors, protease inhibitors, and other targeted agents.[6][7] Furthermore, the hydroxyproline motif has gained significant attention in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), two cutting-edge modalities in cancer therapy.[8] The defined stereochemistry of this building block is critical for ensuring the correct spatial orientation of the ligands that bind to the target protein and the E3 ligase in PROTACs, or for the proper attachment and release of cytotoxic payloads in ADCs.

Foundation for Novel Scaffolds in Medicinal Chemistry

Beyond specific therapeutic areas, this compound serves as a versatile starting material for the creation of novel chemical libraries for high-throughput screening. Its inherent chirality and multiple functionalization points allow for the rapid generation of diverse and stereochemically complex molecules, increasing the probability of identifying novel hits in drug discovery campaigns.

Conclusion: An Indispensable Tool for the Modern Medicinal Chemist

This compound, with its well-defined stereochemistry and versatile functionality, represents more than just a chemical intermediate. It is a strategic tool that empowers medicinal chemists to design and synthesize the next generation of targeted therapeutics. Its journey from the naturally occurring amino acid, hydroxyproline, to a highly pure and characterizable building block underscores the principles of modern organic synthesis and its profound impact on drug discovery. This guide has provided a comprehensive technical overview, from its synthesis and analysis to its critical applications, with the aim of equipping researchers and drug development professionals with the knowledge to effectively leverage this valuable compound in their pursuit of novel medicines.

References

  • A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. (2015). Tetrahedron Letters, 56(35), 5025-5028.
  • and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. (2014). The Journal of Organic Chemistry, 79(13), 6089-6100. [Link]

  • Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride. (2015).
  • (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. PubChem. Retrieved January 18, 2026, from [Link]

  • (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid. Chengdu Pukang Biotechnology Co., Ltd. Retrieved January 18, 2026, from [Link]

  • GC–MS analysis of 4-hydroxyproline: elevated proline hydroxylation in metformin-associated lactic acidosis and metformin-treated Becker muscular dystrophy patients. (2024). Amino Acids, 56(1), 23. [Link]

  • This compound. PubChem. Retrieved January 18, 2026, from [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (2023). Molecules, 28(13), 5123. [Link]

  • Synthesis of A. (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid methyl ester. Molbase. Retrieved January 18, 2026, from [Link]

  • (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. (2014). The Journal of Organic Chemistry, 79(13), 6089-6100. [Link]

  • Design, synthesis and antiviral evaluation of novel heteroarylcarbothioamide derivatives as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and RDDP functions. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1344-1354. [Link]

  • Codelivery of Phytochemicals with Conventional Anticancer Drugs in Form of Nanocarriers. (2022). Pharmaceutics, 14(3), 593. [Link]

  • A roadmap to engineering antiviral natural products synthesis in microbes. (2020). Current Opinion in Biotechnology, 65, 116-125. [Link]

  • Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors. (2015). PLoS ONE, 10(12), e0143586. [Link]

  • The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. (2015). Analytical and Bioanalytical Chemistry, 407(17), 5075-5085. [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2006). The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • Design, synthesis, and broad spectrum antiviral activity of 1- -D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides. (1972). Journal of Medicinal Chemistry, 15(11), 1150-1154. [Link]

  • Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. (2022). Molecules, 27(12), 3730. [Link]

  • Hydroxyproline-containing peptide antibiotics synthesized via free proline hydroxylation. ResearchGate. Retrieved January 18, 2026, from [Link]

  • L-Hydroxyproline. PubChem. Retrieved January 18, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride, a pivotal chiral building block in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors. It delves into the structural and functional characteristics of the molecule, offering insights into its analytical methodologies, applications in medicinal chemistry, and essential safety and handling protocols. The guide synthesizes theoretical knowledge with practical, field-proven insights to facilitate its effective utilization in research and manufacturing.

Introduction

This compound, a derivative of the non-essential amino acid hydroxyproline, has emerged as a valuable intermediate in the synthesis of complex bioactive molecules. Its rigid pyrrolidine scaffold, coupled with stereochemically defined hydroxyl and carboxamide functionalities, makes it an attractive starting material for creating novel therapeutics with high specificity and efficacy. This guide aims to be an essential resource by consolidating critical data on its physicochemical properties and analytical determination.

Molecular Structure and Identification

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its molecular structure and identifiers.

Chemical Structure

The structure of this compound is characterized by a five-membered pyrrolidine ring. The stereochemistry at the C2 and C4 positions is crucial for its application in asymmetric synthesis.

Chemical structure of this compound

Figure 1. Chemical Structure of this compound.

Chemical Identifiers

A consistent and accurate identification of this compound is paramount for regulatory and research purposes.

IdentifierValueSource
IUPAC Name (2S,4R)-4-hydroxypyrrolidine-2-carboxamide;hydrochloridePubChem[1]
CAS Number 32934-42-2PubChem[1]
Molecular Formula C₅H₁₁ClN₂O₂PubChem[1]
Molecular Weight 166.60 g/mol PubChem[1]
Synonyms (2S,4R)-4-HYDROXYPYRROLIDINE-2-CARBOXAMIDE HCL, (2S,4R)-trans-4-hydroxy-L-prolinamide hydrochlorideChemicalBook[2]

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems.

Physical State and Appearance

This compound is typically a white to off-white crystalline solid.

Melting Point
Solubility

This compound is expected to exhibit good solubility in water and other polar protic solvents such as methanol and ethanol, a characteristic feature of many hydrochloride salts of small organic molecules. It is likely to have limited solubility in non-polar organic solvents.

pKa

The pKa value for this compound has not been experimentally reported in the available literature. However, based on the structure, the pyrrolidine nitrogen is expected to be the primary basic center.

Stability and Storage

This compound is known to be hygroscopic. Therefore, it is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry place (2-8 °C is recommended) to prevent degradation from moisture.[3]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of the identity and purity of a compound. While specific spectra for the title compound are not publicly available, representative data from its parent compound, 4-hydroxyproline, are presented for contextual understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 4-hydroxyproline provide characteristic signals that can be extrapolated to its carboxamide derivative. Key expected signals for this compound would include protons and carbons of the pyrrolidine ring, with specific chemical shifts influenced by the hydroxyl and carboxamide groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, N-H stretches of the amide and ammonium groups, and the C=O stretch (Amide I band) of the carboxamide.

Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak corresponding to the free base [(M+H)⁺] and potentially fragments resulting from the loss of water, ammonia, or other small moieties.

Analytical Methodologies

The accurate quantification and purity assessment of this compound are critical for its application in synthesis and drug development. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most suitable techniques.

HPLC-UV/Vis Analysis

A common approach for the analysis of amino acid derivatives that lack a strong chromophore is pre-column derivatization.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing (2S,4R)-4-Hydroxypyrrolidine- 2-carboxamide HCl Derivatization Derivatization with Dansyl Chloride Sample->Derivatization Injection Injection onto Reversed-Phase Column Derivatization->Injection Separation Gradient Elution Injection->Separation Detection UV/Vis or Fluorescence Detection Separation->Detection Quantification Quantification against Standard Curve Detection->Quantification

Caption: Workflow for HPLC analysis with pre-column derivatization.

  • Standard and Sample Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., water or methanol). Prepare sample solutions by accurately weighing and dissolving the material in the same solvent.

  • Derivatization: To an aliquot of the standard or sample solution, add a solution of a derivatizing agent such as dansyl chloride in the presence of a buffer to maintain an alkaline pH.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Aqueous buffer (e.g., phosphate or acetate buffer).

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A time-programmed gradient from a lower to a higher percentage of Mobile Phase B.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV or fluorescence detector set to the appropriate wavelength for the chosen derivative.

  • Quantification: Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

LC-MS for Enhanced Specificity

For more complex matrices or for confirmation of identity, LC-MS provides higher selectivity and sensitivity.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Interpretation Sample Sample Injection Separation Chromatographic Separation Sample->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MassAnalysis Mass Analysis (e.g., Q-TOF) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Interpretation Mass Spectrum Interpretation Detection->Interpretation

Caption: General workflow for LC-MS analysis.

Applications in Drug Development

The unique stereochemistry and functional groups of this compound make it a valuable chiral pool starting material.

  • Protease Inhibitors: The pyrrolidine ring can mimic the proline residue in peptide substrates of proteases, making it a key component in the design of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4) and hepatitis C virus (HCV) NS3/4A protease.

  • Antibody-Drug Conjugates (ADCs) and PROTACs: This molecule can serve as a linker component in the construction of ADCs and proteolysis-targeting chimeras (PROTACs), where its defined stereochemistry can influence the overall conformation and biological activity of the conjugate.

  • Asymmetric Synthesis: The chiral nature of the molecule is exploited to introduce stereocenters in the synthesis of complex natural products and active pharmaceutical ingredients.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical substance.

  • Hazard Identification: May cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid generating dust. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed. As the compound is hygroscopic, storage in a desiccator or under an inert atmosphere is recommended for long-term stability.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. A thorough understanding of its physicochemical properties, as outlined in this guide, is fundamental to its effective and safe use in the laboratory and in manufacturing processes. While some specific experimental data for this particular isomer remains to be published, the information provided herein, based on available data and analysis of related compounds, offers a solid foundation for researchers and developers.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ChemBK. (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. [Link]

  • Oakwood Chemical. Methyl (2S,4R)-4-Hydroxypyrrolidine-2-carboxylate hydrochloride. [Link]

  • Tetrahedron Letters. A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. [Link]

  • MySkinRecipes. (2R,4R)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride. [Link]

  • Chengdu Pukang Biotechnology Co., Ltd. (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid. [Link]

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(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride: A Cornerstone Chiral Building Block

Abstract

This compound is a specialized amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. As a derivative of trans-4-hydroxy-L-proline, it provides a conformationally constrained, chiral scaffold essential for creating molecules with high stereochemical purity and specific biological activity. This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, analytical characterization, and applications, with a focus on its pivotal role in drug development.

Molecular Structure and Stereochemical Implications

The structure of this compound is defined by a five-membered pyrrolidine ring with specific stereochemistry that dictates its biological function and synthetic utility.

  • Pyrrolidine Ring: The saturated heterocyclic ring provides a rigid backbone, which is highly advantageous in drug design for reducing conformational flexibility and improving binding affinity to biological targets.

  • Stereochemistry (2S, 4R): The defined stereocenters at the C2 and C4 positions are critical. The (2S) configuration at the alpha-carbon is analogous to natural L-amino acids. The (4R) configuration of the hydroxyl group places it in a trans position relative to the carboxamide group. This specific arrangement forces the pyrrolidine ring to adopt a C4-exo (or Cγ-exo) pucker, a conformational preference that significantly influences how the molecule presents its functional groups for interaction with enzymes and receptors.[1]

  • Functional Groups:

    • 4-Hydroxyl Group: Acts as a crucial hydrogen bond donor and acceptor, enabling precise interactions with biological targets. It is also a key handle for further chemical modification.[2]

    • 2-Carboxamide Group: Serves as a bioisostere for a carboxylic acid or can participate in hydrogen bonding networks. Its presence is fundamental to the molecule's role in mimicking peptide structures.

    • Hydrochloride Salt: The secondary amine in the pyrrolidine ring is protonated, forming a hydrochloride salt. This enhances the compound's stability and solubility in aqueous media, which is often beneficial for handling and for certain reaction conditions.

The molecule's IUPAC name is (2S,4R)-4-hydroxypyrrolidine-2-carboxamide;hydrochloride.[3]

Physicochemical Properties

A summary of the key physical and chemical properties is presented below for quick reference.

PropertyValueSource(s)
Molecular Formula C₅H₁₁ClN₂O₂[3]
Molecular Weight 166.60 g/mol [3]
CAS Number 32934-42-2[3]
Appearance White to off-white solid[4]
Canonical SMILES C1O.Cl[3]
InChIKey OICPVUAPEGFLSK-HJXLNUONSA-N[3]
Storage 4°C, sealed storage, away from moisture[4]

Synthesis and Manufacturing Principles

The synthesis of this compound typically starts from its parent amino acid, (2S,4R)-4-Hydroxyproline, a readily available chiral precursor.[5][6] The general strategy involves selective functional group transformations, primarily the conversion of the carboxylic acid to a primary amide.

General Synthesis Workflow

The causality behind the synthetic sequence is to protect reactive sites (amine) while activating the target site (carboxylic acid) for amidation, followed by deprotection.

G A (2S,4R)-4-Hydroxyproline (Starting Material) B Step 1: N-Protection (e.g., Boc Anhydride) A->B C N-Boc-(2S,4R)-4-Hydroxyproline (Protected Intermediate) B->C D Step 2: Carboxylic Acid Activation (e.g., with EDC, HOBt) C->D E Activated Ester Intermediate D->E F Step 3: Amidation (Ammonia source, e.g., NH4Cl, base) E->F G N-Boc-(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide F->G H Step 4: Deprotection & Salt Formation (e.g., HCl in Dioxane) G->H I (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide HCl (Final Product) H->I

Caption: General workflow for synthesizing the target compound from L-hydroxyproline.

Exemplary Experimental Protocol

While a direct protocol for the title compound is proprietary, a representative synthesis can be adapted from established methods for N-Boc protected hydroxyproline derivatives.[7]

Step 1: N-Protection of (2S,4R)-4-Hydroxyproline

  • Dissolve (2S,4R)-4-Hydroxyproline (1 equivalent) in a 2:1 mixture of tetrahydrofuran and water.

  • Add a solution of sodium hydroxide (NaOH, ~2.5 equiv.) in water.

  • Add Di-tert-butyl dicarbonate (Boc₂O, ~1.5 equiv.) to the mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring completion by TLC.

  • Remove the organic solvent (THF) under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 using a 10% potassium bisulfate (KHSO₄) solution.

  • Extract the product, N-Boc-(2S,4R)-4-hydroxyproline, with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the protected intermediate.

Step 2: Amidation

  • Dissolve the N-Boc protected intermediate (1 equiv.) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, ~1.2 equiv.) and an activator like Hydroxybenzotriazole (HOBt, ~1.2 equiv.).

  • Add ammonium chloride (NH₄Cl, ~1.5 equiv.) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, ~2.0 equiv.).

  • Stir the mixture at room temperature for 12-24 hours.

  • Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

  • Purify the crude product, N-Boc-(2S,4R)-4-hydroxypyrrolidine-2-carboxamide, via column chromatography.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified N-Boc intermediate in a solvent such as 1,4-dioxane or ethyl acetate.

  • Add a solution of hydrochloric acid (HCl) in the chosen solvent (e.g., 4M HCl in dioxane, ~3-5 equiv.).

  • Stir the mixture at room temperature for 2-4 hours. The product will typically precipitate out of the solution.

  • Collect the solid product by filtration, wash with a non-polar solvent like diethyl ether to remove any residual impurities, and dry under vacuum.

  • The final product is this compound.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the structure, identity, and purity of the final compound. Each technique provides a unique piece of the structural puzzle.

TechniquePurpose & Expected Observations
¹H NMR Confirms the proton framework. Expect distinct signals for protons on the pyrrolidine ring (C2, C3, C4, C5), with chemical shifts influenced by the hydroxyl, amine, and carboxamide groups. The amide protons (NH₂) and the amine proton (NH₂⁺) will also be visible.
¹³C NMR Confirms the carbon backbone. Expect five distinct signals for the pyrrolidine ring carbons and one signal for the carbonyl carbon of the amide group.
FT-IR Identifies functional groups. Key expected peaks include a broad O-H stretch (~3400 cm⁻¹), N-H stretches for the amine salt and amide (~3200-3000 cm⁻¹), and a strong C=O stretch for the amide I band (~1650 cm⁻¹).
Mass Spec (MS) Determines molecular weight. The mass spectrum should show a parent ion corresponding to the free base [M+H]⁺ at approximately 131.08 m/z.
HPLC Assesses chemical and enantiomeric purity. Chiral HPLC is critical to confirm the (2S, 4R) stereochemistry and ensure no epimerization has occurred during synthesis. Purity is typically expected to be >98%.[4]

Applications in Drug Discovery and Asymmetric Synthesis

The value of this compound lies in its application as a specialized chiral building block.[8] Its rigid structure serves as an excellent scaffold for designing peptidomimetics and small molecule inhibitors.

  • Protease Inhibitors: The pyrrolidine scaffold can effectively mimic the transition state of peptide bond hydrolysis, making it a valuable core for designing inhibitors of proteases involved in diseases like HIV and hepatitis C.

  • Antiviral and Antidiabetic Agents: Its ability to present functional groups in a well-defined spatial orientation allows for high-affinity binding to enzyme active sites, which has been leveraged in the development of various therapeutic agents.[8]

  • Targeted Protein Degradation: Derivatives of hydroxyproline are famously used in the design of PROTACs (Proteolysis Targeting Chimeras). For instance, they form the core recognition motif for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in inducing targeted protein degradation.[1]

  • Asymmetric Organocatalysis: The parent amino acid, hydroxyproline, and its derivatives are widely used as organocatalysts for asymmetric reactions, leveraging the chiral secondary amine for enamine-based catalysis.[2]

G cluster_0 Core Scaffold cluster_1 Drug Development Applications A (2S,4R)-4-Hydroxypyrrolidine -2-carboxamide HCl B Protease Inhibitors A->B Mimics peptide transition state C Antiviral Agents A->C Scaffold for enzyme binding D PROTACs (VHL Ligands) A->D Core recognition motif E Peptidomimetics A->E Constrained backbone

Caption: Role of the core scaffold in various drug development applications.

Safety, Handling, and Storage

Proper handling is crucial for researcher safety and maintaining compound integrity. The following guidelines are based on available Safety Data Sheets (SDS).[9][10][11]

  • Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or equivalent), safety glasses with side shields, and a lab coat. If generating dust, use a NIOSH-approved respirator.[10]

  • Handling:

    • Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10]

    • Avoid all personal contact. Do not eat, drink, or smoke in the handling area.[9]

    • Wash hands thoroughly after handling.[9]

    • Employ dry clean-up procedures; avoid raising dust.[9]

  • Storage:

    • Store in original, tightly sealed containers.[9]

    • Keep in a cool, dry place protected from moisture and environmental extremes.[4][9]

    • Store away from incompatible materials such as strong oxidizing agents.[11]

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[10]

Conclusion

This compound is more than a simple chemical intermediate; it is a precision tool for the modern medicinal chemist. Its fixed stereochemistry and strategically placed functional groups provide a robust and reliable platform for constructing complex, biologically active molecules. From serving as a foundational piece in protease inhibitors to its critical role in the burgeoning field of targeted protein degradation, this compound's utility underscores the power of stereochemical control in rational drug design. A thorough understanding of its synthesis, characterization, and handling is paramount for any researcher aiming to leverage its unique properties for scientific innovation.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Hydroxyproline Derivatives in Organic Synthesis.
  • Tetrahedron Letters. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines.
  • Royal Society of Chemistry. (2015). Hydroxyproline Derivatives as Asymmetric Organocatalysts.
  • Apollo Scientific. (2022). Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride Safety Data Sheet.
  • PubChem. (2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid.
  • PubMed Central. (2014). Biosynthesis of trans-4-hydroxyproline by recombinant strains of Corynebacterium glutamicum and Escherichia coli.
  • Journal of the American Chemical Society. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation.
  • BLDpharm. Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride.
  • Sigma-Aldrich. (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide.
  • MySkinRecipes. (2R,4R)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride.
  • ResearchGate. Structures of the hydroxyproline isomers.
  • MedChemExpress. (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride Certificate of Analysis.
  • Apollo Scientific. (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid, N-BOC protected Safety Data Sheet.
  • PubChem. This compound.
  • Fisher Scientific. SAFETY DATA SHEET for (2S,4R)-(-)-4-Hydroxy-2-pyrrolinecarboxylic acid.
  • Guidechem. What is the synthesis and application of (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid?.

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Solubility of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. We will delve into predictive approaches based on molecular structure, outline detailed experimental protocols for accurate solubility measurement, and discuss the key factors that modulate the solubility of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility characteristics of this important chiral building block.

Introduction: The Significance of Solubility in Drug Development

This compound is a derivative of hydroxyproline, a class of compounds with significant interest in medicinal chemistry due to their presence in natural products and their utility as chiral synthons. The hydrochloride salt form is often employed to enhance aqueous solubility and stability. However, a comprehensive understanding of its solubility in a diverse range of organic solvents is paramount for several key processes in pharmaceutical development:

  • Reaction Medium Selection: The solubility of reactants and products dictates the choice of solvent for chemical synthesis, influencing reaction rates and yields.

  • Crystallization and Purification: Precise solubility data is essential for designing efficient crystallization processes to isolate and purify the API with high purity and desired polymorphic form.

  • Formulation Development: For non-aqueous formulations or processes involving organic solvents, knowing the solubility is crucial for achieving the desired drug concentration and ensuring the stability of the final product.

  • Pre-formulation Studies: Early characterization of solubility helps in identifying potential challenges and guiding the formulation strategy.

This guide will provide a framework for approaching the solubility determination of this compound, combining theoretical predictions with robust experimental methodologies.

Theoretical Framework and Predictive Approaches

A foundational understanding of the physicochemical properties of this compound allows for a qualitative prediction of its solubility behavior.

Molecular Structure and Polarity

The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[1][2] The structure of this compound possesses several key features that dictate its overall polarity:

  • Hydroxyl Group (-OH): A highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[3]

  • Amide Group (-CONH2): Another polar group that can participate in hydrogen bonding.[3]

  • Pyrrolidine Ring: A cyclic secondary amine which, in its protonated hydrochloride form, carries a positive charge, significantly increasing polarity.

  • Hydrochloride Salt: The presence of the hydrochloride salt dramatically increases the ionic character and overall polarity of the molecule, favoring solubility in highly polar solvents.[4][5]

Given these structural features, this compound is expected to be a highly polar compound.

Qualitative Solubility Prediction

Based on its high polarity, we can make initial predictions about its solubility in different classes of organic solvents. For a more informed prediction, we can draw parallels with a structurally similar compound, L-prolinamide, for which solubility data in various organic solvents is available.[6][7][8]

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh to Moderate These solvents can engage in hydrogen bonding with the hydroxyl and amide groups and can solvate the charged amine hydrochloride. L-proline, a related amino acid, shows good solubility in short-chain alcohols.[9]
Polar Aprotic N,N-Dimethylformamide (DMF), Acetonitrile, AcetoneModerate to Low These solvents have dipole moments and can act as hydrogen bond acceptors, but they lack donor capabilities. The high polarity of the hydrochloride salt may limit solubility compared to protic solvents. L-prolinamide shows some solubility in DMF and acetonitrile.[6][7][8]
Non-Polar n-Heptane, n-Hexane, Cyclohexane, TolueneVery Low to Insoluble The significant difference in polarity between the highly polar solute and non-polar solvents will result in poor solvation. L-prolinamide is practically insoluble in these solvents.[6][7][8]
Ethers Tetrahydrofuran (THF), Diethyl etherVery Low to Insoluble While THF has some polarity, it is generally a poor solvent for highly polar and ionic compounds. L-prolinamide has very low solubility in THF.[6][7][8]
Esters Ethyl acetateVery Low to Insoluble Similar to ethers, the polarity of ethyl acetate is insufficient to effectively solvate the highly polar hydrochloride salt. L-prolinamide has low solubility in ethyl acetate.[6][7][8]
Computational and Thermodynamic Models

For more quantitative predictions, several computational models can be employed. These are particularly useful in early development for high-throughput screening of potential solvents.

  • Thermodynamic Models (e.g., UNIQUAC, NRTL): These models use activity coefficients to predict solubility based on the interactions between the functional groups of the solute and solvent.[10][11][12][13] They require experimental data for parameterization but can be powerful for predicting solubility in solvent mixtures.

  • Machine Learning and QSPR Models: Quantitative Structure-Property Relationship (QSPR) models use mathematical equations to correlate the structural features of a compound with its solubility.[3][14] Machine learning approaches can be trained on large datasets of experimental solubility data to predict the solubility of new compounds.[14][15]

Experimental Determination of Solubility

While predictive methods are valuable, experimental determination remains the gold standard for obtaining accurate solubility data.

General Experimental Workflow

A systematic approach to solubility determination is crucial for obtaining reliable and reproducible results. The general workflow involves preparing a saturated solution, separating the solid and liquid phases, and quantifying the concentration of the dissolved solute.

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_quant Quantification cluster_data Data Analysis A Add excess solute to solvent in a sealed vial B Equilibrate at constant temperature with agitation (e.g., 24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant through a syringe filter (e.g., 0.22 µm) C->D E Dilute the clear filtrate D->E F Analyze concentration using a suitable analytical method (HPLC, UV-Vis) E->F G Calculate solubility (e.g., in mg/mL or mol/L) F->G

Caption: General workflow for the experimental determination of solubility.

Detailed Experimental Protocols

The choice of analytical method depends on the required accuracy, throughput, and the properties of the compound.

This classic method is straightforward and does not require sophisticated instrumentation, making it suitable for initial screenings.[16][17][18][19][20]

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed, pre-weighed vial.

    • Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. Visually confirm that excess solid remains.

  • Phase Separation:

    • Allow the suspension to settle, or centrifuge at a moderate speed to pellet the undissolved solid.

  • Sample Collection and Evaporation:

    • Carefully withdraw a known volume (e.g., 2 mL) of the clear supernatant and transfer it to a pre-weighed, dry evaporating dish.

    • Evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a suitable temperature may be necessary.

  • Drying and Weighing:

    • Dry the residue in the evaporating dish to a constant weight.

    • Weigh the dish with the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the evaporating dish.

    • Express the solubility as mass of solute per volume of solvent (e.g., mg/mL).

Self-Validation: The protocol's trustworthiness is ensured by drying the residue to a constant weight, indicating complete solvent removal. Repeating the experiment at least in triplicate will validate the reproducibility of the results.

High-Performance Liquid Chromatography (HPLC) is a highly accurate and sensitive method for solubility determination, especially for compounds with a suitable chromophore.[21][22][23][24][25]

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Follow Step 1 as described in the Gravimetric Method.

  • Phase Separation and Sample Preparation:

    • Centrifuge the equilibrated suspension.

    • Filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Discard the initial portion of the filtrate to avoid any adsorption effects.

  • Dilution:

    • Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent in which the compound is freely soluble to bring the concentration within the linear range of the calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of known concentrations and generate a calibration curve.

    • Inject the diluted sample onto a suitable HPLC column (e.g., C18) and quantify the peak area corresponding to the compound.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. Express the solubility in mg/mL or mol/L.

Self-Validation: The linearity of the calibration curve (R² > 0.99) validates the accuracy of the quantification method. The use of an internal standard can further enhance the precision of the analysis.

For high-throughput screening, UV-Vis spectroscopy offers a rapid method for determining solubility, provided the compound has a sufficient UV absorbance and does not interfere with the solvent's absorbance.[26][27]

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • This can be performed in a 96-well plate format. Add a known amount of the compound to each well, followed by the respective organic solvents.

    • Seal the plate and agitate at a constant temperature.

  • Phase Separation:

    • Use a filter plate to separate the undissolved solid from the supernatant.

  • Analysis:

    • Transfer the clear filtrate to a UV-transparent plate.

    • Measure the absorbance at the wavelength of maximum absorbance (λmax) for the compound.

  • Calculation:

    • Determine the concentration using a pre-established calibration curve of the compound in the same solvent.

Self-Validation: A linear calibration curve is essential for accurate quantification. Running a solvent blank is necessary to correct for any background absorbance.

Key Factors Influencing Solubility

Several factors can significantly impact the measured solubility of this compound.

  • Temperature: The solubility of solids in liquids is generally temperature-dependent. For most compounds, solubility increases with increasing temperature, as the dissolution process is often endothermic.[6][7][8] It is crucial to control and report the temperature at which solubility is determined.

  • Solvent Polarity: As discussed, the polarity of the organic solvent is a primary determinant of solubility for this highly polar compound. A careful selection of solvents with varying polarities is necessary to build a comprehensive solubility profile.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. The thermodynamically most stable form will have the lowest solubility. It is important to characterize the solid form used for solubility studies.

  • pH (in aqueous-organic mixtures): While this guide focuses on neat organic solvents, if mixed aqueous-organic systems are used, the pH will have a profound effect on the ionization state and, consequently, the solubility of the amine hydrochloride.

Conclusion

Determining the solubility of this compound in organic solvents is a critical step in its development as a pharmaceutical intermediate or API. This guide has provided a comprehensive framework for this task, starting from theoretical predictions based on its molecular structure to detailed, validated experimental protocols. A systematic approach, combining qualitative predictions with accurate experimental measurements using methods like gravimetry and HPLC, will yield a robust solubility profile. This data is indispensable for the rational design of synthetic routes, purification processes, and ultimately, the successful formulation of new drug products.

References

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(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride melting point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Melting Point of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride for Researchers and Drug Development Professionals.

Introduction: The Critical Role of Physicochemical Characterization

This compound is a chiral synthetic building block with significant potential in medicinal chemistry and drug development. As a derivative of hydroxyproline, it belongs to a class of compounds that are integral to the synthesis of novel therapeutic agents, including enzyme inhibitors and peptidomimetics. The precise stereochemistry and functional groups of this molecule make it a valuable scaffold for creating compounds with specific biological activities.

In the rigorous landscape of pharmaceutical development, the comprehensive characterization of any active pharmaceutical ingredient (API) or intermediate is paramount. Among the fundamental physicochemical properties, the melting point stands out as a critical indicator of identity, purity, and stability.[1][2][3] A sharp and well-defined melting point is often the first sign of a pure crystalline compound, whereas a broad melting range can indicate the presence of impurities or polymorphic forms.[1]

This guide provides a detailed exploration of the theoretical and practical aspects of determining the melting point of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to perform accurate melting point analysis, interpret the results, and understand their implications in the context of pharmaceutical quality control and regulatory compliance.

Theoretical Framework: Understanding the Solid-to-Liquid Phase Transition

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state at a given pressure. This phase change occurs when the thermal energy of the molecules overcomes the crystal lattice forces that hold them in a fixed, three-dimensional arrangement.

For a pure, crystalline substance, this transition is typically sharp and occurs over a narrow temperature range.[1] However, the presence of even small amounts of impurities can lead to a depression of the melting point and a broadening of the melting range. This phenomenon, known as freezing-point depression, is a colligative property that depends on the concentration of the solute (impurity).

It is also crucial to consider that some organic compounds, particularly those with complex structures or strong intermolecular forces like hydrogen bonding, may decompose at or near their melting point. In such cases, the observed "melting point" is actually a decomposition temperature, which can be indicated by a change in color, gas evolution, or other visible changes in the sample. The related compound, trans-4-Hydroxy-L-proline, for instance, has a reported melting point of 273 °C with decomposition.

Standard Methodologies for Melting Point Determination

The determination of a melting point is a fundamental procedure in chemical analysis, with well-established methodologies outlined in various pharmacopeias. The two most common methods employed in the pharmaceutical industry are the capillary tube method and Differential Scanning Calorimetry (DSC).

Capillary Tube Method

The capillary tube method is a classic and widely used technique for determining the melting point of a solid.[2][3] It involves heating a small amount of the finely powdered sample in a sealed glass capillary tube at a controlled rate. The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[4]

Key Advantages:

  • Simple and cost-effective.

  • Requires only a small amount of sample.

  • Provides a visual observation of the melting process.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. As the sample undergoes a phase transition, such as melting, it absorbs or releases heat, which is detected by the instrument as a peak in the DSC thermogram.

Key Advantages:

  • Provides more quantitative and precise data on thermal transitions.

  • Can detect other thermal events, such as glass transitions, crystallization, and decomposition.

  • Offers higher sensitivity and automation capabilities.

Experimental Protocols for Melting Point Determination

The following sections provide detailed, step-by-step protocols for determining the melting point of this compound using both the capillary tube method and DSC.

Protocol 1: Capillary Tube Method

Objective: To determine the melting range of this compound using a manual or automated melting point apparatus.

Materials:

  • This compound (finely powdered and dried)

  • Glass capillary tubes (one end sealed)

  • Melting point apparatus

  • Certified reference standards for calibration (e.g., caffeine, vanillin)

Procedure:

  • Instrument Calibration: Calibrate the melting point apparatus using certified reference standards to ensure the accuracy of the temperature readings.[4]

  • Sample Preparation: Finely powder a small amount of the dried sample. Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Initial Determination (Rapid Scan): Place the capillary tube in the apparatus and heat rapidly to get an approximate melting point. This helps to save time in the subsequent, more accurate determinations.

  • Accurate Determination (Slow Scan): Prepare a new capillary tube with the sample. Place it in the apparatus and heat to a temperature approximately 10-15 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute.[2][4]

  • Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This is the melting range.

  • Repeatability: Perform the determination in triplicate to ensure the reproducibility of the results.

Data Presentation:

Determination Onset Temperature (°C) Completion Temperature (°C) Melting Range (°C) Observations
1
2
3
Average

Workflow Diagram:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_validation Validation Prep1 Finely powder the sample Prep2 Pack into capillary tube (2-3 mm) Prep1->Prep2 Ana1 Place capillary in apparatus Ana2 Rapid heating for approximate M.P. Ana1->Ana2 Ana3 Slow heating (1-2 °C/min) near M.P. Ana2->Ana3 Ana4 Record onset and completion temperatures Ana3->Ana4 Val1 Perform in triplicate Val2 Calculate average melting range Val1->Val2 cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_prep->cluster_analysis cluster_validation cluster_validation cluster_analysis->cluster_validation

Capillary Method Workflow
Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound using DSC.

Materials:

  • This compound

  • DSC instrument

  • Aluminum or hermetically sealed pans and lids

  • Certified reference standards for calibration (e.g., indium)

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan. Crimp the lid to seal the pan. Prepare an empty, sealed pan to be used as a reference.

  • Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the system at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature (melting point), and the area under the melting peak (enthalpy of fusion).

Data Presentation:

Parameter Value Unit
Onset Temperature°C
Peak Temperature (Melting Point)°C
Enthalpy of Fusion (ΔH)J/g

Workflow Diagram:

DSC_Workflow cluster_setup Instrument & Sample Setup cluster_run Thermal Analysis cluster_data Data Interpretation Setup1 Calibrate DSC with Indium Setup2 Weigh 2-5 mg of sample into pan Setup1->Setup2 Setup3 Seal pan and place in DSC cell with reference Setup2->Setup3 Run1 Equilibrate at start temperature Run2 Heat at a constant rate (e.g., 10 °C/min) Run1->Run2 Run3 Record heat flow vs. temperature Run2->Run3 Data1 Analyze thermogram for melting peak Data2 Determine onset, peak temperature, and enthalpy Data1->Data2 cluster_setup cluster_setup cluster_run cluster_run cluster_setup->cluster_run cluster_data cluster_data cluster_run->cluster_data

DSC Analysis Workflow

Interpretation of Results and Troubleshooting

  • Sharp Melting Range: A narrow melting range (typically < 2 °C) is indicative of a highly pure compound.

  • Broad Melting Range: A wide melting range suggests the presence of impurities, which depress the melting point. It could also indicate the presence of multiple crystalline forms (polymorphs) with different melting points.

  • Decomposition: If the sample changes color, darkens, or effervesces during heating, it is likely decomposing. This should be noted in the results.

  • Hygroscopicity: this compound, being a hydrochloride salt, may be hygroscopic. Absorbed moisture can act as an impurity and lower the melting point. It is crucial to thoroughly dry the sample before analysis.

  • Polymorphism: The existence of different crystalline forms (polymorphs) can result in different melting points. DSC is particularly useful for identifying polymorphic transitions that may occur upon heating.

Conclusion: A Cornerstone of Pharmaceutical Quality

While a specific melting point for this compound may not be widely published, this guide provides the essential framework for its accurate and reliable determination. The melting point is more than just a physical constant; it is a critical quality attribute that provides invaluable insights into the identity, purity, and stability of a pharmaceutical compound.[1][3] By employing standardized methodologies such as the capillary tube method and Differential Scanning Calorimetry, researchers and drug development professionals can ensure the quality and consistency of their materials, a fundamental requirement for the successful development of new medicines. Adherence to these rigorous analytical practices is a cornerstone of scientific integrity and regulatory compliance in the pharmaceutical industry.

References

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67937893, this compound. Retrieved from [Link]

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A Technical Guide to the Hygroscopic Nature of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride: A Critical Assessment for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Inescapable Influence of Water in Solid-State Pharmaceuticals

In the realm of pharmaceutical development, the interaction of an active pharmaceutical ingredient (API) with its environment is a paramount concern. Among the various environmental factors, atmospheric moisture stands out for its pervasive and often profound effects on the stability, processability, and bioavailability of solid dosage forms.[][2][3] The propensity of a substance to attract and retain water molecules from the surrounding environment is known as hygroscopicity.[][3] For a molecule such as (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride, a compound with polar functional groups, understanding its hygroscopic nature is not merely an academic exercise but a critical step in de-risking its development pathway.

This technical guide provides an in-depth framework for the systematic evaluation of the hygroscopic properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each experimental choice. Our approach is rooted in the principles of solid-state chemistry and materials science, ensuring a comprehensive and robust characterization.

The Significance of Hygroscopicity in Drug Development

The uptake of water by an API can trigger a cascade of undesirable physical and chemical changes.[2][4] These can range from alterations in powder flow and compaction properties, which can disrupt manufacturing processes, to more severe consequences like chemical degradation through hydrolysis, leading to a loss of potency and the formation of impurities.[4][5][6] Furthermore, moisture can induce solid-state phase transitions, such as the conversion of a stable crystalline form to a less desirable hydrate or even an amorphous state, which can have significant implications for the drug's solubility and bioavailability.[4][6]

A thorough understanding of a compound's hygroscopic behavior is therefore essential for:

  • API Form Selection: Guiding the choice of the most stable solid form for development.[][2]

  • Formulation Design: Informing the selection of appropriate excipients to mitigate moisture-related issues.[7][8]

  • Manufacturing Process Optimization: Establishing suitable environmental controls during processing to ensure product consistency.[2][9]

  • Packaging and Storage Conditions: Defining appropriate packaging and storage conditions to ensure the long-term stability and shelf-life of the final drug product, in line with ICH guidelines.[2][10][11][12]

The following diagram illustrates the central role of hygroscopicity assessment in the drug development lifecycle.

cluster_0 Hygroscopicity Assessment of API cluster_1 Drug Development Stages API Characterization API Characterization Form Selection Form Selection API Characterization->Form Selection Informs Formulation Formulation API Characterization->Formulation Guides Manufacturing Manufacturing API Characterization->Manufacturing Dictates Controls Packaging & Storage Packaging & Storage API Characterization->Packaging & Storage Defines Conditions

Caption: Impact of Hygroscopicity on Drug Development.

A Multi-faceted Approach to Hygroscopicity Characterization

A comprehensive assessment of hygroscopicity requires a combination of analytical techniques that probe different aspects of the material's interaction with water. The three pillars of this characterization are:

  • Gravimetric Analysis: To quantify the amount of water sorbed at different humidity levels.

  • Calorimetric and Thermal Analysis: To determine the thermodynamic and kinetic aspects of water sorption and its effect on the material's thermal properties.

  • Structural Analysis: To identify any changes in the crystal structure of the material upon hydration or dehydration.

This guide will focus on the most powerful and widely used techniques in each of these categories: Dynamic Vapor Sorption (DVS), Karl Fischer Titration (KFT), and X-ray Powder Diffraction (XRPD).

Dynamic Vapor Sorption (DVS): Unveiling the Sorption-Desorption Profile

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.[13][14] This provides invaluable information on the kinetics and thermodynamics of water sorption and desorption.

The "Why" Behind DVS

DVS is the cornerstone of hygroscopicity assessment because it allows for the determination of:

  • Sorption/Desorption Isotherms: A plot of the equilibrium moisture content as a function of RH, which reveals the material's affinity for water.[13]

  • Hysteresis: The difference between the sorption and desorption curves, which can indicate changes in the material's structure or the presence of specific hydration/dehydration mechanisms.[13]

  • Kinetics of Water Uptake/Loss: How quickly the material sorbs or desorbs water, which is crucial for understanding its behavior during processing and storage.

  • Deliquescence Point: The critical RH at which the material absorbs enough water to dissolve and form a solution.[13]

Experimental Protocol for DVS

The following protocol provides a robust starting point for the DVS analysis of this compound.

Instrumentation: A DVS instrument with a high-precision microbalance.

Sample Preparation:

  • Accurately weigh 5-15 mg of the sample into a DVS sample pan.[3]

  • Ensure the sample is evenly distributed in the pan to maximize surface area exposure.

Experimental Parameters:

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹ over 10 minutes). This establishes the dry mass of the sample.

  • Sorption: Increase the RH in a stepwise manner from 0% to 90% in 10% increments.[14] At each step, allow the sample to equilibrate until a stable mass is achieved.

  • Desorption: Decrease the RH in a stepwise manner from 90% back to 0% in 10% increments, again allowing for equilibration at each step.[14]

  • Temperature: Maintain a constant temperature of 25°C throughout the experiment.[3]

The following diagram outlines the DVS experimental workflow.

Start Start Sample Preparation Sample Preparation Start->Sample Preparation Drying (0% RH) Drying (0% RH) Sample Preparation->Drying (0% RH) Sorption (0-90% RH) Sorption (0-90% RH) Drying (0% RH)->Sorption (0-90% RH) Desorption (90-0% RH) Desorption (90-0% RH) Sorption (0-90% RH)->Desorption (90-0% RH) Data Analysis Data Analysis Desorption (90-0% RH)->Data Analysis End End Data Analysis->End

Caption: DVS Experimental Workflow.

Data Interpretation and Hypothetical Results

The primary output of a DVS experiment is a sorption-desorption isotherm. The shape of the isotherm and the presence of hysteresis provide clues about the mechanism of water sorption.

Hygroscopicity Classification (European Pharmacopoeia) [14]Weight % of Water Sorbed after 24 hours at 80% RH and 25°C Hypothetical Classification for this compound
Slightly hygroscopic≥ 0.2% and < 2%-
Hygroscopic≥ 2% and < 15%Possible
Very hygroscopic≥ 15%Possible
DeliquescentSufficient water is absorbed to form a liquidPossible

Based on the polar nature of the molecule, we can hypothesize that this compound is likely to be at least hygroscopic. A hypothetical DVS isotherm is presented below.

Relative Humidity (%) % Weight Change (Sorption) % Weight Change (Desorption)
00.00.0
100.50.6
201.21.4
302.12.5
403.54.0
505.25.8
607.88.5
7011.012.0
8016.517.5
9025.026.0

This hypothetical data suggests that the compound is "very hygroscopic" and exhibits some hysteresis, which warrants further investigation into potential structural changes.

Karl Fischer Titration (KFT): The Gold Standard for Water Content

While DVS provides information on water sorption at various humidities, Karl Fischer Titration is the benchmark method for accurately determining the absolute water content of a sample.[5][6][15][16] It is a highly specific and precise technique that is widely used in the pharmaceutical industry.[5][6]

The "Why" Behind KFT

KFT is essential for:

  • Quantifying Bound and Unbound Water: It measures the total water content, including both surface-adsorbed and lattice-bound water.

  • Method Validation: It can be used to validate the results obtained from other techniques like TGA.

  • Quality Control: It is a standard QC test for raw materials and finished products to ensure they meet specifications for water content.[6]

Experimental Protocol for KFT

Instrumentation: A coulometric or volumetric Karl Fischer titrator. Coulometric is preferred for low water content, while volumetric is suitable for higher levels.[5]

Sample Preparation:

  • Accurately weigh a suitable amount of the sample (typically 50-100 mg) and transfer it to the titration vessel.

  • The sample should be introduced into the vessel quickly to minimize exposure to atmospheric moisture.

Titration:

  • The sample is dissolved or suspended in a suitable solvent (e.g., anhydrous methanol) in the titration vessel.[16]

  • The Karl Fischer reagent, containing iodine, is titrated into the sample solution.

  • The endpoint is detected electrochemically when all the water in the sample has reacted with the iodine.[16]

  • The amount of water in the sample is calculated based on the amount of Karl Fischer reagent consumed.[17]

The following diagram illustrates the KFT workflow.

Start Start Sample Weighing Sample Weighing Start->Sample Weighing Introduction into Titration Vessel Introduction into Titration Vessel Sample Weighing->Introduction into Titration Vessel Titration with KF Reagent Titration with KF Reagent Introduction into Titration Vessel->Titration with KF Reagent Endpoint Detection Endpoint Detection Titration with KF Reagent->Endpoint Detection Calculation of Water Content Calculation of Water Content Endpoint Detection->Calculation of Water Content End End Calculation of Water Content->End

Caption: Karl Fischer Titration Workflow.

X-ray Powder Diffraction (XRPD): Probing Structural Integrity

XRPD is a powerful technique for identifying the crystalline phase of a material and detecting any changes in its crystal structure.[18][19][20] When combined with a humidity-controlled sample stage, it can provide direct evidence of moisture-induced phase transitions.[19][21]

The "Why" Behind XRPD

Humidity-controlled XRPD is crucial for determining if water uptake leads to:

  • Hydrate Formation: The formation of a new crystalline phase that incorporates water molecules into its lattice.[4]

  • Polymorphic Transformation: A change from one crystalline form to another.[20]

  • Amorphization: The loss of crystallinity.

  • Deliquescence: The dissolution of the crystalline solid in the sorbed water.[4]

Experimental Protocol for Humidity-Controlled XRPD

Instrumentation: An X-ray diffractometer equipped with a humidity-controlled sample stage.

Sample Preparation:

  • A thin layer of the sample is placed on the sample holder.

  • The sample is mounted in the humidity-controlled stage.

Data Collection:

  • An initial XRPD pattern is collected at ambient or low RH to establish the baseline crystal structure.

  • The RH in the sample chamber is then increased in a stepwise manner, and an XRPD pattern is collected at each step.

  • The RH is then decreased, and patterns are collected to assess the reversibility of any observed changes.

  • The experiment is typically performed at a constant temperature (e.g., 25°C).

The following diagram illustrates the humidity-controlled XRPD workflow.

Start Start Sample Preparation Sample Preparation Start->Sample Preparation Baseline XRPD Scan (Low RH) Baseline XRPD Scan (Low RH) Sample Preparation->Baseline XRPD Scan (Low RH) Increase RH & Collect XRPD Scans Increase RH & Collect XRPD Scans Baseline XRPD Scan (Low RH)->Increase RH & Collect XRPD Scans Decrease RH & Collect XRPD Scans Decrease RH & Collect XRPD Scans Increase RH & Collect XRPD Scans->Decrease RH & Collect XRPD Scans Data Analysis & Phase Identification Data Analysis & Phase Identification Decrease RH & Collect XRPD Scans->Data Analysis & Phase Identification End End Data Analysis & Phase Identification->End

Caption: Humidity-Controlled XRPD Workflow.

Synthesis of Findings and Mitigation Strategies

The data from DVS, KFT, and XRPD should be integrated to build a comprehensive picture of the hygroscopic behavior of this compound. If the compound is found to be significantly hygroscopic, several mitigation strategies can be employed:

  • Salt Form Selection: If the hydrochloride salt is problematic, screening for alternative, less hygroscopic salt forms may be necessary.

  • Formulation with Excipients: The use of excipients that can act as moisture scavengers or create a protective barrier around the API can be explored.[7][8]

  • Process Control: Strict control of humidity during manufacturing is essential.[2][9]

  • Packaging: The use of high-barrier packaging materials and desiccants may be required to protect the drug product from moisture during storage.[4]

Conclusion: A Proactive Approach to a Pervasive Challenge

The hygroscopic nature of an API is a critical quality attribute that must be thoroughly investigated early in the drug development process. A proactive and systematic approach, utilizing a combination of advanced analytical techniques, allows for a comprehensive understanding of a compound's behavior in the presence of moisture. For this compound, the methodologies outlined in this guide provide a robust framework for assessing its hygroscopicity, enabling the development of a stable, effective, and high-quality pharmaceutical product. By embracing these principles, we can anticipate and mitigate the challenges posed by moisture, ensuring a smoother and more successful development journey.

References

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Biological activity of proline analogues like (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride

Abstract

Proline and its analogues are foundational scaffolds in modern medicinal chemistry, prized for the conformational rigidity they impart to bioactive molecules.[1][2] The incorporation of these structures has led to the development of numerous FDA-approved therapeutics.[3] This guide focuses on this compound, a derivative of trans-4-hydroxy-L-proline, the same stereoisomer found abundantly in mammalian collagen.[4][5] While direct biological data for this specific carboxamide is not extensively published, its structural features suggest a strong potential for interaction with key physiological pathways. This document synthesizes information from related proline analogues to propose and detail methodologies for investigating three primary potential biological activities: inhibition of collagen synthesis, inhibition of prolyl hydroxylase (PHD) enzymes, and modulation of dipeptidyl peptidase-4 (DPP-4). We provide expert-driven, detailed protocols for in vitro validation, establishing a framework for researchers to systematically evaluate the therapeutic potential of this and similar proline analogues.

Introduction: The Strategic Value of Proline Analogues in Drug Discovery

The unique cyclic structure of proline imposes significant conformational constraints on peptides and small molecules, a property that medicinal chemists exploit to enhance binding affinity, selectivity, and metabolic stability.[1][6] Unlike other natural amino acids, proline's secondary amine is incorporated into a five-membered pyrrolidine ring, which restricts the phi (φ) backbone dihedral angle and reduces the entropic penalty of binding to a biological target.

The hydroxylation of proline, particularly at the C4 position to form (2S,4R)-4-hydroxyproline (Hyp), is one of the most common post-translational modifications in animals and is critical for the structural integrity of collagen.[5][7] This modification stabilizes the collagen triple helix through stereoelectronic effects.[5] Synthetic proline analogues, including various hydroxyproline derivatives, have been developed as valuable tools for studying cellular metabolism and as candidates for tuning the properties of therapeutic peptides.[4] Their applications are diverse, ranging from acting as enzyme inhibitors to disrupting protein-protein interactions, with over 15 drugs containing proline analogues approved by the FDA in the last 15 years alone.[2]

Compound Profile: (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide

The molecule at the core of this guide is a direct derivative of trans-4-hydroxy-L-proline. Its key structural features are:

  • Pyrrolidine Ring: The foundational five-membered ring characteristic of proline.

  • (2S, 4R) Stereochemistry: This specific arrangement is identical to the hydroxyproline found in collagen, where the hydroxyl group and the carboxyl group are trans to each other. This stereochemistry is crucial for molecular recognition by enzymes and other proteins.[7]

  • 4-Hydroxyl Group: This functional group can participate in hydrogen bonding, significantly influencing interactions with biological targets.

  • 2-Carboxamide Group: The carboxylic acid at the C2 position is replaced by a primary amide (-CONH₂). This change neutralizes the negative charge of the carboxylate, alters the molecule's hydrogen bonding capacity, and can change its cell permeability and metabolic stability.

Given these features, we can hypothesize several distinct biological activities. The remainder of this guide will explore these possibilities and provide the experimental frameworks to test them.

Hypothesized Biological Activities & Mechanisms of Action

Potential as a Collagen Synthesis Modulator

Causality: A well-documented activity of proline analogues is their ability to interfere with collagen synthesis.[8] Analogues such as cis-4-hydroxy-L-proline can be mistakenly incorporated into procollagen polypeptides in place of proline.[9] This substitution disrupts the formation of the stable, triple-helical conformation required for collagen secretion and fibril assembly.[9][10] The resulting non-helical proteins are retained in the endoplasmic reticulum and are rapidly degraded, leading to a net reduction in extracellular collagen deposition.[9][10]

Hypothesis for (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide: It is plausible that this molecule could be recognized by prolyl-tRNA synthetase and incorporated into nascent procollagen chains. The presence of the amide and the specific stereochemistry might then disrupt the precise hydrogen bonding network and helical twist necessary for proper folding, triggering protein degradation. This mechanism has potential therapeutic relevance in fibrotic diseases, which are characterized by excessive collagen deposition.[9]

Collagen_Disruption_Pathway cluster_cell Fibroblast cluster_ER ER Lumen Pro_tRNA Prolyl-tRNA Synthetase Ribosome Ribosome Translation Pro_tRNA->Ribosome Loads Proline Procollagen_mRNA Procollagen mRNA Procollagen_mRNA->Ribosome ER Endoplasmic Reticulum (ER) Ribosome->ER Nascent Polypeptide Chain Folding Triple Helix Folding ER->Folding Degradation Proteasomal Degradation Secretion Secretion Failure Misfolded Misfolded Procollagen Folding->Misfolded Misfolded->Degradation ER-Associated Degradation (ERAD) Misfolded->Secretion Analogue (2S,4R)-4-Hydroxypyrrolidine- 2-carboxamide Analogue->Pro_tRNA Mistaken Incorporation

Caption: Proposed mechanism of collagen synthesis disruption.

Potential as a Prolyl Hydroxylase (PHD) Inhibitor

Causality: Prolyl Hydroxylase Domain (PHD) enzymes are critical cellular oxygen sensors.[11] Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α).[7] This hydroxylation event acts as a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target HIF-α for proteasomal degradation.[7] Small molecule inhibitors of PHDs (HIF-PHIs) block this degradation, stabilizing HIF-α, which can then translocate to the nucleus and activate genes involved in erythropoiesis (e.g., erythropoietin, EPO) and iron metabolism.[12][13] This makes HIF-PHIs a novel oral therapy for anemia associated with chronic kidney disease.[11]

Hypothesis for (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide: Many PHD inhibitors are structural mimics of 2-oxoglutarate, a key co-substrate for the hydroxylation reaction, and chelate the catalytic iron atom in the enzyme's active site.[11] The 4-hydroxyproline core of our target compound could potentially fit into the PHD active site, interfering with substrate binding or catalysis and thereby stabilizing HIF-α.

HIF_PHD_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) or PHD Inhibition HIFa_N HIF-1α PHD_N PHD Enzyme HIFa_N->PHD_N HIFa_OH HIF-1α-OH PHD_N->HIFa_OH Hydroxylation VHL VHL E3 Ligase HIFa_OH->VHL Recognition Proteasome_N Proteasome VHL->Proteasome_N Ubiquitination Degradation_N Degradation Proteasome_N->Degradation_N HIFa_H HIF-1α HIF_Complex HIF-1α / HIF-1β Complex HIFa_H->HIF_Complex Stabilization PHD_H PHD (Inactive) Nucleus Nucleus HIF_Complex->Nucleus HRE Hypoxia Response Element (HRE) HIF_Complex->HRE Gene_Tx Gene Transcription (e.g., EPO) HRE->Gene_Tx Inhibitor PHD Inhibitor (Hypothesized) Inhibitor->PHD_N Inhibition

Caption: HIF-1α pathway and the role of PHD inhibitors.

Potential as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

Causality: DPP-4 is a serine protease that inactivates incretin hormones like GLP-1 and GIP, which are crucial for regulating glucose-dependent insulin secretion.[14] DPP-4 specifically cleaves dipeptides from the N-terminus of substrates that have a proline or alanine residue in the penultimate position.[14] Inhibitors of DPP-4 prolong the action of incretins, making them an important class of therapeutics for type 2 diabetes. Many potent DPP-4 inhibitors are peptidomimetics that resemble the dipeptide substrate and contain a proline-like moiety, such as a cyanopyrrolidine, that interacts with the enzyme's active site.[15]

Hypothesis for (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide: The core structure of the target compound is a pyrrolidine-2-carboxamide. This motif is structurally similar to the proline-containing substrates recognized by DPP-4. The amide group and the 4-hydroxyl could form key interactions within the DPP-4 active site, leading to competitive inhibition of the enzyme.

Experimental Protocols for Activity Validation

A rigorous, systematic approach is required to validate these hypothesized activities. The following protocols describe industry-standard in vitro assays.

Protocol: Cell-Based Collagen Synthesis and Deposition Assay

Objective: To determine if the compound inhibits the formation of stable, triple-helical collagen in a cellular context. This protocol is adapted from methodologies used to study proline analogues' effects on fibroblasts.[9]

Methodology:

  • Cell Culture: Culture primary human dermal fibroblasts in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 µg/mL L-ascorbic acid (essential for prolyl hydroxylase activity in collagen synthesis).

  • Treatment: Plate cells at 80% confluency and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM). A known inhibitor like L-azetidine-2-carboxylic acid should be used as a positive control.[9] Incubate for 24 hours.

  • Radiolabeling: Replace the treatment medium with serum-free DMEM containing the same concentrations of the compound and add [³H]-proline. Incubate for 6 hours to label newly synthesized proteins.

  • Protein Extraction: Wash cells with PBS and lyse them. Combine the cell lysate and the culture medium to collect total newly synthesized proteins.

  • Pepsin Digestion: Treat an aliquot of the protein extract with pepsin at pH 2.5. Pepsin specifically digests non-helical collagen polypeptides, while the stable, triple-helical collagen is resistant.

  • Analysis: Analyze both pepsin-treated and untreated samples by SDS-PAGE followed by fluorography to visualize the radiolabeled protein bands.

  • Endpoint: A dose-dependent decrease in the intensity of the α1 and α2 collagen chains in the pepsin-treated samples, relative to the untreated control, indicates a failure to form a stable triple helix.

Protocol: In Vitro Prolyl Hydroxylase 2 (PHD2) Inhibition Assay

Objective: To measure the direct inhibitory activity of the compound on the most important PHD isoform, PHD2. This is a biochemical assay to determine the IC₅₀ value.

Methodology:

  • Reagents:

    • Recombinant human PHD2 enzyme.

    • Synthetic peptide substrate: A biotinylated peptide corresponding to the HIF-1α oxygen-dependent degradation domain (e.g., Biotin-DLDLEMLAPYIPMDDDFQL).

    • Co-substrates: 2-oxoglutarate, L-ascorbic acid, Fe(II).

    • Detection reagents: Europium-labeled anti-hydroxyproline antibody and streptavidin-conjugated acceptor beads (e.g., for HTRF or AlphaLISA format).

    • Assay Buffer: Tris-HCl, pH 7.5.

  • Assay Procedure:

    • Prepare a serial dilution of the test compound in DMSO, then dilute into assay buffer. A known PHD inhibitor (e.g., Molidustat, FG-4592) serves as a positive control.[16]

    • In a 384-well plate, add the PHD2 enzyme, Fe(II), and the test compound or control. Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of the HIF-1α peptide substrate, 2-oxoglutarate, and ascorbate.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and add the detection reagents.

    • Incubate for 60 minutes in the dark to allow for signal development.

  • Data Acquisition: Read the plate on a suitable plate reader.

  • Endpoint & Data Analysis: The signal is proportional to the amount of hydroxylated peptide. Calculate the percent inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

Objective: To determine the IC₅₀ value of the compound against human DPP-4 using a continuous fluorometric assay.

Methodology:

  • Reagents:

    • Recombinant human DPP-4 enzyme.

    • Fluorogenic Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

    • Assay Buffer: Tris-HCl, pH 8.0.

    • Positive Control: Sitagliptin or Vildagliptin.[15]

  • Assay Procedure:

    • Prepare a serial dilution of the test compound.

    • In a 96-well black plate, add the DPP-4 enzyme and the test compound or control. Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition: Monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) every minute for 30 minutes.

  • Endpoint & Data Analysis: The initial reaction velocity (V₀) is determined from the linear portion of the fluorescence vs. time plot. Calculate the percent inhibition for each concentration relative to the DMSO control. Determine the IC₅₀ value by non-linear regression analysis.

Experimental_Workflow cluster_assays In Vitro Screening cluster_data Data Analysis Compound Test Compound: (2S,4R)-4-Hydroxypyrrolidine- 2-carboxamide HCl Collagen_Assay Collagen Synthesis Assay (Fibroblasts) Compound->Collagen_Assay PHD_Assay PHD2 Inhibition Assay (Biochemical) Compound->PHD_Assay DPP4_Assay DPP-4 Inhibition Assay (Biochemical) Compound->DPP4_Assay Collagen_Data Endpoint: ↓ Collagen Stability Collagen_Assay->Collagen_Data PHD_Data Endpoint: IC50 Value PHD_Assay->PHD_Data DPP4_Data Endpoint: IC50 Value DPP4_Assay->DPP4_Data

Caption: General workflow for validating biological activity.

Data Presentation

Quantitative results from the described assays should be summarized for clear comparison.

Table 1: Hypothetical In Vitro Activity Profile

Assay TargetAssay TypeEndpointPositive Control(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide HCl
Collagen SynthesisCell-Based% Reduction at 100 µML-azetidine-2-carboxylic acidExperimental Value
PHD2 EnzymeBiochemicalIC₅₀ (µM)MolidustatExperimental Value
DPP-4 EnzymeBiochemicalIC₅₀ (µM)SitagliptinExperimental Value

Conclusion and Future Directions

This compound is a proline analogue with significant, albeit unexplored, therapeutic potential. Its structural similarity to natural hydroxyproline and to key motifs in established enzyme inhibitors strongly suggests it may exhibit biological activity as a modulator of collagen synthesis, a PHD inhibitor, or a DPP-4 inhibitor. The experimental protocols detailed in this guide provide a robust and validated framework for systematically testing these hypotheses.

Positive results in these primary in vitro screens should be followed by more advanced studies, including:

  • Selectivity Profiling: Testing for inhibitory activity against related enzymes (e.g., other prolyl hydroxylases, DPP-8, DPP-9) to establish a selectivity profile.

  • Cell-Based Functional Assays: For PHD inhibition, a hypoxia response element (HRE)-luciferase reporter gene assay would confirm on-target activity in cells. For DPP-4 inhibition, measuring GLP-1 levels in cell culture supernatants would provide functional validation.

  • Pharmacokinetic Profiling: Evaluating the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties to assess its drug-like potential.

By following this structured approach, researchers can effectively elucidate the biological activity of this promising compound and pave the way for its potential development as a novel therapeutic agent.

References

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  • Kershenobich, D., et al. (1983). Proline analogues inhibit human skin fibroblast growth and collagen production in culture. Journal of Investigative Dermatology, 80(4), 261-7. [Link]

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An In-depth Technical Guide to the Potential Therapeutic Targets of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of Proline Analogs

The pyrrolidine scaffold, particularly the 4-hydroxyproline moiety, is a cornerstone in medicinal chemistry, prized for its conformational rigidity and its role as a key structural component of collagen.[1][2] The compound (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride, a synthetic derivative of the naturally occurring amino acid L-hydroxyproline, presents a compelling starting point for therapeutic innovation.[3][4] Its structural similarity to proline suggests a high likelihood of interaction with the family of prolyl 4-hydroxylase (P4H) enzymes. These enzymes are critical regulators of fundamental biological processes, including oxygen sensing and extracellular matrix formation.[5][6]

This technical guide provides a comprehensive exploration of the two most promising therapeutic avenues for this compound: the inhibition of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases for the treatment of anemia and ischemic diseases, and the inhibition of collagen prolyl 4-hydroxylases as an anti-fibrotic and anti-cancer strategy. We will delve into the mechanistic rationale for targeting these enzyme families and provide detailed, field-proven experimental workflows for target validation and characterization.

Part 1: The Hypoxia-Inducible Factor (HIF) Pathway - A Master Regulator of Oxygen Homeostasis

Biological Rationale for Targeting HIF-Prolyl Hydroxylases (HIF-PHs)

Under normal oxygen conditions (normoxia), the alpha subunit of the transcription factor HIF (HIF-α) is continuously synthesized and targeted for degradation. This process is initiated by a family of three cytoplasmic and nuclear enzymes known as HIF-prolyl hydroxylases (HIF-PHs, also known as PHDs or EGLNs).[5][6] These enzymes hydroxylate specific proline residues on HIF-α, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which tags HIF-α for rapid proteasomal degradation.[5]

In hypoxic conditions, the oxygen-dependent activity of HIF-PHs is diminished. This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a multitude of genes that promote adaptation to low oxygen. These include genes encoding for erythropoietin (EPO), which stimulates red blood cell production, and proteins involved in iron metabolism and angiogenesis.[7][8][9][10]

Pharmacological inhibition of HIF-PHs with a small molecule like this compound can mimic a hypoxic response, leading to the stabilization of HIF-α and subsequent upregulation of endogenous EPO.[7][8] This makes HIF-PHs highly attractive targets for the treatment of anemia, particularly in patients with chronic kidney disease (CKD), offering a potential oral alternative to injectable erythropoiesis-stimulating agents (ESAs).[8][11]

Diagram 1: The HIF-Prolyl Hydroxylase Pathway

HIF_Pathway cluster_normoxia Normoxia (Sufficient O2) cluster_hypoxia Hypoxia / HIF-PHI HIF_alpha_normoxia HIF-α HIF_alpha_OH HIF-α-OH HIF_alpha_normoxia->HIF_alpha_OH Hydroxylation HIF_PHs HIF-PHs HIF_PHs->HIF_alpha_OH O2 O2 O2->HIF_PHs Fe2 Fe2+ Fe2->HIF_PHs OG 2-OG OG->HIF_PHs VHL VHL E3 Ligase Complex HIF_alpha_OH->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF_alpha_hypoxia HIF-α HIF_complex HIF-α/β Dimer HIF_alpha_hypoxia->HIF_complex HIF_beta HIF-β HIF_beta->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Target_Genes Target Gene Transcription (e.g., EPO, VEGF) HRE->Target_Genes Activation Compound (2S,4R)-4-Hydroxypyrrolidine -2-carboxamide HCl Compound->HIF_PHs Inhibition

A diagram illustrating the HIF pathway in normoxia versus hypoxia or with a HIF-PH inhibitor.

Experimental Workflow for Validating HIF-PH Inhibition

A tiered approach is recommended to ascertain whether this compound is a bona fide HIF-PH inhibitor.

Tier 1: Biochemical Assays for Direct Enzyme Inhibition

The primary objective is to determine if the compound directly inhibits the enzymatic activity of the three HIF-PH isoforms (PHD1, PHD2, and PHD3).

  • Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

    • Principle: This assay measures the hydroxylation of a synthetic HIF-1α peptide substrate. A specific antibody recognizes the hydroxylated proline, bringing a donor and acceptor fluorophore pair into proximity, generating a FRET signal.

    • Reagents: Recombinant human PHD1, PHD2, and PHD3 enzymes; HIF-1α peptide substrate; Fe(II); Ascorbate; 2-Oxoglutarate; anti-hydroxy-HIF-1α antibody conjugated to a fluorescent acceptor; streptavidin conjugated to a fluorescent donor.

    • Procedure: a. Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM). b. In a 384-well plate, combine the PHD enzyme, Fe(II), Ascorbate, and the test compound. c. Initiate the reaction by adding a mixture of the HIF-1α peptide substrate and 2-Oxoglutarate. d. Incubate at room temperature for a defined period (e.g., 60 minutes). e. Stop the reaction and add the detection reagents (antibody and streptavidin conjugates). f. Incubate to allow for antibody binding. g. Read the plate on an HTRF-compatible reader.

    • Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC50 value for each PHD isoform.

Parameter Description
Enzymes Recombinant human PHD1, PHD2, PHD3
Substrate Biotinylated peptide corresponding to the oxygen-dependent degradation domain of HIF-1α
Cofactors Fe(II), Ascorbate, 2-Oxoglutarate
Detection HTRF (Europium cryptate donor, d2 acceptor)
Primary Endpoint IC50 (concentration of compound causing 50% inhibition)
Positive Control Known HIF-PH inhibitors (e.g., Roxadustat, Daprodustat)[7][11]

Tier 2: Cell-Based Assays for Target Engagement and Downstream Effects

These assays confirm that the compound can penetrate cells and inhibit HIF-PHs in a physiological context, leading to the expected downstream signaling events.

  • Protocol: HIF-1α Stabilization Assay (Western Blot)

    • Principle: Measures the accumulation of HIF-1α protein in cells treated with the compound under normoxic conditions.

    • Cell Line: Human cell lines that express HIF-1α, such as HEK293T or the human hepatoma cell line Hep3B.

    • Procedure: a. Plate cells and allow them to adhere overnight. b. Treat cells with increasing concentrations of this compound for 4-6 hours under normoxic conditions. c. Lyse the cells and quantify total protein concentration. d. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for HIF-1α. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control. e. Apply a secondary antibody and visualize bands using chemiluminescence.

    • Data Analysis: Quantify band intensity to determine the dose-dependent increase in HIF-1α levels.

  • Protocol: Target Gene Expression Analysis (qPCR)

    • Principle: Measures the upregulation of HIF target gene transcription.

    • Cell Line: EPO-producing cells like Hep3B.

    • Procedure: a. Treat cells with the compound for 12-24 hours. b. Isolate total RNA from the cells. c. Perform reverse transcription to generate cDNA. d. Use quantitative PCR (qPCR) with primers specific for EPO and other HIF target genes (e.g., VEGFA).

    • Data Analysis: Calculate the fold change in gene expression relative to vehicle-treated cells, normalized to a housekeeping gene.

Part 2: The Collagen Biosynthesis Pathway - A Target for Fibrosis and Cancer

Biological Rationale for Targeting Collagen Prolyl 4-Hydroxylases (C-P4Hs)

Fibrotic diseases, such as idiopathic pulmonary fibrosis and liver cirrhosis, and the tumor microenvironment in many cancers are characterized by the excessive deposition of collagen.[12][13][14][15] This stiffens the tissue, impairs organ function, and can promote cancer progression.[15]

The stability of the collagen triple helix is critically dependent on the post-translational hydroxylation of specific proline residues to form 4-hydroxyproline.[12][14][16] This reaction is catalyzed by a family of enzymes known as collagen prolyl 4-hydroxylases (C-P4Hs), which are located in the endoplasmic reticulum.[6][17] The resulting 4-hydroxyproline residues form crucial hydrogen bonds that stabilize the helical structure at body temperature.[16] Without this modification, procollagen chains are unstable and are often retained within the cell and degraded.

Inhibiting C-P4Hs presents a direct strategy to reduce the production of mature, stable collagen.[5][12] By preventing the formation of 4-hydroxyproline, a C-P4H inhibitor would decrease the secretion of functional collagen, thereby mitigating the progression of fibrosis and potentially altering the tumor microenvironment to be less conducive to growth and metastasis.[13][15] Given its 4-hydroxypyrrolidine core, this compound is a candidate for inhibiting these enzymes, likely through competitive binding at the active site.[17]

Diagram 2: The Collagen Prolyl 4-Hydroxylase Pathway

C_P4H_Pathway cluster_ER Endoplasmic Reticulum cluster_inhibition C-P4H Inhibition Procollagen Procollagen Chain (-X-Pro-Gly-) Hydroxylated_Procollagen Hydroxylated Procollagen (-X-Hyp-Gly-) Procollagen->Hydroxylated_Procollagen Hydroxylation Unstable_Procollagen Unstable Procollagen (No Hydroxylation) C_P4H C-P4H C_P4H->Hydroxylated_Procollagen Fe2_C Fe2+ Fe2_C->C_P4H OG_C 2-OG OG_C->C_P4H Ascorbate Ascorbate Ascorbate->C_P4H Helix Stable Triple Helix Formation Hydroxylated_Procollagen->Helix Secretion Secretion to Extracellular Matrix Helix->Secretion Reduced_Fibrosis Reduced Collagen Deposition & Fibrosis Compound_C (2S,4R)-4-Hydroxypyrrolidine -2-carboxamide HCl Compound_C->C_P4H Inhibition Degradation Intracellular Degradation Unstable_Procollagen->Degradation

A diagram illustrating the role of C-P4H in collagen synthesis and the effect of its inhibition.

Experimental Workflow for Validating C-P4H Inhibition

A parallel validation strategy is required to assess the compound's effect on collagen biosynthesis.

Tier 1: Biochemical Assay for Direct C-P4H Inhibition

This assay directly measures the enzymatic activity of C-P4H.

  • Protocol: Radiochemical Assay

    • Principle: This classic and robust assay measures the release of tritium (³H) from a [³H]proline-labeled protocollagen substrate during the hydroxylation reaction.

    • Reagents: Purified C-P4H enzyme (typically from chicken embryos or recombinant sources); [³H]proline-labeled protocollagen substrate; Fe(II); Ascorbate; 2-Oxoglutarate.

    • Procedure: a. Prepare serial dilutions of this compound. b. Combine the C-P4H enzyme, cofactors, and test compound in a reaction tube. c. Initiate the reaction by adding the [³H]proline-labeled protocollagen substrate. d. Incubate at 37°C for a set time (e.g., 20 minutes). e. Stop the reaction by adding trichloroacetic acid. f. Distill the reaction mixture to separate the released ³H₂O from the labeled substrate. g. Measure the radioactivity of the distilled water using liquid scintillation counting.

    • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Parameter Description
Enzyme Purified or recombinant C-P4H (isoforms P4HA1, P4HA2, P4HA3 can be tested individually)[14][15]
Substrate [³H]proline-labeled, unhydroxylated procollagen
Cofactors Fe(II), Ascorbate, 2-Oxoglutarate
Detection Liquid Scintillation Counting of released ³H₂O
Primary Endpoint IC50
Positive Control Known C-P4H inhibitors (e.g., pyridine-2,4-dicarboxylate)[6][17]

Tier 2: Cell-Based Assays for Anti-Fibrotic Activity

These assays evaluate the compound's ability to reduce collagen production and deposition in a cellular model of fibrosis.

  • Protocol: Sirius Red Collagen Assay

    • Principle: Sirius Red dye specifically binds to the [Gly-X-Y]n helical structure of mature collagen. The amount of bound dye, which can be quantified after elution, is proportional to the amount of insoluble collagen.

    • Cell Line: Primary human lung fibroblasts (HLFs) or hepatic stellate cells (e.g., LX-2), which are key collagen-producing cells in fibrosis.

    • Procedure: a. Plate cells and grow to confluence. b. Induce a fibrotic phenotype by treating with a pro-fibrotic cytokine like TGF-β1. c. Concurrently treat the cells with various concentrations of this compound for 48-72 hours. d. Fix the cells and the deposited extracellular matrix. e. Stain with Sirius Red solution. f. After washing away unbound dye, elute the bound dye with a basic solution. g. Measure the absorbance of the eluate on a plate reader at ~550 nm.

    • Data Analysis: Determine the dose-dependent reduction in collagen deposition.

Conclusion and Future Directions

The structural features of this compound make it a compelling candidate for the inhibition of prolyl 4-hydroxylases. The therapeutic landscape for inhibitors of both HIF-PHs and C-P4Hs is rapidly evolving, with significant clinical and commercial validation for the HIF-PH inhibitor class in treating renal anemia.[7][11] The workflows detailed in this guide provide a robust, step-by-step framework for elucidating the primary target(s) of this compound.

Should the compound demonstrate potent and selective inhibition of HIF-PHs, further development would focus on preclinical models of anemia and ischemia. Conversely, if C-P4H inhibition is its dominant mechanism, investigation in animal models of organ fibrosis (e.g., bleomycin-induced pulmonary fibrosis or carbon tetrachloride-induced liver fibrosis) and cancer would be the logical next step.[13] The key to unlocking the therapeutic value of this compound lies in this systematic, mechanism-driven approach to target validation and characterization.

References

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Methodological & Application

Application Notes & Protocols: Synthesis of Novel Antiviral Agents from (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Chiral Scaffolding of 4-Hydroxypyrrolidine in Antiviral Drug Discovery

The pyrrolidine ring system, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among its derivatives, (2S,4R)-4-hydroxypyrrolidine, commonly derived from L-hydroxyproline, offers a stereochemically defined and functionally rich building block for the synthesis of complex molecular architectures. Its rigid conformational constraints and the presence of multiple functionalization points—the secondary amine, the carboxylic acid (or its amide derivative), and the hydroxyl group—make it an ideal starting material for the creation of potent and selective therapeutic agents.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride as a readily available and versatile starting material for the synthesis of two critical classes of antiviral agents: Influenza Neuraminidase Inhibitors and HIV-1 Protease Inhibitors . We will delve into the mechanistic rationale behind the design of these inhibitors and provide detailed, field-proven protocols for their synthesis, emphasizing the causality behind experimental choices to ensure both scientific integrity and successful replication.

Part 1: Synthesis of a Pyrrolidine-Based Neuraminidase Inhibitor

Scientific Rationale & Mechanism of Action

Influenza neuraminidase (NA) is a crucial enzyme for the influenza virus, facilitating the release of newly formed viral particles from infected host cells by cleaving terminal sialic acid residues from glycoconjugates.[3][4] Inhibition of this enzyme leads to the aggregation of viruses on the cell surface, preventing their spread and thus curtailing the infection.[5] Pyrrolidine-based inhibitors are designed to mimic the natural substrate, sialic acid, and bind with high affinity to the conserved active site of the neuraminidase enzyme.[6][7] The key interactions involve the carboxylate group, the glycerol-like side chain, and often a basic group, such as a guanidinyl moiety, which forms strong salt bridges with acidic residues in the active site.[8]

The following protocol outlines the synthesis of a potent neuraminidase inhibitor scaffold from this compound. The synthetic strategy involves an initial hydrolysis of the carboxamide to the corresponding carboxylic acid, followed by protection of the amine and esterification of the acid. Subsequent functional group manipulations will install the necessary pharmacophoric elements for potent neuraminidase inhibition.

Experimental Workflow: Neuraminidase Inhibitor Synthesis

G A Start: (2S,4R)-4-Hydroxypyrrolidine- 2-carboxamide Hydrochloride B Step 1: Hydrolysis A->B C Intermediate 1: (2S,4R)-4-Hydroxy- pyrrolidine-2-carboxylic Acid B->C D Step 2: N-Boc Protection C->D E Intermediate 2: N-Boc-(2S,4R)-4-Hydroxy- pyrrolidine-2-carboxylic Acid D->E F Step 3: Esterification E->F G Intermediate 3: N-Boc-(2S,4R)-4-Hydroxy- pyrrolidine-2-carboxylic Acid Methyl Ester F->G H Step 4: Azide Introduction (Mitsunobu) G->H I Intermediate 4: N-Boc-(2S,4R)-4-Azido- pyrrolidine-2-carboxylic Acid Methyl Ester H->I J Step 5: Azide Reduction I->J K Intermediate 5: N-Boc-(2S,4R)-4-Amino- pyrrolidine-2-carboxylic Acid Methyl Ester J->K L Step 6: Guanidinylation K->L M Final Product: Neuraminidase Inhibitor Scaffold L->M

Caption: Synthetic workflow for a pyrrolidine-based neuraminidase inhibitor.

Detailed Protocol: Neuraminidase Inhibitor Synthesis

Step 1: Hydrolysis of this compound

  • Rationale: The initial carboxamide is hydrolyzed to the corresponding carboxylic acid, a key functional group for binding to the neuraminidase active site. Acidic conditions are employed to facilitate this transformation.

  • Procedure:

    • To a solution of this compound (1 eq.) in 6M HCl (10 mL/g), add the mixture to a round-bottom flask.

    • Heat the reaction mixture to reflux (approx. 110 °C) for 24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to afford crude (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic Acid Hydrochloride. This can be used directly in the next step.

Step 2: N-Boc Protection

  • Rationale: The secondary amine is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent reactions. The Boc group is stable under a variety of reaction conditions and can be readily removed under acidic conditions.[9]

  • Procedure:

    • Dissolve the crude product from Step 1 in a 1:1 mixture of dioxane and water.

    • Cool the solution to 0 °C and add sodium carbonate (2.5 eq.) portion-wise.

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq.) and allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, acidify the reaction mixture to pH 2-3 with 1M HCl and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic Acid.

Step 3: Esterification

  • Rationale: The carboxylic acid is converted to a methyl ester to facilitate purification and handling in the subsequent steps.

  • Procedure:

    • Dissolve the N-Boc protected acid from Step 2 in methanol.

    • Cool the solution to 0 °C and add thionyl chloride (1.2 eq.) dropwise.

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture under reduced pressure and purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic Acid Methyl Ester.

Step 4: Introduction of the Azide Group via Mitsunobu Reaction

  • Rationale: The hydroxyl group is converted to an azide with inversion of stereochemistry. The azide will then be reduced to an amine, which is a precursor to the guanidinyl group. The Mitsunobu reaction is a reliable method for this transformation.

  • Procedure:

    • Dissolve the alcohol from Step 3, triphenylphosphine (1.5 eq.), and diphenylphosphoryl azide (DPPA, 1.5 eq.) in anhydrous THF.

    • Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture and purify by column chromatography to yield N-Boc-(2S,4R)-4-Azidopyrrolidine-2-carboxylic Acid Methyl Ester.

Step 5: Reduction of the Azide

  • Rationale: The azide is reduced to the corresponding primary amine, which will be subsequently guanidinylated.

  • Procedure:

    • Dissolve the azide from Step 4 in methanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4-6 hours.

    • Monitor the reaction by TLC.

    • Filter the reaction mixture through Celite and concentrate the filtrate to obtain N-Boc-(2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid Methyl Ester.

Step 6: Guanidinylation

  • Rationale: The primary amine is converted to a guanidine group, a key pharmacophore for strong interaction with the neuraminidase active site.

  • Procedure:

    • Dissolve the amine from Step 5 in DMF.

    • Add N,N'-di-Boc-N''-triflylguanidine (1.1 eq.) and triethylamine (2.0 eq.).

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Dilute the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate.

    • Treat the crude product with a solution of trifluoroacetic acid (TFA) in dichloromethane to remove the Boc protecting groups.

    • Purify the final product by reverse-phase HPLC to obtain the desired neuraminidase inhibitor scaffold.

Step Product Yield (%) Purity (%)
1(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic Acid>95 (crude)-
2N-Boc-(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic Acid85-95>98
3N-Boc-(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic Acid Methyl Ester80-90>98
4N-Boc-(2S,4R)-4-Azidopyrrolidine-2-carboxylic Acid Methyl Ester60-75>95
5N-Boc-(2S,4R)-4-Aminopyrrolidine-2-carboxylic Acid Methyl Ester>90>95
6Neuraminidase Inhibitor Scaffold50-70 (after purification)>99
Table 1: Summary of expected yields and purities for the synthesis of the neuraminidase inhibitor scaffold.

Part 2: Synthesis of a Pyrrolidine-Based HIV-1 Protease Inhibitor

Scientific Rationale & Mechanism of Action

HIV-1 protease is an aspartic protease essential for the life cycle of the human immunodeficiency virus (HIV).[10] It cleaves newly synthesized polyproteins into mature, functional viral proteins, a process critical for the production of infectious virions.[11] HIV-1 protease inhibitors are designed as transition-state analogs that mimic the tetrahedral intermediate of peptide bond hydrolysis.[12] These inhibitors bind tightly to the active site of the enzyme, which is a C2-symmetric homodimer, preventing the processing of viral polyproteins and thus halting viral maturation.[13] The pyrrolidine scaffold can be effectively incorporated as a P2 ligand in these inhibitors, providing a rigid and stereochemically defined element that can make critical interactions with the S2 subsite of the protease.[14][15]

The following protocol details the synthesis of a key intermediate for a pyrrolidine-based HIV-1 protease inhibitor, starting from this compound. The strategy involves N-protection of the starting material, followed by coupling with a suitable isostere to form the core of the protease inhibitor.

Experimental Workflow: HIV-1 Protease Inhibitor Intermediate Synthesis

G A Start: (2S,4R)-4-Hydroxypyrrolidine- 2-carboxamide Hydrochloride B Step 1: N-Boc Protection A->B C Intermediate 1: N-Boc-(2S,4R)-4-Hydroxy- pyrrolidine-2-carboxamide B->C D Step 2: Dehydration to Nitrile C->D E Intermediate 2: N-Boc-(2S,4R)-4-Hydroxy- pyrrolidine-2-carbonitrile D->E F Step 3: Hydroxyl Group Activation (Mesylation) E->F G Intermediate 3: N-Boc-(2S,4R)-4-Mesyloxy- pyrrolidine-2-carbonitrile F->G H Step 4: Coupling with a P1-P1' Isostere G->H I Final Product: HIV-1 Protease Inhibitor Intermediate H->I

Caption: Synthetic workflow for a key HIV-1 protease inhibitor intermediate.

Detailed Protocol: HIV-1 Protease Inhibitor Intermediate Synthesis

Step 1: N-Boc Protection of the Starting Amide

  • Rationale: Similar to the previous synthesis, the secondary amine is protected with a Boc group to direct the subsequent reactivity.

  • Procedure:

    • Suspend this compound (1 eq.) in dichloromethane.

    • Add triethylamine (2.5 eq.) and stir for 15 minutes.

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give N-Boc-(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide.

Step 2: Dehydration of the Amide to a Nitrile

  • Rationale: The primary amide is dehydrated to a nitrile, which can serve as a versatile handle for further elaboration or as a part of the final inhibitor structure.

  • Procedure:

    • Dissolve the N-Boc protected amide from Step 1 in pyridine.

    • Cool the solution to 0 °C and add trifluoroacetic anhydride (1.5 eq.) dropwise.

    • Stir the reaction at 0 °C for 2 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry, concentrate, and purify by column chromatography to afford N-Boc-(2S,4R)-4-Hydroxypyrrolidine-2-carbonitrile.

Step 3: Activation of the Hydroxyl Group

  • Rationale: The hydroxyl group is activated as a mesylate to facilitate nucleophilic displacement in the subsequent coupling step.

  • Procedure:

    • Dissolve the alcohol from Step 2 in dichloromethane.

    • Cool the solution to 0 °C and add triethylamine (1.5 eq.).

    • Add methanesulfonyl chloride (1.2 eq.) dropwise.

    • Stir at 0 °C for 1-2 hours.

    • Monitor the reaction by TLC.

    • Wash the reaction mixture with cold water and brine.

    • Dry the organic layer and concentrate to give N-Boc-(2S,4R)-4-Mesyloxypyrrolidine-2-carbonitrile, which should be used immediately in the next step.

Step 4: Coupling with a P1-P1' Isostere

  • Rationale: The activated pyrrolidine derivative is coupled with a suitable P1-P1' isostere, such as a hydroxyethylamine or statine derivative, to construct the core of the HIV-1 protease inhibitor.[16] The choice of isostere is critical for achieving high inhibitory potency.

  • Procedure:

    • Dissolve the chosen P1-P1' isostere (e.g., a protected amino alcohol, 1 eq.) in an appropriate aprotic solvent like THF or DMF.

    • Cool to 0 °C and add a strong base such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq.) to deprotonate the hydroxyl group.

    • Stir for 30 minutes, then add a solution of the mesylate from Step 3 in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, concentrate, and purify by column chromatography to obtain the desired HIV-1 protease inhibitor intermediate.

Step Product Yield (%) Purity (%)
1N-Boc-(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide90-98>98
2N-Boc-(2S,4R)-4-Hydroxypyrrolidine-2-carbonitrile75-85>95
3N-Boc-(2S,4R)-4-Mesyloxypyrrolidine-2-carbonitrile>90 (crude)-
4HIV-1 Protease Inhibitor Intermediate50-70>95
Table 2: Summary of expected yields and purities for the synthesis of the HIV-1 protease inhibitor intermediate.

Conclusion

This compound is a valuable and versatile chiral starting material for the synthesis of a diverse range of antiviral agents. The protocols detailed in this application note provide robust and reproducible methods for the construction of potent neuraminidase and HIV-1 protease inhibitor scaffolds. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can leverage this readily available building block to accelerate the discovery and development of novel antiviral therapeutics.

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Sources

Application Notes & Protocols: (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Advanced Bioconjugates

(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride is a specialized chiral building block derived from trans-4-hydroxy-L-proline, a critical amino acid renowned for its role in stabilizing the triple helix of collagen.[1][2] Its rigid, five-membered ring structure and stereochemically defined functional groups make it an exemplary scaffold for constructing highly structured bioconjugates. In modern drug development, this molecule is gaining prominence as a component in sophisticated therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4]

In ADCs and PROTACs, the linker connecting the targeting moiety (e.g., an antibody or a small molecule ligand) to the payload (a cytotoxic drug or an E3 ligase recruiter) is a critical determinant of the conjugate's efficacy, stability, and pharmacokinetic properties.[3][5][6][7] The defined stereochemistry of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide provides a level of conformational constraint that can be advantageous in optimizing the spatial orientation of the connected biological entities, which is crucial for forming stable and productive ternary complexes in PROTACs.[4][7]

This guide provides a detailed technical overview of the key reactive handles on this compound and presents detailed protocols for its incorporation into larger biomolecular constructs.

Chemical Reactivity and Strategic Considerations

The utility of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide as a bioconjugation partner stems from the distinct reactivity of its three primary functional groups: a ring-constrained secondary amine, a secondary hydroxyl group, and a primary carboxamide. Understanding the differential reactivity of these groups is paramount for designing successful and selective conjugation strategies.

  • Secondary Amine (Pyrrolidine Nitrogen): This is the most nucleophilic and readily targeted functional group on the molecule. As a secondary amine, its unshared pair of electrons is available for protonation and for forming new covalent bonds.[8] It is a prime target for reactions with electrophilic reagents under mild, biocompatible conditions.

  • Secondary Hydroxyl Group (-OH): Located at the 4-position, this group offers a second, orthogonal point for conjugation. While less nucleophilic than the amine, the hydroxyl group can be selectively targeted using specific activation chemistries, allowing for multi-functionalization of the scaffold.[9] The ability to modify this position is well-documented in the "proline editing" approach, where hydroxyproline residues within peptides are functionalized to introduce diverse chemical moieties.[10]

  • Primary Carboxamide (-CONH₂): The primary amide is the least reactive group under typical bioconjugation conditions. Amides are significantly less nucleophilic than amines and require harsh conditions (strong acid/base) or enzymatic action for cleavage or modification, which are generally incompatible with preserving the integrity of biomolecules.[11][12][13] Therefore, the carboxamide group can be considered inert in most standard conjugation protocols, allowing it to serve as a stable structural element or a hydrogen-bonding participant without interfering with reactions at the amine or hydroxyl sites.

This differential reactivity allows for a directed and controlled approach to bioconjugate synthesis. The secondary amine is the default site for initial conjugation, while the hydroxyl group provides an opportunity for subsequent modification or the introduction of a second payload or linker.

Experimental Protocols and Workflows

The following protocols provide step-by-step methodologies for conjugating molecules to the secondary amine and secondary hydroxyl group of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide.

Protocol 1: Amine-Directed Conjugation via Activated Esters (NHS Coupling)

This protocol describes the conjugation of a molecule containing a carboxylic acid to the secondary amine of the hydroxypyrrolidine scaffold. The carboxylic acid is first activated to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the amine to form a stable amide bond.[14][15]

Workflow Overview:

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification Molecule_COOH Molecule-COOH Activated_Ester Molecule-CO-NHS (Activated Ester) Molecule_COOH->Activated_Ester Activate EDC_NHS EDC, NHS (Activation Reagents) EDC_NHS->Activated_Ester Conjugate Final Bioconjugate Activated_Ester->Conjugate Couple Hyp_Amide (2S,4R)-4-Hydroxypyrrolidine -2-carboxamide Hyp_Amide->Conjugate Purification HPLC or Column Chromatography Conjugate->Purification

Caption: Amine-directed conjugation workflow using NHS ester chemistry.

Materials & Reagents:

ReagentSupplierPurpose
(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide HClCommercial SourceStarting scaffold
Carboxylic acid-containing molecule (Payload/Linker)User-definedMolecule to be conjugated
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)Sigma-Aldrich, etc.Carboxyl activating agent
N-Hydroxysuccinimide (NHS)Sigma-Aldrich, etc.Stabilizes activated intermediate
Anhydrous Dimethylformamide (DMF) or DMSOCommercial SourceAprotic reaction solvent
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)Commercial SourceNon-nucleophilic base
0.1 M MES Buffer, pH 6.0Lab-preparedActivation buffer
0.1 M Phosphate Buffer, pH 7.4-8.0Lab-preparedConjugation buffer
HPLC system with C18 columnStandard Lab Equip.Purification and analysis

Step-by-Step Methodology:

  • Preparation of Reactants:

    • Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

    • Prepare a 100 mM stock solution of EDC and a 100 mM stock solution of NHS in the same anhydrous solvent.

    • Dissolve (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide HCl in the conjugation buffer (e.g., 0.1 M Phosphate Buffer, pH 7.5) to a concentration of 10 mM. Add 2-3 molar equivalents of a non-nucleophilic base like DIPEA to neutralize the hydrochloride salt and deprotonate the secondary amine.

  • Activation of Carboxylic Acid:

    • In a clean, dry reaction vial, add the carboxylic acid solution.

    • Add 1.5 equivalents of EDC stock solution and 1.5 equivalents of NHS stock solution to the carboxylic acid.

    • Allow the reaction to proceed at room temperature for 15-60 minutes to form the NHS ester. Progress can be monitored by TLC or LC-MS if desired.

  • Conjugation Reaction:

    • Add the freshly prepared NHS ester solution dropwise to the stirring solution of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide.

    • Let the reaction mixture stir at room temperature for 2-4 hours, or overnight at 4°C. The optimal reaction time depends on the reactivity of the specific amine and NHS ester.

  • Quenching and Purification:

    • (Optional) Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer like Tris or glycine.

    • Purify the resulting bioconjugate using reverse-phase HPLC on a C18 column. Use a gradient of water and acetonitrile (both typically containing 0.1% TFA) to elute the product.

    • Collect fractions and confirm the identity and purity of the desired conjugate by LC-MS and NMR.

Protocol 2: Hydroxyl-Directed Conjugation via Acylation

This protocol details the esterification of the secondary hydroxyl group. This method is particularly useful if the amine has been previously protected or if a dual-functionalized conjugate is desired. The reaction uses an acid anhydride or acid chloride in the presence of a base catalyst.

Workflow Overview:

G cluster_0 Step 1: Preparation cluster_1 Step 2: Acylation cluster_2 Step 3: Purification Hyp_Amide Amine-Protected (2S,4R)-4-Hydroxypyrrolidine -2-carboxamide Reaction_Mix Reaction Mixture Hyp_Amide->Reaction_Mix Acylating_Agent Acid Anhydride or Acid Chloride Acylating_Agent->Reaction_Mix Base_Catalyst DMAP, Pyridine Base_Catalyst->Reaction_Mix Catalyze Conjugate O-Acylated Conjugate Reaction_Mix->Conjugate Stir at RT Purification HPLC or Column Chromatography Conjugate->Purification

Caption: Hydroxyl-directed acylation workflow.

Materials & Reagents:

ReagentSupplierPurpose
N-protected (2S,4R)-4-Hydroxypyrrolidine-2-carboxamideSynthesized/CustomStarting scaffold with free hydroxyl
Acid anhydride or acid chloride (Payload/Linker)Commercial SourceAcylating agent
4-(Dimethylamino)pyridine (DMAP)Sigma-Aldrich, etc.Acylation catalyst
Anhydrous Dichloromethane (DCM) or PyridineCommercial SourceAprotic reaction solvent
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)Commercial SourceBase
Saturated aqueous NaHCO₃ solutionLab-preparedAqueous workup
BrineLab-preparedAqueous workup
Anhydrous MgSO₄ or Na₂SO₄Commercial SourceDrying agent
Silica Gel for column chromatographyCommercial SourcePurification

Step-by-Step Methodology:

  • Prerequisite - Amine Protection:

    • The secondary amine must be protected to ensure selective reaction at the hydroxyl group. Standard protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are suitable. This guide assumes an N-protected starting material is available.

  • Reaction Setup:

    • Dissolve the N-protected hydroxypyrrolidine derivative (1 equivalent) in anhydrous DCM or pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of DMAP (0.1 equivalents) and a stoichiometric amount of a non-nucleophilic base like TEA or DIPEA (1.5-2.0 equivalents).

    • Cool the mixture to 0°C in an ice bath.

  • Acylation Reaction:

    • Slowly add the acid anhydride or acid chloride (1.2 equivalents), dissolved in a small amount of anhydrous DCM, to the stirring reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup and Purification:

    • Quench the reaction by adding a small amount of water or saturated aqueous NaHCO₃.

    • Transfer the mixture to a separatory funnel and dilute with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure O-acylated product.

  • Deprotection (if necessary):

    • If the final application requires a free amine, remove the N-protecting group using standard procedures (e.g., trifluoroacetic acid for Boc group removal).

Trustworthiness & Self-Validation

For every protocol, it is critical to implement a robust validation system.

  • Reaction Monitoring: Utilize Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product. This provides real-time feedback on reaction kinetics and efficiency.

  • Product Characterization: The identity and purity of the final conjugate must be unequivocally confirmed.

    • LC-MS: To confirm the correct molecular weight of the desired product and assess purity.

    • NMR Spectroscopy (¹H and ¹³C): To verify the covalent bond formation at the intended position. For amine conjugation, the disappearance of the N-H proton and shifts in adjacent protons are indicative. For hydroxyl conjugation, the appearance of ester-related signals and a downfield shift of the C4-proton are key markers.

  • Stability Analysis: For novel bioconjugates, particularly those intended for biological systems, assess the stability of the newly formed bond (amide or ester) at relevant pH values (e.g., pH 5.5 and 7.4) and in the presence of plasma or relevant enzymes.

By integrating these analytical checkpoints, researchers can ensure the reliability and reproducibility of their bioconjugation results, leading to trustworthy and high-quality scientific outcomes.

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  • Kalia, J., & Raines, R. T. (2010). Methods to Make Homogenous Antibody Drug Conjugates. Current Organic Chemistry, 14(2), 138-149. Available from: [Link]

  • Doraghi, F., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Organic & Biomolecular Chemistry, 21(21), 4447-4470. Available from: [Link]

  • Wikipedia. (2024). Hydroxyproline. Retrieved from [Link]

  • Kaźmierczak, M., & Gawroński, J. (2015). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. Symmetry, 7(3), 1297-1317. Available from: [Link]

  • Zhang, C., et al. (2023). Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli. Microbial Cell Factories, 22(1), 224. Available from: [Link]

Sources

Application Notes and Protocols: (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride in Targeted Therapeutic Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold for Innovation in Targeted Therapeutics

(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride is a chiral building block with significant potential in the development of targeted therapeutic agents.[1] Its rigid pyrrolidine core, derived from hydroxyproline, offers a structurally defined scaffold that is valuable in drug design for creating molecules that can selectively interact with biological targets.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound, with a focus on its incorporation into Antibody-Drug Conjugates (ADCs) as a non-cleavable linker component.

The unique stereochemistry and functional groups of this compound—a secondary amine, a hydroxyl group, and a carboxamide—present versatile handles for chemical modification and conjugation to both cytotoxic payloads and targeting moieties.[1] This guide will detail the rationale and protocols for the chemical derivatization of this molecule, its conjugation to a model antibody, and the subsequent in vitro and in vivo evaluation of the resulting ADC.

Part 1: Strategic Derivatization of this compound for ADC Linker Synthesis

The successful incorporation of this compound into an ADC necessitates a strategic approach to its chemical modification. The goal is to create a derivative that can be sequentially conjugated to a cytotoxic payload and a monoclonal antibody. This often requires the use of protecting groups to ensure selective reactions at the desired functional groups.[3]

Key Considerations for Derivatization:
  • Orthogonal Protection: A successful strategy will employ protecting groups that can be removed under different conditions, allowing for the selective deprotection and reaction of the amine and hydroxyl groups.[3]

  • Amide Coupling: The carboxamide can be hydrolyzed to a carboxylic acid, which is a common functional group for conjugation to amine-containing payloads or for further modification.[4][5][6]

  • Hydroxyl Group Activation: The secondary hydroxyl group can be activated for nucleophilic substitution or converted into a more reactive functional group for conjugation.[7][8][9]

Proposed Synthetic Workflow for Linker-Payload Synthesis:

The following diagram outlines a proposed workflow for the synthesis of a linker-payload conjugate ready for attachment to an antibody. This workflow is a representative example and may require optimization based on the specific payload and antibody used.

G cluster_0 Step 1: Protection & Hydrolysis cluster_1 Step 2: Payload Conjugation cluster_2 Step 3: Deprotection & Activation A (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide HCl B N-Boc, O-TBDMS protected pyrrolidine-2-carboxamide A->B (Boc)2O, TBDMSCl, Base C N-Boc, O-TBDMS protected pyrrolidine-2-carboxylic acid B->C Strong Base Hydrolysis D Linker-Payload Conjugate (Protected) C->D Amide Coupling (e.g., HATU, DIPEA) + Amine-containing Payload E O-TBDMS protected Linker-Payload D->E Acidic Deprotection (e.g., TFA) (Removes N-Boc) F Hydroxy-Linker-Payload E->F Fluoride-based Deprotection (e.g., TBAF) (Removes O-TBDMS) G Activated Linker-Payload (e.g., Maleimide) F->G Introduction of Maleimide Group (e.g., Maleimide-NHS ester) H Final ADC G->H Conjugation to Antibody caption Figure 1: Proposed synthetic workflow for ADC linker-payload. G A Seed Target-Positive and Target-Negative Cells B Incubate Overnight A->B C Treat with Serial Dilutions of ADC and Controls B->C D Incubate for 72-96 hours C->D E Add MTT/MTS Reagent D->E F Incubate for 1-4 hours E->F G Add Solubilization Solution (if MTT) F->G H Measure Absorbance F->H (if MTS) G->H I Calculate % Viability and IC50 H->I caption Figure 2: Workflow for in vitro cytotoxicity assay. G cluster_0 Efficacy Study cluster_1 PK/Biodistribution Study A Implant Tumor Cells in Mice B Allow Tumors to Grow A->B C Randomize and Treat Mice B->C D Monitor Tumor Volume and Body Weight C->D E Endpoint Analysis D->E F Administer Single Dose of ADC G Collect Blood and Tissues at Time Points F->G H Analyze ADC Concentration G->H I Determine PK Parameters and Tissue Distribution H->I caption Figure 3: Workflow for in vivo evaluation of an ADC.

Sources

Application Note: A Detailed Protocol for the Selective O-Acylation of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Hydroxyproline Scaffolds

(2S,4R)-4-Hydroxyproline, a non-essential amino acid, is a fundamental component of collagen, where its hydroxyl group is critical for stabilizing the protein's triple-helix structure.[] In the realms of medicinal chemistry and drug development, derivatives of hydroxyproline serve as invaluable chiral building blocks for synthesizing a diverse array of therapeutic agents, including antiviral drugs, ACE inhibitors, and novel peptide-based therapeutics.[2][3] The ability to selectively modify the functional groups of these scaffolds—the secondary amine, the carboxylic acid (or its derivatives), and the secondary alcohol—is paramount for creating new chemical entities with tailored pharmacological profiles.

This application note addresses a specific and crucial transformation: the esterification of the 4-hydroxy group on (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride. The starting material presents a unique synthetic challenge due to the presence of three distinct functional groups. This protocol provides a robust and reproducible method for the selective O-acylation of the secondary alcohol, yielding a 4-acyloxy derivative. The inherent nature of the starting material as a hydrochloride salt provides a key advantage by effectively protecting the secondary amine in situ, thereby preventing undesired N-acylation and directing reactivity exclusively to the hydroxyl group. This guide explains the causality behind each experimental step, ensuring both procedural clarity and a deep mechanistic understanding for the practicing scientist.

Principle of the Method: DMAP-Catalyzed Nucleophilic Acyl Substitution

The protocol is based on the nucleophilic acyl substitution reaction. The secondary hydroxyl group of the hydroxypyrrolidine derivative acts as a nucleophile, attacking an electrophilic acylating agent, such as an acid anhydride. To overcome the relatively low nucleophilicity of the secondary alcohol and the moderate reactivity of the anhydride, the reaction is catalyzed by 4-Dimethylaminopyridine (DMAP).

The mechanism proceeds via the following key steps[4]:

  • Catalyst Activation: The highly nucleophilic DMAP attacks the acid anhydride, forming a highly reactive N-acylpyridinium intermediate and displacing a carboxylate ion. This intermediate is significantly more electrophilic than the parent anhydride.

  • Nucleophilic Attack: The 4-hydroxy group of the substrate, facilitated by a base (e.g., triethylamine), attacks the activated N-acylpyridinium intermediate.

  • Intermediate Collapse & Catalyst Regeneration: A tetrahedral intermediate is formed, which then collapses to yield the final O-acylated product, releasing the regenerated DMAP catalyst.

A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves two purposes: to neutralize the hydrochloride salt of the starting material and to scavenge the carboxylic acid byproduct generated from the anhydride, driving the reaction equilibrium towards the product.

DMAP-Catalyzed O-Acylation DMAP DMAP Intermediate N-Acylpyridinium Intermediate (Highly Reactive) DMAP->Intermediate 1. Activation Anhydride Acid Anhydride (RCO)₂O Anhydride->Intermediate Carboxylate Carboxylate (RCOO⁻) Anhydride->Carboxylate Tetrahedral Tetrahedral Intermediate Intermediate->Tetrahedral 2. Nucleophilic Attack Substrate Substrate-OH (4-Hydroxypyrrolidine) Substrate->Tetrahedral Tetrahedral->DMAP Catalyst Regeneration Product Product (4-Acyloxy Derivative) Tetrahedral->Product 3. Collapse Base Base (TEA) Base->Substrate ProtonatedBase Protonated Base (TEA-H⁺) Base->ProtonatedBase Acid Scavenging Carboxylate->ProtonatedBase

Caption: Mechanism of DMAP-catalyzed O-acylation.

Materials and Methods

Reagents and Consumables
Reagent/MaterialGradeRecommended SupplierNotes
(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide HCl≥98% PurityCommercial SourceStore desiccated.
Acetic Anhydride ((CH₃CO)₂O)Reagent Grade, ≥99%Commercial SourceCorrosive and lachrymator. Handle in a fume hood. Use a fresh bottle.
Triethylamine (TEA, Et₃N)Anhydrous, ≥99.5%Commercial SourceDistill from CaH₂ before use for best results. Store under N₂.
4-Dimethylaminopyridine (DMAP)≥99%Commercial SourceHighly toxic. Handle with appropriate personal protective equipment (PPE).
Dichloromethane (DCM, CH₂Cl₂)Anhydrous, ≥99.8%Commercial SourceUse from a solvent purification system or a freshly opened bottle.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradePrepared in-houseUsed for aqueous workup to remove acidic impurities.
Brine (Saturated NaCl Solution)ACS GradePrepared in-houseUsed to break emulsions and remove water during extraction.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercial SourceUsed as a drying agent for the organic phase.
Silica Gel230-400 meshCommercial SourceFor column chromatography.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Commercial SourceFor reaction monitoring.
Equipment
  • Round-bottom flasks and magnetic stir bars

  • Magnetic stirrer hotplate

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Glass funnel and separatory funnel

  • Rotary evaporator

  • Flash column chromatography setup

  • Standard laboratory glassware

Detailed Experimental Protocol

This protocol details the synthesis of (2S,4R)-4-acetoxypyrrolidine-2-carboxamide on a 1.0 mmol scale.

G start Start: Weigh Substrate setup 1. Reaction Setup - Add substrate & DCM to flask - Inert atmosphere (N₂) start->setup dissolve 2. Solubilization - Stir until fully dissolved setup->dissolve add_base 3. Add Base & Catalyst - Add TEA (2.5 eq) - Add DMAP (0.1 eq) - Stir for 5 min dissolve->add_base cool 4. Cool to 0°C - Use ice-water bath add_base->cool add_anhydride 5. Add Acylating Agent - Add Acetic Anhydride (1.2 eq) - Add dropwise via syringe cool->add_anhydride react 6. Reaction - Remove ice bath - Stir at room temp for 2-4h add_anhydride->react monitor 7. Monitor Progress - Use TLC (e.g., 10% MeOH in DCM) - Stain with KMnO₄ react->monitor workup 8. Aqueous Workup - Quench with sat. NaHCO₃ - Transfer to separatory funnel monitor->workup Upon Completion extract 9. Extraction - Extract with DCM (3x) - Combine organic layers workup->extract wash 10. Wash & Dry - Wash with Brine - Dry over MgSO₄ extract->wash concentrate 11. Concentration - Filter drying agent - Concentrate via rotary evaporator wash->concentrate purify 12. Purification - Flash Column Chromatography concentrate->purify end End: Isolated Product purify->end

Caption: Step-by-step experimental workflow.

Step-by-Step Instructions:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 180.6 mg). Add anhydrous Dichloromethane (DCM, 10 mL). Seal the flask with a septum and purge with dry nitrogen gas.

    • Rationale: An inert atmosphere is crucial to prevent the reaction of the anhydride and base with atmospheric moisture.

  • Addition of Base and Catalyst: While stirring the suspension, add Triethylamine (2.5 mmol, 0.35 mL) via syringe. The suspension should become a clear solution. Follow with the addition of 4-Dimethylaminopyridine (0.1 mmol, 12.2 mg). Stir the solution at room temperature for 5 minutes.

    • Scientist's Note: A slight excess of base (2.0 eq to neutralize the HCl salt and 0.5 eq to scavenge the acetic acid byproduct) ensures the reaction environment remains basic, facilitating the reaction.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

    • Rationale: The acylation reaction is exothermic. Initial cooling helps to control the reaction rate and minimize potential side reactions.

  • Addition of Acylating Agent: Slowly add Acetic Anhydride (1.2 mmol, 0.11 mL) to the stirred solution dropwise via syringe over 2-3 minutes.

    • Caution: A rapid addition can lead to an uncontrolled exotherm.

  • Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Spot the initial starting material, a co-spot, and the reaction mixture. A suitable mobile phase is typically 10% Methanol in DCM. The product should have a higher Rf value (be less polar) than the starting material. Visualize the spots using a potassium permanganate (KMnO₄) stain.

    • Trustworthiness Check: The reaction is complete when the starting material spot is no longer visible by TLC.

  • Workup and Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by adding 10 mL of saturated sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 10 minutes to ensure any remaining anhydride is hydrolyzed and all acids are neutralized.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM (2 x 15 mL). Combine all organic layers.

    • Scientist's Note: Multiple extractions ensure maximum recovery of the product from the aqueous phase.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of DCM.

    • Rationale: The brine wash helps to remove residual water and break any emulsions that may have formed.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil or semi-solid.

  • Purification: Purify the crude material using silica gel flash column chromatography. A gradient elution system, such as 2% to 10% Methanol in Dichloromethane, is typically effective for separating the product from baseline impurities and residual DMAP.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to obtain the final product, (2S,4R)-4-acetoxypyrrolidine-2-carboxamide. Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The expected yield is typically in the range of 80-95%.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive reagents (moisture contamination).2. Insufficient base or catalyst.1. Use freshly opened/distilled anhydrous solvents and reagents.2. Re-check calculations and ensure correct stoichiometry. Add a further 0.5 eq of base.
Incomplete Reaction 1. Insufficient reaction time.2. Low reaction temperature.1. Allow the reaction to stir for a longer period.2. If stable, gently warm the reaction to 30-40 °C to increase the rate.
Multiple Products on TLC 1. N-acylation occurred.2. Over-acylation or side reactions.1. Ensure sufficient base was used to neutralize the HCl salt before adding the anhydride.2. Re-purify using a shallower chromatography gradient.
Difficult Purification Product co-elutes with DMAP or TEA-HCl salt.Before chromatography, dissolve the crude product in Ethyl Acetate and wash with dilute HCl (0.5 M) to remove DMAP/TEA, then re-dry and concentrate.

Conclusion

This application note provides a comprehensive and reliable protocol for the selective O-acylation of this compound. By leveraging the in situ protection of the amine as a hydrochloride salt and employing a DMAP-catalyzed system, this method offers high yields and excellent selectivity. The detailed explanation of the chemical principles and step-by-step instructions make this protocol highly accessible for researchers in drug discovery and synthetic chemistry, enabling the efficient generation of novel hydroxyproline-based derivatives for further investigation.

References

  • National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of Quaternary Proline Analogues. PubMed Central.
  • Gajare, V. S., et al. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters, 56(25), 3743–3746.
  • Krishnamurthy, S., et al. (2014). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved January 18, 2026, from [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 18, 2026, from [Link]

  • Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved January 18, 2026, from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 18, 2026, from [Link]

Sources

Application Note: (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride as a Chiral Synthon for Novel Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The relentless evolution of fungal resistance necessitates the continuous discovery of novel fungicides with diverse modes of action. Succinate dehydrogenase inhibitors (SDHIs) have emerged as a critical class of fungicides that target cellular respiration in pathogenic fungi.[1][2] The efficacy of SDHIs is often intrinsically linked to their specific three-dimensional structure, making stereochemistry a pivotal element in their design.[2] (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride, a derivative of the naturally abundant chiral building block L-hydroxyproline, presents a valuable and stereochemically defined scaffold for the synthesis of next-generation SDHI fungicides.[3][4] This application note details the strategic use of this synthon in the design and synthesis of novel pyrrolidine-containing amide fungicides, outlining a representative synthetic protocol and the underlying scientific rationale.

Core Concept: The Pyrrolidine Moiety in SDHI Fungicides Succinate Dehydrogenase (SDH), or complex II, is a crucial enzyme in the mitochondrial electron transport chain.[1] SDHI fungicides act by blocking the ubiquinone-binding site (Q-site) of this enzyme, thereby inhibiting fungal respiration and leading to cell death.[1][2] The archetypal structure of an SDHI consists of three key components: a protein affinity group (typically a heterocyclic ring like pyrazole or thiazole), an amide bond linker, and a hydrophobic tail.[2]

Recent research has demonstrated that incorporating a pyrrolidine moiety into the structure of amide-based fungicides can lead to potent SDH inhibition and broad-spectrum antifungal activity.[5] The rigid, five-membered ring of the pyrrolidine scaffold helps to correctly orient the pharmacophoric elements within the enzyme's active site, enhancing binding affinity. Furthermore, the specific stereochemistry and functional handles of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide allow for precise structural modifications to optimize activity, selectivity, and physicochemical properties.

Strategic Rationale for Employing (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide

The choice of this specific chiral synthon is underpinned by several key advantages:

  • Stereochemical Control: The predefined (2S,4R) stereochemistry is critical, as enantiomers of complex molecules often exhibit significant differences in biological activity.[2] Utilizing a chirally pure starting material obviates the need for costly and often low-yielding chiral resolution steps later in the synthesis.

  • Structural Rigidity: The pyrrolidine ring introduces a degree of conformational constraint, which can lock the molecule into a bioactive conformation, thereby minimizing the entropic penalty upon binding to the SDH enzyme.

  • Functional Handles for Diversification: The molecule possesses three key points for chemical modification:

    • The Secondary Amine (N-H): This site is readily acylated to introduce the requisite protein affinity group (e.g., a pyrazole-4-carboxylic acid or thiazole-5-carboxylic acid moiety).

    • The Primary Carboxamide (-CONH2): While stable, it can be a precursor or a key interacting group. In this note, we focus on derivatization at the ring nitrogen.

    • The 4-Hydroxy Group (-OH): This functional group can be used to modulate polarity and solubility. It can also serve as a point for further derivatization to explore additional binding pockets within the target enzyme or to fine-tune the molecule's systemic properties within the plant.

Workflow for Synthesis of a Pyrrolidine-Based SDHI Fungicide

The following diagram illustrates the general workflow for synthesizing a target SDHI fungicide starting from this compound.

G cluster_0 PART 1: Amine Deprotection/Neutralization cluster_1 PART 2: Amide Coupling A Start: (2S,4R)-4-Hydroxypyrrolidine -2-carboxamide HCl B Base Treatment (e.g., Et3N, DIPEA) A->B C Free Amine Intermediate B->C E Coupling Agents (e.g., HATU, EDCI/HOBt) C->E D Heterocyclic Carboxylic Acid (e.g., Pyrazole-4-carboxylic acid) D->E F Target SDHI Fungicide E->F

Caption: Synthetic workflow from the starting material to the final SDHI product.

Detailed Experimental Protocol: Synthesis of a Model Pyrrolidinyl-Thiazole Carboxamide SDHI

This protocol describes the synthesis of a representative SDHI fungicide, N-[(2S,4R)-2-carbamoyl-4-hydroxypyrrolidin-1-yl]-2-methylthiazole-4-carboxamide. This target structure is based on scaffolds known to exhibit fungicidal activity.[6]

Materials & Reagents:

ReagentCAS NumberSupplierNotes
(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide HCl32934-42-2CommercialThe chiral starting material.[7]
2-Methylthiazole-4-carboxylic acid20485-43-0CommercialThe protein affinity moiety.
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)148893-10-1CommercialAmide coupling agent.
N,N-Diisopropylethylamine (DIPEA)7087-68-5CommercialNon-nucleophilic base.
Dichloromethane (DCM), Anhydrous75-09-2CommercialReaction solvent.
Saturated Sodium Bicarbonate Solution144-55-8Lab PreparationFor aqueous workup.
Brine (Saturated NaCl Solution)7647-14-5Lab PreparationFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9CommercialDrying agent.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.67 g, 10.0 mmol, 1.0 eq).

    • Add 2-Methylthiazole-4-carboxylic acid (1.43 g, 10.0 mmol, 1.0 eq).

    • Suspend the solids in anhydrous Dichloromethane (DCM, 40 mL).

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Amine Neutralization & Reagent Solubilization:

    • Cool the suspension to 0 °C using an ice-water bath.

    • Causality Explanation: Cooling is essential to manage the exotherm from the acid-base neutralization and the activation step, preventing potential side reactions and degradation of coupling agents.

    • Slowly add N,N-Diisopropylethylamine (DIPEA) (4.36 mL, 25.0 mmol, 2.5 eq) dropwise over 5 minutes. The extra equivalent of base is required to neutralize the hydrochloride salt of the starting material and the carboxylic acid, providing the necessary basic conditions for the coupling reaction.

    • Stir the mixture at 0 °C for 15 minutes. The suspension should become a clearer solution as the reagents dissolve.

  • Amide Coupling:

    • In a single portion, add HATU (4.18 g, 11.0 mmol, 1.1 eq) to the reaction mixture.

    • Causality Explanation: HATU is a highly efficient coupling agent that rapidly activates the carboxylic acid to form an activated ester, which is then susceptible to nucleophilic attack by the secondary amine of the pyrrolidine. A slight excess ensures complete activation of the acid.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% Methanol in DCM). The disappearance of the starting amine is a key indicator of reaction completion.

  • Workup and Extraction:

    • Once the reaction is complete, dilute the mixture with DCM (50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • Saturated Sodium Bicarbonate solution (2 x 50 mL) to remove unreacted acid and acidic byproducts.

      • Brine (1 x 50 mL) to reduce the solubility of organic material in the aqueous phase.

    • Trustworthiness Check: Each wash removes specific impurities. The bicarbonate wash is crucial for removing the acidic components, simplifying the final purification.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous Magnesium Sulfate (MgSO4).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or viscous oil.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Methanol in Dichloromethane (e.g., 0% to 10% MeOH in DCM).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final compound. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity.

Logical Framework for Agrochemical Development

The synthesized compound represents a lead structure. The subsequent development process follows a logical progression, as illustrated below.

G A Synthesis of Lead Compound (from Application Note) B In Vitro Antifungal Screening (EC50 determination against key pathogens) A->B C Structure-Activity Relationship (SAR) (Analysis of screening data) B->C E In Planta Efficacy Trials (Greenhouse testing) B->E Promising Candidates D Analogue Synthesis (Derivatization of -OH and other sites) C->D Iterative Optimization D->B F Toxicology & Environmental Fate Studies E->F G Candidate for Field Trials F->G

Sources

Mastering the Molecular Structure: A Detailed NMR Spectroscopy Protocol for (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed protocol for the structural elucidation of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key chiral building block in medicinal chemistry, a thorough understanding of its three-dimensional structure is paramount for its effective application in drug design and development. This document moves beyond a simple recitation of steps, offering in-depth explanations for experimental choices and providing a framework for robust data acquisition and interpretation.

Introduction: The Significance of Structural Verification

This compound is a derivative of hydroxyproline, a non-essential amino acid. Its rigid pyrrolidine ring and defined stereochemistry make it a valuable scaffold for introducing conformational constraints in peptidomimetics and other bioactive molecules. The presence of a primary amide and a secondary alcohol introduces key hydrogen bonding capabilities, crucial for molecular recognition at biological targets. Accurate and unambiguous structural confirmation via NMR is the cornerstone of ensuring the quality and consistency of this starting material, thereby guaranteeing the integrity of downstream applications.

This guide will detail the necessary one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR experiments to fully characterize the molecule.

Chemical Structure and Numbering Scheme

For clarity throughout this protocol, the following IUPAC-recommended numbering scheme will be utilized for this compound.

G cluster_0 COSY Experiment Workflow A Acquire 1D ¹H Spectrum B Identify Spin Systems A->B C H2 correlates with H3 protons B->C D H3 protons correlate with H4 C->D E H4 correlates with H5 protons D->E F H5 protons correlate with N-H E->F

Caption: Workflow for COSY spectral analysis.

Protocol 5: COSY Data Acquisition

ParameterRecommended ValueRationale
Pulse Programcosygpqf or similarA standard gradient-selected COSY sequence.
Number of Increments (F1)256-512Determines the resolution in the indirect dimension.
Number of Scans (NS)2-4 per incrementBalances S/N and experiment time.
Spectral Width (F1 and F2)Same as ¹H spectrumThe spectral window should cover all proton signals.

By analyzing the cross-peaks, one can walk through the pyrrolidine ring, starting from an assigned proton and identifying its neighbors.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment reveals one-bond correlations between protons and the carbons to which they are directly attached. This is the most reliable method for assigning the carbon signals based on the previously assigned proton signals. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

G cluster_1 HSQC Data Interpretation P1 ¹H Spectrum HSQC HSQC Spectrum (¹H vs ¹³C) P1->HSQC C1 ¹³C Spectrum C1->HSQC Assign Assign Carbon Signals HSQC->Assign Correlate ¹H and ¹³C signals

Caption: Logic of HSQC-based carbon signal assignment.

Protocol 6: HSQC Data Acquisition

ParameterRecommended ValueRationale
Pulse Programhsqcedetgpsisp2 or similarA standard sensitivity-enhanced, edited HSQC sequence.
Number of Increments (F1)128-256Determines the resolution in the ¹³C dimension.
Number of Scans (NS)4-8 per incrementProvides good S/N.
Spectral Width (F2)Same as ¹H spectrumCovers all proton signals.
Spectral Width (F1)~180 ppmCovers the expected range of protonated carbons.
¹J(CH) Coupling Constant~145 HzAn average one-bond C-H coupling constant for this type of molecule.

The edited HSQC sequence has the added advantage of phasing CH/CH₃ and CH₂ cross-peaks differently, providing an additional layer of confirmation for the DEPT-135 results.

Part 4: Data Analysis and Structural Confirmation

A systematic approach to data analysis is crucial for accurate structure elucidation.

  • ¹H Spectrum Analysis:

    • Integrate all signals and normalize to a known number of protons (e.g., the H2 proton as 1H).

    • Analyze the multiplicities to determine the number of neighboring protons for each signal.

    • Identify the exchangeable protons (-NH₂, -OH, -N⁺H₂-) by their characteristic broadness.

  • ¹³C and DEPT-135 Analysis:

    • Count the number of signals in the ¹³C spectrum to confirm the presence of all five carbons.

    • Use the DEPT-135 spectrum to identify the CH and CH₂ groups. The carbon that is present in the ¹³C spectrum but absent in the DEPT-135 is the quaternary carbonyl carbon.

  • COSY Spectrum Analysis:

    • Start with a well-resolved signal, for instance, the H2 proton.

    • Identify its cross-peak to the H3 protons.

    • From the H3 protons, find the cross-peak to the H4 proton.

    • Continue this process around the ring to the H5 protons.

  • HSQC Spectrum Analysis:

    • Using the assigned proton signals, trace a vertical line from each ¹H signal on the F2 axis to its corresponding cross-peak.

    • The ¹³C chemical shift of that cross-peak on the F1 axis corresponds to the carbon directly bonded to that proton.

By integrating the information from all these experiments, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, thus confirming the structure of this compound.

Conclusion

This detailed protocol provides a robust framework for the comprehensive NMR analysis of this compound. By understanding the rationale behind each experimental choice and employing a systematic approach to data interpretation, researchers can confidently verify the structure of this important chemical entity. The application of these advanced NMR techniques ensures the highest level of quality control, which is indispensable for the progression of reliable and reproducible scientific research and drug development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Biological Magnetic Resonance Bank. (2010). trans-4-Hydroxy-L-proline. BMRB Entry bmse000966. [Link]

Application Note: High-Resolution Mass Spectrometry Analysis of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the robust analysis of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride, a polar small molecule of interest in pharmaceutical and metabolic research. The protocols detailed herein leverage Electrospray Ionization (ESI) coupled with high-resolution mass spectrometry to achieve accurate mass determination and structural elucidation through fragmentation analysis. We present a foundational workflow, from sample preparation optimized for hydrophilic compounds to data interpretation, explaining the causal logic behind key experimental parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical method for this and structurally related compounds.

Introduction: The Analytical Challenge

(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide is a derivative of hydroxyproline, an important amino acid. The hydrochloride salt form enhances its stability and solubility, making it a common form for handling and formulation. Accurate and sensitive detection and characterization of this molecule are critical for pharmacokinetic studies, metabolite identification, and quality control in drug development. Its high polarity and hydrophilic nature present unique challenges for sample preparation and chromatographic separation, necessitating optimized protocols to minimize matrix effects and ensure reproducible ionization.[1][2] This document provides a direct infusion-based mass spectrometry protocol, which is invaluable for initial characterization and can be adapted for future liquid chromatography-mass spectrometry (LC-MS) method development.

Foundational Principles & Experimental Design

The core of this method relies on Electrospray Ionization (ESI), a soft ionization technique ideal for polar and thermally labile small molecules.[3][4] ESI allows for the gentle transfer of the analyte from a liquid solution into the gas phase as a protonated molecular ion, [M+H]⁺, minimizing in-source fragmentation and preserving the integrity of the parent molecule for accurate mass measurement.[4] Subsequent tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) is employed to induce fragmentation, providing structural insights.[5][6][7][8]

Chemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to method design.

PropertyValueSource
Molecular Formula C₅H₁₁ClN₂O₂PubChem CID: 67937893[9]
Molecular Weight 166.60 g/mol PubChem CID: 67937893[9]
Exact Mass (Free Base) 130.0742 DaCalculated from Formula
Exact Mass (HCl Salt) 166.0509 DaPubChem CID: 67937893[9]
Predicted Ion (Protonated) [C₅H₁₀N₂O₂ + H]⁺-
Predicted m/z of [M+H]⁺ 131.0815 m/z-

The target for our analysis will be the protonated free base, [M+H]⁺, at a theoretical m/z of 131.0815. The hydrochloride is a salt and will dissociate in solution; the chloride ion is not part of the covalently bonded molecule that will be ionized.

Experimental Workflow: From Sample to Spectrum

The overall experimental process is designed for clarity, reproducibility, and robust performance. The workflow ensures that the analyte is handled appropriately to maintain its integrity while preparing it for introduction into the mass spectrometer.

workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation s1 Weighing & Dissolution (1 mg/mL in 80:20 Methanol:Water) s2 Serial Dilution (to 1-10 µg/mL) s1->s2 s3 Acidification (0.1% Formic Acid) s2->s3 s4 Filtration (0.22 µm Syringe Filter) s3->s4 a1 Direct Infusion via Syringe Pump (5-10 µL/min) s4->a1 a2 Full Scan MS (High Resolution) (m/z 50-300) a1->a2 a3 Targeted MS/MS (CID) (Precursor Ion: m/z 131.08) a2->a3 d1 Accurate Mass Confirmation (of [M+H]⁺) a3->d1 d2 Fragmentation Pattern Analysis d1->d2 d3 Structural Elucidation d2->d3

Caption: High-level workflow from sample preparation to data analysis.

Detailed Protocols

Sample Preparation Protocol

The goal of this protocol is to prepare a clean, particle-free solution of the analyte at a concentration suitable for direct infusion ESI-MS. The choice of solvent is critical for hydrophilic compounds.[1] An aqueous-organic mixture ensures solubility while promoting efficient desolvation in the ESI source.

Materials:

  • This compound standard

  • HPLC-grade Methanol

  • Ultrapure Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS grade)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • 0.22 µm PTFE syringe filters[10]

Step-by-Step Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of the hydrochloride salt and dissolve it in a solvent mixture of 80:20 (v/v) Methanol:Water to a final volume of 1.0 mL. Vortex thoroughly to ensure complete dissolution.

    • Rationale: Methanol aids in efficient nebulization and desolvation in the ESI source, while water ensures the polar analyte remains fully solvated.[11]

  • Working Solution (1-10 µg/mL): Perform a serial dilution of the stock solution using the same 80:20 Methanol:Water solvent system to achieve a final concentration in the range of 1-10 µg/mL.

    • Rationale: This concentration range is typically optimal for direct infusion ESI-MS, providing strong signal intensity without causing detector saturation or significant ion suppression.

  • Acidification: Add formic acid to the final working solution to a final concentration of 0.1%.

    • Rationale: The addition of a protic acid like formic acid promotes the formation of the protonated analyte, [M+H]⁺, which is the target ion in positive mode ESI.[11] This enhances signal intensity and stability.

  • Filtration: Prior to infusion, filter the final solution through a 0.22 µm syringe filter.

    • Rationale: This step is crucial to remove any particulates that could clog the fine capillary tubing of the infusion pump or the mass spectrometer's sample cone, ensuring uninterrupted operation.[10][12]

Mass Spectrometer Protocol

This protocol is designed for a high-resolution Orbitrap or Q-TOF mass spectrometer. Parameters should be optimized for the specific instrument in use.

Instrument Parameters:

ParameterSettingRationale
Ionization Mode ESI, PositivePromotes formation of [M+H]⁺ for this basic compound.[3]
Infusion Flow Rate 5-10 µL/minA low flow rate ensures stable spray and efficient ionization.[3]
Capillary Voltage 3.0 – 4.5 kVOptimal voltage to create a stable Taylor cone and maximize ion signal.
Sheath/Nebulizer Gas Instrument DependentAssists in droplet formation and desolvation.
Drying Gas Temp. 250 – 350 °CFacilitates solvent evaporation from droplets to release gas-phase ions.[4]
MS¹ Scan Range 50 – 300 m/zA narrow scan range focused on the expected molecular ion improves sensitivity.
MS¹ Resolution > 70,000High resolution is essential for accurate mass determination and formula confirmation.
MS² (CID) Precursor 131.08 m/zThe isolated m/z of the protonated parent molecule.
Collision Energy Stepped (e.g., 10, 20, 40 eV)Varying collision energy provides a range of fragments from gentle to extensive, aiding in structural elucidation.[13]

Expected Results and Interpretation

Full Scan MS Spectrum

In the full scan MS spectrum, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 131.0815 . The high-resolution measurement should allow for confirmation of the elemental composition (C₅H₁₁N₂O₂⁺) with a mass accuracy of < 5 ppm. Adducts, such as the sodium adduct [M+Na]⁺ at m/z 153.0634, may also be observed at lower intensities.

Tandem MS (MS/MS) Fragmentation Analysis

The CID of the precursor ion at m/z 131.08 will induce fragmentation at the molecule's weakest bonds. Based on the structure—a hydroxylated proline amide—the fragmentation is likely to involve losses of small neutral molecules like water (H₂O), ammonia (NH₃), and carbon monoxide (CO). The pyrrolidine ring structure, similar to proline, can also undergo characteristic ring-opening fragmentation.[5][6]

Proposed Fragmentation Pathway:

fragmentation cluster_frags Primary Fragments cluster_f2_frags Secondary Fragments parent [M+H]⁺ m/z 131.08 f1 Loss of H₂O [M+H-H₂O]⁺ m/z 113.07 parent->f1 -18.01 Da f2 Loss of NH₃ [M+H-NH₃]⁺ m/z 114.06 parent->f2 -17.03 Da f3 Loss of (CO+NH₃) [M+H-CONH₃]⁺ m/z 86.06 parent->f3 -45.02 Da f2a Loss of CO [M+H-NH₃-CO]⁺ m/z 86.06 f2->f2a -28.00 Da

Caption: Proposed CID fragmentation pathway for [M+H]⁺ of the analyte.

Interpretation of Key Fragments:

  • m/z 113.07: This fragment corresponds to the loss of a water molecule (18.01 Da) from the hydroxyl group. This is a very common loss for hydroxylated compounds.

  • m/z 114.06: This fragment arises from the loss of ammonia (17.03 Da) from the primary amide group. This indicates the presence of the -CONH₂ moiety.

  • m/z 86.06: This significant fragment can be formed via two pathways: direct loss of the entire carboxamide group as isocyanic acid and hydrogen (CONH₃, 45.02 Da), or a sequential loss of ammonia followed by carbon monoxide from fragment m/z 114. This ion is characteristic of the core pyrrolidine ring structure.

Conclusion and Best Practices

This application note details a reliable and robust framework for the mass spectrometric analysis of this compound. By employing high-resolution ESI-MS and systematic CID fragmentation, users can confidently confirm the identity and elucidate the structure of this polar molecule. For optimal results, adherence to best practices is paramount: always use high-purity solvents, calibrate the mass spectrometer regularly, and perform system suitability tests. The principles and protocols outlined here serve as a strong foundation for both routine analysis and advanced metabolomic or pharmaceutical research involving this compound and its analogs.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67937893, this compound. Retrieved from [Link].

  • Harrison, A. G., & Young, A. B. (2005). Fragmentation reactions of deprotonated peptides containing proline. The proline effect. Journal of Mass Spectrometry, 40(9), 1173–1186. Available at: [Link].

  • Vuckovic, D. (2017). Sample Preparation Strategies for the Effective Quantitation of Hydrophilic Metabolites in Serum by Multi-Targeted HILIC-MS/MS. National Institutes of Health. Available at: [Link].

  • Paizs, B., & Suhai, S. (2005). Fragmentation of protonated peptides. Mass spectrometry reviews, 24(4), 508-548.
  • ChemBK. (n.d.). (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. Retrieved from [Link].

  • ResearchGate. (2005). Fragmentation Reactions of Deprotonated Peptides Containing Proline. The Proline Effect. Retrieved from [Link].

  • Journal of Mass Spectrometry. (2005). Fragmentation reactions of deprotonated peptides containing proline. The proline effect. Retrieved from [Link].

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112. (General reference for CID principles).
  • Hilaris Publisher. (2022). Sample Preparation and Separation Methods for Analysis of Hydrophilic Peptides. Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link].

  • MDPI. (2021). Optimized Sample Preparation and Microscale Separation Methods for High-Sensitivity Analysis of Hydrophilic Peptides. Molecules. (General reference for hydrophilic analysis).
  • LC-MS.com. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Retrieved from [Link].

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link].

  • National Institutes of Health. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Clinical and Translational Science. Available at: [Link].

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

  • Technology Networks. (2022). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link].

  • ResearchGate. (2013). MALDI or ESI which is suitable for small molecules?. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67105300. Retrieved from [Link].

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link].

Sources

Application Notes & Protocols: The Strategic Incorporation of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide as a Conformational Modulator in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive guide for the application of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride, a C-terminal amide derivative of trans-4-hydroxy-L-proline (Hyp), in modern peptide synthesis. Proline and its analogues are fundamental in peptide chemistry for their unique ability to introduce conformational constraints, which are critical for biological activity, metabolic stability, and structural integrity.[1][2] This guide details the mechanistic basis for the conformational influence of the Hyp scaffold, provides validated protocols for its protection and subsequent incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), and offers practical advice on characterization and troubleshooting. This resource is intended for researchers, chemists, and drug development professionals aiming to leverage this versatile building block for the rational design of sophisticated peptidomimetics and therapeutic peptides.

Introduction: Beyond Proline

Proline's rigid pyrrolidine ring restricts the main-chain dihedral angle (φ), making it a crucial determinant of protein and peptide conformation.[2] The post-translational hydroxylation of proline to (2S,4R)-4-hydroxyproline is a vital modification in vertebrates, most notably for stabilizing the collagen triple-helix.[2][3][4] In synthetic peptide design, the strategic placement of Hyp and its derivatives offers a powerful tool to:

  • Induce and Stabilize Secondary Structures: The stereochemistry of the 4-hydroxy group has a remarkable electronic and steric effect, promoting the formation of well-defined structures such as β-turns and polyproline II (PPII) helices.[5][6]

  • Enhance Binding Affinity: By pre-organizing a peptide into its bioactive conformation, the entropic penalty of binding to a biological target is reduced, potentially leading to higher affinity.

  • Improve Metabolic Stability: The constrained backbone can confer resistance to enzymatic degradation.[3]

The subject of this guide, (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide, is a unique building block that combines the conformational rigidity of the Hyp core with a C-terminal primary amide. This feature makes it an ideal proline surrogate for internal positions within a peptide sequence.

Physicochemical Properties and Handling

Proper handling and characterization of the starting material are paramount for successful synthesis. The compound is typically supplied as a hydrochloride salt, which must be neutralized and Nα-protected before use in standard peptide synthesis workflows.

PropertyValueSource/Note
Chemical Name This compoundIUPAC Nomenclature
Synonyms trans-4-Hydroxy-L-prolinamide HCl, Hyp-NH₂·HClCommon Abbreviation
Molecular Formula C₅H₁₁ClN₂O₂
Molecular Weight 166.61 g/mol
Appearance White to off-white solidGeneral Observation
Solubility Soluble in water, methanol. Sparingly soluble in DMF.Typical for amino acid hydrochlorides.
Storage Store at 2-8°C under inert atmosphere. Hygroscopic.Manufacturer Recommendation

Mechanism of Conformational Control

The conformational influence of the (2S,4R)-Hyp scaffold is governed by the stereoelectronic effects of the hydroxyl group at the C4 position.

  • Ring Pucker: The electron-withdrawing nature of the equatorial hydroxyl group in the (4R) configuration favors a Cγ-exo ring pucker. This specific conformation influences the φ and ψ dihedral angles of the peptide backbone, stabilizing structures like the PPII helix found in collagen.[1]

  • Peptide Bond Isomerization: The inductive effect of the hydroxyl group can influence the electronic character of the preceding peptide bond, often biasing the equilibrium towards the more stable trans conformation.[1][5]

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for intramolecular interactions that can further stabilize turn structures or mediate intermolecular interactions with solvent or receptor binding sites.

Figure 1. Conformational Influence of (2S,4R)-Hyp cluster_0 Stereoelectronic Effects cluster_1 Resulting Structural Motifs A (2S,4R)-4-Hydroxypyrrolidine Core B Cγ-exo Ring Pucker A->B Inductive Effect of (4R)-OH C Trans-Peptide Bond Bias A->C Reduces N lone pair delocalization D H-Bonding Potential A->D OH group as donor/acceptor E β-Turn Stabilization B->E F Polyproline II Helix B->F G Defined Peptide Backbone C->G D->E Figure 2. SPPS Workflow for Hyp-NH₂ Incorporation start Start: Fmoc-AA-Resin deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 2. DMF Wash deprotect->wash1 couple 3. Coupling Fmoc-Hyp-NH₂ + HATU/DIPEA wash1->couple kaiser Kaiser Test? couple->kaiser wash2 4. DMF/DCM Wash repeat Repeat Cycle wash2->repeat end Final Cleavage (TFA Cocktail) wash2->end Final AA kaiser->couple Positive (Recouple) kaiser->wash2 Negative

Sources

Application Note: Strategic Incorporation of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride for Advanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Conformational Constraint in Peptide Drug Design

The therapeutic landscape is increasingly leveraging peptide-based drugs due to their high specificity and potency. However, native peptides often suffer from limitations such as poor metabolic stability and low cell permeability. A key strategy to overcome these challenges is the introduction of conformational constraints into the peptide backbone.[1] The incorporation of non-natural amino acids, such as (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride, serves as a powerful tool to induce specific secondary structures, thereby enhancing proteolytic resistance and receptor binding affinity.[2][3] This pyrrolidine derivative, a cyclic amino acid analogue, rigidly restricts the peptide backbone, which can lead to improved therapeutic profiles.[1][4] Such constrained peptides are pivotal in targeting challenging protein-protein interactions (PPIs) often deemed "undruggable" by traditional small molecules.[1][5] This application note provides a comprehensive guide for the successful incorporation of this valuable building block into peptide structures using solid-phase peptide synthesis (SPPS).

Mechanistic Insights and Strategic Considerations

The successful incorporation of this compound into a growing peptide chain hinges on a robust understanding of peptide coupling chemistry and orthogonal protection strategies.[6][7][8] The pyrrolidine ring introduces significant steric hindrance, necessitating the use of highly efficient coupling reagents to drive the amide bond formation to completion.[9][10] Furthermore, the presence of a secondary amine on the pyrrolidine ring and a hydroxyl group on the side chain requires a carefully planned orthogonal protection scheme to prevent unwanted side reactions.[6][11][12]

Orthogonal Protection Strategy

A well-defined orthogonal protection strategy is critical for the successful synthesis of complex peptides.[6][7][8] This involves using protecting groups for the α-amino group, the side chain hydroxyl group, and the C-terminal carboxyl group that can be selectively removed under different chemical conditions.[6][7][11] For the incorporation of this compound, a common and effective strategy involves:

  • α-Amino Group Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard choice for temporary protection of the α-amino group in SPPS. It is readily cleaved by a mild base, typically a solution of piperidine in DMF, without affecting the acid-labile side-chain protecting groups or the peptide-resin linkage.[6][7]

  • Side-Chain Hydroxyl Group Protection: The hydroxyl group of the hydroxypyrrolidine moiety must be protected to prevent side reactions such as O-acylation during coupling steps. The tert-butyl (tBu) ether is a suitable choice as it is stable to the basic conditions of Fmoc removal but is cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[11][12]

  • N-Terminal Protection of the Pyrrolidine: The secondary amine of the pyrrolidine ring is typically protected with a tert-butyloxycarbonyl (Boc) group. This acid-labile group is stable throughout the Fmoc-based synthesis and is removed simultaneously with the side-chain protecting groups and cleavage from the resin.[13][14]

Orthogonal_Protection cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle cluster_Final_Cleavage Final Cleavage & Deprotection cluster_Protecting_Groups Protecting Groups in Use Start Resin-Bound Peptide (Free N-terminus) Coupling Couple Fmoc-AA-OH Start->Coupling Incoming Amino Acid Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Removal (Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Elongated_Peptide Elongated Peptide Wash2->Elongated_Peptide Elongated_Peptide->Coupling Next Cycle Final_Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Elongated_Peptide->Final_Cleavage Synthesis Complete Purification Purification (HPLC) Final_Cleavage->Purification Final_Product Final Peptide Purification->Final_Product Fmoc α-Amino: Fmoc (Base Labile) Boc_tBu Side-Chains (e.g., -OH, Pyrrolidine-N): Boc, tBu (Acid Labile)

Caption: Orthogonal protection workflow in SPPS.

Selection of Coupling Reagents

Due to the steric hindrance of the pyrrolidine ring, standard coupling reagents may result in incomplete acylation. Therefore, the use of highly reactive coupling reagents is recommended.[9][10]

Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium SaltHigh reactivity, even for sterically hindered amino acids; rapid reaction kinetics.[9][15]Can cause guanidinylation of the free N-terminus if used in excess with certain bases.[9]
HBTU Uronium SaltGood for routine synthesis, cost-effective.[9][15]May be less effective for highly hindered couplings compared to HATU.[9]
PyBOP Phosphonium SaltStrong coupling reagent with high chemoselectivity (N-acylation over O-acylation).[15]Byproducts are not carcinogenic, unlike older phosphonium reagents.[15]
COMU Uronium SaltBased on Oxyma Pure leaving group, which can be more efficient than HOBt-based reagents.[9]Relative reactivity compared to HATU can be sequence-dependent.[9]

For the incorporation of this compound, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice due to its superior performance in difficult couplings.[9][15]

Experimental Protocols

The following protocols are designed for manual or automated solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary for different scales or specific peptide sequences.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids

  • (2S,4R)-N-Boc-4-(tBu-oxy)-pyrrolidine-2-carboxylic acid

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Precipitation Solvent: Cold diethyl ether

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a single cycle of amino acid coupling and deprotection.

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) and agitate for 5 minutes.

    • Drain and repeat the deprotection step for another 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

    • Drain and wash the resin with DMF (5 times).

Protocol 2: Incorporation of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Moiety

This protocol details the specific steps for coupling the hydroxypyrrolidine building block.

  • Deprotection: Perform the Fmoc deprotection on the resin-bound peptide as described in Protocol 1, step 2.

  • Coupling of the Hydroxypyrrolidine Moiety:

    • In a separate vial, dissolve (2S,4R)-N-Boc-4-(tBu-oxy)-pyrrolidine-2-carboxylic acid (3 equivalents) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 5 minutes.

    • Add the activated solution to the deprotected resin.

    • Agitate the reaction for 2-4 hours. Due to the steric hindrance, a longer coupling time and/or double coupling may be necessary.

    • Monitor the reaction completion using the Kaiser test. If the test is positive, repeat the coupling step.

    • Once the coupling is complete, drain and wash the resin thoroughly with DMF (5 times).

  • Continuation of Synthesis: Proceed with the next standard Fmoc-SPPS cycle (Protocol 1) to elongate the peptide chain.

Caption: Workflow for incorporating the hydroxypyrrolidine moiety.

Protocol 3: Peptide Cleavage and Deprotection
  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Protocol 1, step 2.

  • Resin Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and MeOH (3 times). Dry the resin under vacuum for at least 1 hour.

  • Cleavage:

    • Add the cleavage cocktail (TFA/TIS/Water) to the dried resin in a fume hood.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers and residual TFA.

    • Dry the resulting peptide pellet under vacuum.

Characterization of the Final Peptide

The purified peptide should be characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry should be used to verify the molecular weight of the final peptide.[16]

  • High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC is used to determine the purity of the peptide. A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 1D and 2D NMR spectroscopy can be employed to confirm the incorporation of the hydroxypyrrolidine moiety and to study the conformational preferences of the peptide.[17]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling of the Hydroxypyrrolidine Moiety Steric hindrance, insufficient coupling time or reagent equivalents.Increase coupling time, perform a double coupling, or use a more potent coupling reagent like COMU.
Side Product Formation Incomplete deprotection or side-chain reactions.Ensure complete Fmoc removal before coupling. Verify the integrity of the side-chain protecting groups.
Low Cleavage Yield Inefficient cleavage from the resin.Extend the cleavage time or use a stronger cleavage cocktail if compatible with the peptide sequence.
Poor Purity of Crude Peptide Aggregation during synthesis or cleavage.Consider using pseudoproline dipeptides or other aggregation-disrupting strategies during synthesis.[18]

Conclusion

The incorporation of this compound is a powerful strategy for developing conformationally constrained peptides with enhanced therapeutic properties.[19][4][20] By employing a robust orthogonal protection scheme, highly efficient coupling reagents, and optimized protocols, researchers can successfully synthesize these advanced peptide structures. The detailed methodologies and troubleshooting guide provided in this application note will aid scientists in the rational design and synthesis of novel peptide-based therapeutics.

References

  • Vertex AI Search. (2025). Constrained Peptide Drugs: Unlocking a New Era in Therapeutics.
  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
  • Timmerman, P. (n.d.). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Biosynth.
  • Gaspari, M., & Cuda, F. (2002). Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. PubMed.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Biosynth. (n.d.). Reagents for Coupling.
  • BenchChem. (2025). Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.
  • Biosynth. (2024). Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery.
  • Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
  • ResearchGate. (2025). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • ResearchGate. (2025). Constrained Peptides in Drug Discovery and Development.
  • Cambridge Healthtech Institute. (n.d.). Constrained Peptides and Macrocyclics.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • BYU ScholarsArchive. (n.d.). Computational Modelling of Peptides Containing Non-Standard Amino Acids.
  • CPC Scientific. (n.d.). Unnatural Amino Acids.
  • Wikipedia. (n.d.). Peptide synthesis.
  • Guidechem. (n.d.). What is the synthesis and application of (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid?.
  • NIH. (n.d.). Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials.
  • Bochicchio, B., et al. (2013). Investigating the role of (2S,4R)-4-hydroxyproline in elastin model peptides. PubMed.

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Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Degradation of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their experimental workflows. The inherent structure of this molecule, containing a primary amide, makes it susceptible to degradation under certain conditions, particularly in acidic environments. Understanding the mechanism of this degradation and the factors that influence it is critical for ensuring experimental reproducibility, maintaining sample purity, and achieving desired reaction outcomes.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you mitigate and manage the stability of this compound.

Section 1: The Chemistry of Degradation in Acidic Conditions

The primary degradation pathway for this compound in an acidic medium is the acid-catalyzed hydrolysis of the primary amide group.[1][2][3] This reaction converts the carboxamide into the corresponding carboxylic acid, (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid, and releases an ammonium ion.

Mechanism of Acid-Catalyzed Amide Hydrolysis:

The hydrolysis is a multi-step process that is significantly accelerated by the presence of hydronium ions (H₃O⁺) and heat.[1][4]

  • Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen of the amide. This step is crucial as it increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amino group. This converts the amino group into a better leaving group (ammonia).

  • Elimination of Ammonia: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an ammonia molecule (NH₃).

  • Deprotonation: In the final step, the protonated carbonyl is deprotonated by water or ammonia in the solution to yield the final carboxylic acid product. The released ammonia is protonated in the acidic medium to form an ammonium ion (NH₄⁺).[3][5]

This entire process is typically irreversible under standard acidic conditions because the amine product is protonated to an ammonium ion, which is not nucleophilic and cannot readily participate in the reverse reaction.[5]

G cluster_0 Degradation Pathway: Acid-Catalyzed Amide Hydrolysis Amide (2S,4R)-4-Hydroxypyrrolidine- 2-carboxamide ProtonatedAmide Protonated Amide (Enhanced Electrophilicity) Amide->ProtonatedAmide + H₃O⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H₂O (Nucleophilic Attack) AmineLeaving Protonated Intermediate TetrahedralIntermediate->AmineLeaving Proton Transfer CarboxylicAcid (2S,4R)-4-Hydroxypyrrolidine- 2-carboxylic acid (Degradant) AmineLeaving->CarboxylicAcid - NH₃ (Elimination) Ammonium Ammonium Ion (NH₄⁺) AmineLeaving->Ammonium + H₃O⁺

Caption: Mechanism of acid-catalyzed amide hydrolysis.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: I'm performing a reaction in an acidic solvent and my final yield is lower than expected. Could my starting material be degrading?

A: Yes, this is a strong possibility. If your reaction requires prolonged exposure to acidic conditions (e.g., pH < 5), especially with heating, a portion of the this compound may be hydrolyzing to the corresponding carboxylic acid. This degradant will not participate in subsequent reactions where the amide functionality is required, thus lowering your overall yield.

Troubleshooting Steps:

  • Run a Control Experiment: Prepare a solution of your starting material in the acidic reaction solvent. Stir it under the same temperature and time conditions as your actual reaction, but without any other reagents.

  • Analyze the Control: After the allotted time, analyze the control solution using HPLC or LC-MS. Compare the chromatogram to a reference standard of the starting material. The appearance of a new, more polar peak is indicative of degradation.

  • Confirm Degradant Identity: Use LC-MS to check the mass of the new peak. The expected degradant, (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid, has a molecular weight of 131.13 g/mol .

Q2: My HPLC analysis of a sample stored in an acidic mobile phase shows a new, earlier-eluting peak. What is it?

A: An earlier-eluting peak on a standard reversed-phase HPLC column typically indicates a more polar compound. The hydrolysis product, (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid, is more polar than the parent amide and is the most likely identity of this new peak. The acidic mobile phase itself is likely causing the degradation on-column or in the sample vial.

Troubleshooting Steps:

  • Minimize Sample Residence Time: Do not let samples sit in the autosampler in acidic mobile phase for extended periods before injection. Prepare samples fresh or keep the autosampler tray cooled.

  • Adjust Mobile Phase pH: If possible, increase the pH of your mobile phase to a less aggressive level (e.g., pH 4-6) where the compound is more stable, while still achieving adequate separation.

  • Use a Faster Gradient: A rapid HPLC gradient will minimize the time the compound spends on the column, reducing the opportunity for acid-catalyzed hydrolysis to occur during the analysis.

Q3: How can I remove the carboxylic acid degradant from my sample of the amide?

A: Separating the carboxylic acid from the amide can be challenging due to their similar structures.

  • Chromatography: Careful column chromatography on silica gel may be effective. The more polar carboxylic acid should have a stronger retention. A solvent system with a small amount of acid (like acetic acid) might be needed to protonate the carboxylate and improve elution, but this should be used cautiously.

  • Ion Exchange: Anion exchange chromatography could effectively bind the negatively charged carboxylate (at neutral or basic pH), allowing the neutral amide to pass through.

  • Recrystallization: If the impurity level is low, recrystallization from a suitable solvent system might selectively crystallize the desired amide, leaving the more soluble acid impurity in the mother liquor.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing solutions of this compound?

A: For maximum stability in aqueous solutions, a pH range of 6.0 to 8.0 is recommended. In this range, the concentration of hydronium ions is low, minimizing the rate of acid-catalyzed hydrolysis. Strongly acidic (pH < 4) and strongly basic (pH > 10) conditions should be avoided for long-term storage.

Q2: How does temperature impact the rate of degradation?

A: The rate of hydrolysis is highly dependent on temperature. As a general rule, for every 10°C increase in temperature, the reaction rate can double or triple. Therefore, it is critical to store solutions at low temperatures (2-8°C) to minimize degradation.[6] For long-term storage, frozen solutions (-20°C or -80°C) are preferable.[7]

Q3: Are there any specific acids or buffers I should avoid?

A: While all strong acids will catalyze hydrolysis, the rate is primarily a function of pH and temperature, not the specific acid counter-ion (e.g., chloride vs. sulfate). However, when working with the compound, it is best to use buffers to maintain a stable pH in the optimal range (6-8). Phosphate or HEPES buffers are suitable choices. Avoid using highly acidic buffers like citrate or acetate at low pH values if stability is a concern.

Q4: My downstream application is sensitive to impurities. How can I ensure the integrity of my starting material?

A: Always perform a quality control check on the material before use, especially if it has been stored in solution. A quick HPLC or LC-MS analysis is the best way to confirm purity. Compare the results against a certificate of analysis or a previously established standard to ensure no significant degradation has occurred. This practice is a cornerstone of developing robust and reproducible processes.[8][9]

Section 4: Protocols and Methodologies

Protocol 1: Forced Degradation Study to Assess Stability

Forced degradation studies are essential for understanding the stability profile of a molecule and for developing stability-indicating analytical methods.[6][9][10]

Objective: To determine the degradation profile of this compound under acidic stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in deionized water.

  • Sample Preparation:

    • Acid Hydrolysis: Transfer 1 mL of the stock solution into three separate vials. To each vial, add 1 mL of 0.1 M HCl, 0.01 M HCl, and a pH 4.0 buffer, respectively.

    • Control Sample: Transfer 1 mL of the stock solution into a vial and add 1 mL of deionized water (this will be your unstressed control).

  • Stress Conditions:

    • Incubate one set of vials (0.1 M HCl, 0.01 M HCl, pH 4.0 buffer, and control) at 60°C for 24 hours.[6]

    • Keep a duplicate set at room temperature.

  • Sample Quenching & Analysis:

    • After the incubation period, cool the samples to room temperature.

    • Neutralize the acidic samples by adding an equimolar amount of NaOH.

    • Dilute all samples to a final concentration of approximately 0.1 mg/mL with the initial mobile phase of your HPLC method.

    • Analyze all samples immediately by HPLC (see Protocol 2).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the retention time of the primary degradant. The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately detect impurities.[8]

G cluster_workflow Forced Degradation Experimental Workflow A Prepare 1 mg/mL Stock Solution B Aliquot into Vials: - 0.1 M HCl - 0.01 M HCl - pH 4.0 Buffer - Control (Water) A->B C Incubate at Stress Conditions (e.g., 60°C for 24h) B->C D Cool and Neutralize Samples C->D E Dilute for Analysis D->E F Inject on Stability-Indicating HPLC System E->F G Analyze Data: - Identify Degradants - Calculate % Degradation F->G

Caption: Workflow for a forced degradation stability study.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To establish a reversed-phase HPLC method capable of separating (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide from its primary acid-degradation product.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column providing good retention for polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a mildly acidic environment for good peak shape.
Mobile Phase B Acetonitrile or MethanolStandard organic modifier for reversed-phase chromatography.
Gradient 5% B to 40% B over 15 minutesA shallow gradient is necessary to resolve the structurally similar parent and degradant.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection (UV) 210 nmAmides and carboxylic acids typically have absorbance in the low UV range.
Injection Vol. 10 µLStandard injection volume.

Validation: To validate the method as "stability-indicating," analyze the samples from the forced degradation study (Protocol 1). The method must demonstrate baseline resolution between the parent compound and the degradation product. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is spectrally pure in the presence of the degradant.

Section 5: Summary of Recommendations for Stability

ParameterRecommendedTo AvoidRationale
pH (Aqueous Soln.) 6.0 - 8.0< 4.0 and > 10.0Minimizes rate of acid- and base-catalyzed hydrolysis.
Temperature Storage: 2-8°C (short-term), ≤ -20°C (long-term)Room temp. or elevated temp. for extended periodsHydrolysis rate is highly temperature-dependent.
Solvents Water, Buffers (Phosphate, HEPES), DMSO, DMFStrong acidic solutions (e.g., TFA, HCl) for storagePrevents introduction of catalysts for hydrolysis.
QC Practice Analyze purity by HPLC/LC-MS before useAssuming stability without verificationEnsures integrity of starting material for reproducible results.

By understanding the chemical vulnerabilities of this compound and implementing the strategies outlined in this guide, researchers can ensure the integrity of their materials, leading to more reliable and successful experimental outcomes.

References

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-hydroxyproline degradation pathway. PubChem Pathway. Retrieved from [Link]

  • Juaristi, E., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. Retrieved from [Link]

  • Iannitelli, A., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved from [Link]

  • Gorske, B. C., et al. (n.d.). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. PubChem Compound Summary. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Kang, W. (2001). 4-Hydroxyacetophenone Degradation Pathway. Eawag-BBD. Retrieved from [Link]

  • Labinsights. (2023). Some Basic Facts about Forced Degradation Test. Retrieved from [Link]

  • ResearchGate. (2023). Analytical Methods for Quantification of Non-Steroidal Anti-Inflammatory Drugs in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Ranea, V. A., et al. (2022). Stability and formation of hydroxylated α − Al 2 O 3 ( 0001 ) surfaces at high temperatures. Physical Review Materials. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • International Journal of Pharmaceutical and Medicinal Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Khan Academy. (2019). mechanism of amide hydrolysis. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]

  • Clark, J. (n.d.). the hydrolysis of amides. Chemguide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars. Retrieved from [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stability of Hydroxylated α-Fe2O3(0001) Surfaces. Retrieved from [Link]

  • ResearchGate. (2025). Biodegradation of N-Methylpyrrolidone by Paracoccus sp. NMD-4 and its degradation pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid. PubChem Compound Summary. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Forced degradation of recombinant monoclonal antibodies: A practical guide. Retrieved from [Link]

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Improving yield in reactions with (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride. As a chiral building block, this compound is invaluable in the synthesis of complex molecules, particularly in drug discovery for developing protease inhibitors and other bioactive agents.[1][2] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and ensure the integrity of your results.

Troubleshooting Guide: Maximizing Reaction Yield

Low yields and unexpected side products are common hurdles in synthesis. This section addresses the most frequent challenges encountered when using this compound, particularly in amide coupling reactions.

Q1: My amide coupling reaction with (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide HCl is giving very low yield. What are the most likely causes?

Low yield in this context is a multi-faceted problem that typically originates from one of three areas: incomplete amine deprotonation, inefficient carboxylic acid activation, or competing side reactions.

Causality Analysis:

  • Incomplete Deprotonation: The starting material is a hydrochloride salt. The pyrrolidine nitrogen is protonated, rendering it non-nucleophilic. Before it can attack an activated carboxylic acid, it must be neutralized to the free amine. Insufficient base will leave a significant portion of your starting material unreactive.

  • Inefficient Carboxylic Acid Activation: The formation of an amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[3] If the chosen coupling reagent is not potent enough for your specific substrates, or if the reaction conditions are suboptimal (e.g., wrong solvent, temperature), this activation step will be the rate-limiting factor, leading to poor conversion.

  • Steric Hindrance: Both the pyrrolidine amine and the carboxylic acid partner can be sterically bulky. This can physically impede the approach of the nucleophile to the activated acid, slowing down the reaction and allowing side reactions or reagent decomposition to dominate.[4]

Troubleshooting Workflow:

The following decision tree provides a systematic approach to diagnosing and resolving low-yield issues.

G start Low Yield Observed check_base 1. Verify Amine Deprotonation Is the amine starting material fully neutralized? start->check_base check_activation 2. Assess Acid Activation Is your coupling reagent suitable for the substrates? check_base->check_activation Yes solution_base Solution: - Use 1.1-1.5 eq. of a non-nucleophilic base (e.g., DIPEA). - Add base and stir for 15-30 min before adding coupling reagent. check_base->solution_base No check_conditions 3. Review Reaction Conditions Are solvent, temperature, and concentration optimal? check_activation->check_conditions Yes solution_activation Solution: - Switch to a more potent coupling reagent (e.g., HATU, PyBOP). - Consult the Coupling Reagent Comparison Table. check_activation->solution_activation No solution_conditions Solution: - Use an anhydrous polar aprotic solvent (DMF, NMP, DCM). - Run reaction at 0°C to RT. - Check for solubility issues. check_conditions->solution_conditions No end_node Yield Improved check_conditions->end_node Yes solution_base->end_node solution_activation->end_node

Caption: Troubleshooting workflow for low reaction yield.

Q2: Which coupling reagent and base combination is best for my reaction?

The optimal choice depends on the reactivity of your carboxylic acid and any steric constraints. A comparison of common coupling systems is presented below.

Data Presentation: Comparison of Common Amide Coupling Reagents

Reagent SystemKey AdvantagesKey DisadvantagesBest For
EDC / HOBt Cost-effective; water-soluble urea byproduct is easily removed during aqueous workup.[3]Slower reactions; less effective for hindered substrates; HOBt has safety concerns.Routine couplings, scalable synthesis, electron-rich amines.[5]
HATU / DIPEA Very high reactivity; fast reaction times; effective for hindered substrates and electron-poor amines.Expensive; produces UV-active byproducts that can complicate purification.Challenging couplings, solid-phase synthesis, valuable substrates.[6]
PyBOP / DIPEA High reactivity similar to HATU; less likely to cause racemization than some other phosphonium reagents.Expensive; phosphine oxide byproducts can be difficult to remove.Situations where racemization is a major concern.[6]

Expert Recommendation: For initial attempts, EDC/HOBt with DIPEA is a robust and economical choice. Add 1.2 equivalents of EDC, 1.2 equivalents of HOBt, and 2.0 equivalents of DIPEA to your carboxylic acid in an anhydrous solvent like DMF or DCM.[7] Stir for 20 minutes to pre-activate the acid before adding your (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide. If yields remain low, switching to HATU is a logical next step.

Q3: I'm observing a significant byproduct with a similar polarity to my product. Could the 4-hydroxy group be interfering?

Yes, O-acylation of the secondary hydroxyl group is a potential side reaction, leading to the formation of an ester byproduct.

Mechanistic Insight: While the pyrrolidine secondary amine is a stronger nucleophile than the secondary alcohol, a highly activated carboxylic acid (e.g., an acyl-iminium ion formed with HATU or a symmetric anhydride) can be attacked by the hydroxyl group. This is more likely to occur if the primary amine coupling is slow due to steric hindrance.

G Reactants Carboxylic Acid (R-COOH) + Coupling Reagent ActivatedAcid Activated Intermediate (e.g., HOBt-ester) Reactants->ActivatedAcid Activation DesiredProduct Desired Amide Product ActivatedAcid->DesiredProduct Nucleophilic Attack by Pyrrolidine Amine (Faster, Desired) SideProduct O-Acylation Byproduct (Ester) ActivatedAcid->SideProduct Nucleophilic Attack by Hydroxyl Group (Slower, Undesired) Amine (2S,4R)-4-Hydroxypyrrolidine -2-carboxamide (Free Amine) Amine->DesiredProduct Amine->SideProduct

Caption: Competing pathways for N-acylation vs. O-acylation.

Mitigation Strategies:

  • Lower the Temperature: Perform the reaction at 0°C. This generally favors the more kinetically rapid N-acylation over the O-acylation.

  • Control Stoichiometry: Avoid using a large excess of the activated carboxylic acid. Use a stoichiometry of 1.0:1.1 (Amine:Acid).

  • Protecting Group (If Necessary): In cases of extremely valuable or sensitive substrates where maximizing yield is critical, transient protection of the hydroxyl group as a silyl ether (e.g., with TBSCl) may be warranted. This adds steps to the synthesis but eliminates the possibility of O-acylation.

Key Protocols & Methodologies

Protocol: General Procedure for Amide Coupling with EDC/HOBt

This protocol provides a reliable starting point for coupling a generic carboxylic acid with this compound.

Materials:

  • (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide HCl (1.0 equiv.)

  • Carboxylic Acid (1.1 equiv.)

  • EDC·HCl (1.2 equiv.)

  • HOBt (1.2 equiv.)

  • DIPEA (N,N-Diisopropylethylamine) (2.2 equiv.)

  • Anhydrous DMF (or DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere

Procedure:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the Carboxylic Acid (1.1 equiv.), EDC·HCl (1.2 equiv.), and HOBt (1.2 equiv.).

  • Dissolution: Add anhydrous DMF to dissolve the reagents, aiming for a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.

  • Pre-activation: Stir the mixture at room temperature for 20 minutes.

  • Amine Addition: In a separate vial, dissolve (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide HCl (1.0 equiv.) in a small amount of anhydrous DMF. Add DIPEA (2.2 equiv.) and stir for 5 minutes.

  • Coupling Reaction: Add the amine/DIPEA solution dropwise to the activated acid mixture at 0°C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q: How should I store and handle this compound? A: The compound should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C) and protected from moisture.[1] As with any fine chemical, handle it in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]

Q: What solvents are suitable for dissolving this compound? A: this compound is generally soluble in water and polar protic solvents like methanol. For reactions, it is typically dissolved in polar aprotic solvents like DMF or DMSO, especially after neutralization with a base to form the more organic-soluble free amine.

Q: Is the compound stable? What are its incompatibilities? A: The compound is chemically stable under recommended storage conditions.[8] It is incompatible with strong oxidizing agents and strong bases (other than what is required for deprotonation for a reaction). Avoid conditions of high heat.

Q: Can I use a different base, like triethylamine (Et₃N), instead of DIPEA? A: While triethylamine can be used, DIPEA is generally preferred. Triethylamine is more nucleophilic and can potentially form side products by reacting with the activated carboxylic acid. DIPEA is a bulkier, non-nucleophilic base, and its primary role is to act as a proton scavenger without interfering in the main reaction.

References

  • PubChem. This compound. [Online] Available at: [Link]

  • Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
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  • Kandhasamy, S., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. [Online] Available at: [Link]

  • ResearchGate. Preparation of ( R )- and ( S )- N -Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200. [Online] Available at: [Link]

  • ScienceDirect. A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. [Online] Available at: [Link]

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  • PubChem. (2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid. [Online] Available at: [Link]

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  • Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
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  • National Center for Biotechnology Information. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. [Online] Available at: [Link]

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Technical Support Center: Synthesis of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this important chiral building block. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer validated protocols to help you troubleshoot and optimize your synthetic procedures.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yield is a frequent issue that can stem from multiple points in the synthetic workflow, which typically involves the coupling of a protected (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid with an amine source, followed by deprotection.

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The formation of the amide bond is contingent on the successful activation of the carboxylic acid. Over-activation can lead to side reactions, while under-activation results in unreacted starting material.[1]

    • Solution: Ensure your coupling reagents (e.g., EDC, DIC, HOBt, OxymaPure) are fresh and handled under anhydrous conditions. Carbodiimides are particularly sensitive to moisture. Consider adding an activating agent like HOBt or OxymaPure to suppress side reactions and improve efficiency.[2]

  • Racemization at the α-Carbon: The chiral center at C2 is susceptible to racemization, especially under basic conditions or during over-activation of the carboxyl group. This leads to the formation of a diastereomer that can be difficult to separate and will reduce the yield of the desired (2S,4R) isomer.[1]

    • Solution: Avoid strong bases. If a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is necessary, use it sparingly and at low temperatures (0 °C). The mechanism often involves the abstraction of the α-proton, leading to a planar carbanion intermediate.[1]

  • Degradation of Starting Material: The starting material, L-Hydroxyproline, and its derivatives can be unstable under harsh conditions.

    • Solution: Store L-Hydroxyproline and its protected forms at recommended temperatures, typically -20°C to -80°C for long-term stability.[3] Avoid prolonged exposure to high temperatures or extreme pH during the reaction and workup.

Experimental Protocol: Standard Amide Coupling

This protocol provides a reliable starting point for the coupling reaction.

Parameter Condition Rationale
Solvent Anhydrous DMF or DCMEnsures reagents remain soluble and reactive.
Temperature 0 °C to Room Temp.Minimizes side reactions like racemization.
Atmosphere Inert (Nitrogen or Argon)Prevents degradation of moisture-sensitive reagents.
Stoichiometry (see below)Balances reaction efficiency with cost.

Step-by-Step Procedure:

  • Dissolve N-protected (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution and stir for 15-20 minutes to allow for the formation of the active ester.

  • Add your amine source (e.g., an aqueous ammonia solution or an amine salt with 1.1 eq of a non-nucleophilic base like DIPEA) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous workup to remove water-soluble byproducts.

Question 2: I'm observing an unexpected peak in my LC-MS/NMR that I suspect is an impurity. What are the common side products?

Identifying byproducts is crucial for optimizing your reaction. Besides racemization, several other side reactions can occur.

Common Side Products:

  • N-Acylurea Formation: This is a classic side reaction of carbodiimide coupling agents. The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, consuming your starting material.

    • Mitigation: The addition of HOBt or OxymaPure intercepts the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the desired amine.

  • Intramolecular Cyclization (Lactam Formation): In some cases, side reactions can lead to the formation of cyclic byproducts.[1] For instance, if a protecting group is removed under conditions that favor intramolecular attack, a bicyclic lactam could potentially form.

  • Protecting Group-Related Impurities: The introduction and, more commonly, the removal of protecting groups (e.g., Boc, Cbz) can generate their own set of side products. For example, deprotection of a Boc group with strong acid can sometimes lead to carbocation-mediated side reactions.[1]

Visualization of a Key Side Reaction: Racemization

The diagram below illustrates the base-catalyzed racemization pathway at the C2 position during carboxylic acid activation.

Racemization cluster_0 Racemization Pathway Start (2S)-Isomer (Desired Chiral Center) Activated Activated Ester (Electron-Withdrawing Group 'X' enhances α-proton acidity) Start->Activated Coupling Agent Carbanion Planar Carbanion Intermediate (Loss of Chirality) Activated->Carbanion - H⁺ Base + Base (e.g., TEA, DIPEA) Base->Activated End (2R)-Isomer (Diastereomeric Impurity) Carbanion->End Protonation from either face Protonation + H⁺ Protonation->Carbanion

Caption: Base-catalyzed epimerization at the α-carbon.

Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound and its precursors?

Proper storage is critical to ensure the integrity of your starting materials and final product.

  • (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid (L-Hydroxyproline): This compound is generally stable but should be stored in a cool, dry place. For long-term storage, -20°C is recommended.[3]

  • Protected Intermediates (e.g., N-Boc protected): These are often more sensitive. Store them in tightly sealed containers at 2-8°C or colder, away from moisture and light.[4]

  • Final Product (Hydrochloride Salt): The hydrochloride salt is typically a stable, crystalline solid. Store it in a desiccator at room temperature, protected from humidity.

Always handle these chemicals wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

Q2: How can I effectively remove carbodiimide byproducts (DCU/DIU) during workup?

The ureas formed from DCC (dicyclohexylurea, DCU) and DIC (diisopropylurea, DIU) are notoriously difficult to remove due to their low solubility in many organic solvents.

Troubleshooting Workflow for Urea Removal:

UreaRemoval Start Reaction Mixture in Organic Solvent (e.g., DCM, EtOAc) Filter Filter the reaction mixture Start->Filter Wash Perform Aqueous Washes (e.g., 1N HCl, sat. NaHCO₃, brine) Filter->Wash Urea is partially removed if it precipitates Dry Dry organic layer (Na₂SO₄ or MgSO₄) & Concentrate Wash->Dry Check Check for residual urea by NMR/TLC Dry->Check Purify Column Chromatography Check->Purify Urea still present End Pure Product Check->End Clean Purify->End

Caption: Decision workflow for removing urea byproducts.

Protocol:

  • After the reaction, if using DCM or a similar solvent, cool the mixture to 0°C to precipitate the bulk of the urea.

  • Filter the mixture through a pad of Celite and wash the filter cake with a small amount of cold solvent.

  • Proceed with standard aqueous washes. An acidic wash (e.g., 1N HCl) will remove basic impurities like residual amines, and a basic wash (e.g., saturated NaHCO₃) will remove acidic impurities like unreacted carboxylic acid and HOBt.

  • If urea persists, column chromatography is the most effective final purification step.

Q3: Is it necessary to protect the C4 hydroxyl group?

Whether to protect the secondary alcohol at the C4 position is a critical decision that depends on your specific reaction conditions.

  • Unprotected Hydroxyl: For many standard amide couplings, the hydroxyl group is significantly less nucleophilic than the amine being coupled and will not interfere. Leaving it unprotected simplifies the synthesis by avoiding extra protection/deprotection steps.

  • Protected Hydroxyl: Protection is advisable under certain conditions:

    • Highly Reactive Electrophiles: If you are using a very reactive acylating agent (e.g., an acid chloride without a mild base), O-acylation can become a competitive side reaction.

    • Mitsunobu Reaction Conditions: If you plan subsequent reactions like a Mitsunobu reaction, the free hydroxyl is the reactive site and would need to be addressed.[5]

    • Improved Solubility: A silyl ether protecting group (e.g., TBDMS) can sometimes improve the solubility of intermediates in less polar organic solvents.

References
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Al-Momani, L., & Luedeke, S. (2023). A Pathway for Aldol Additions Catalyzed by l-Hydroxyproline-Peptides via a β-Hydroxyketone Hemiaminal Intermediate. ResearchGate. Retrieved from [Link]

  • Singh, U. P., et al. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • UiTM Institutional Repository. (2022). A short synthesis of 4-hydroxypyrrolidine-2-one from tetramic acid intermediates. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2023). A Pathway for Aldol Additions Catalyzed by l-Hydroxyproline-Peptides via a β-Hydroxyketone Hemiaminal Intermediate. Retrieved from [Link]

  • Sakakibara, S., et al. (1969). Synthesis of peptides and derivatives of 3- and 4- hydroxyproline. PubMed. Retrieved from [Link]

  • Manne, S., El-Faham, A., & Albericio, F. (2021). Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (n.d.). Enzymatic process for the preparation of (2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl]butyric acid and its conversion into brivaracetam.
  • Google Patents. (n.d.). Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • PubChem. (n.d.). (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Purification of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride. This document provides troubleshooting advice and frequently asked questions (FAQs) to address specific challenges researchers, scientists, and drug development professionals may encounter during the purification of this highly polar, chiral intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final product after synthesis is a sticky oil or amorphous solid, not the expected crystalline hydrochloride salt. How can I induce crystallization?

A1: This is a common issue when dealing with highly polar, hygroscopic compounds. The failure to crystallize typically stems from two main sources: the presence of residual solvents or impurities that inhibit the formation of a stable crystal lattice.

Troubleshooting Steps:

  • Ensure Complete Removal of Solvents: Residual solvents, especially water or polar organic solvents, can act as "plasticizers," preventing crystallization. Ensure your product is dried thoroughly under high vacuum, possibly with gentle heating (e.g., 30-40°C), for an extended period.

  • Trituration: This technique involves repeatedly washing the crude oil with a solvent in which the desired product is insoluble, but the impurities are soluble. This can effectively "shock" the product into solidifying while washing away contaminants.

    • Recommended Solvents for Trituration: Start with non-polar solvents like diethyl ether or hexane. If the product remains an oil, gradually increase the polarity with solvents like ethyl acetate or dichloromethane.

  • Anti-Solvent Precipitation: Dissolve the crude oil in a minimal amount of a polar solvent in which it is highly soluble (e.g., methanol, ethanol). Then, slowly add a non-polar "anti-solvent" (e.g., diethyl ether, dichloromethane) dropwise with vigorous stirring until the solution becomes persistently cloudy, which indicates precipitation.[1] Cool the mixture to maximize recovery.

Q2: I performed a recrystallization, but the purity did not improve significantly, or my yield was very low. What went wrong?

A2: Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent system and proper execution. For a polar salt like this compound, finding a single ideal solvent is challenging.

Core Principle: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but readily at higher temperatures, while dissolving impurities well at all temperatures or not at all.

Troubleshooting & Optimization:

  • Solvent System Selection: A mixed-solvent system is often required. The most common approach is to dissolve the compound in a minimal amount of a hot polar solvent (e.g., methanol, ethanol, or an alcohol/water mixture) and then add a less polar co-solvent until the solution is saturated (just starting to turn cloudy). Let it cool slowly to form high-purity crystals.

  • Low Yield: A significant loss of product often means the compound has high solubility in the mother liquor even at low temperatures. To mitigate this:

    • Minimize the amount of hot solvent used for dissolution.

    • Ensure the cooling process is slow. Crashing the product out of solution by rapid cooling will trap impurities.

    • After filtering, wash the collected crystals with a small amount of the cold recrystallization solvent to remove residual mother liquor without redissolving the product.

  • No Purity Improvement: This suggests that the chosen solvent system does not effectively differentiate between your product and the key impurities. You will need to screen other solvent systems or consider an alternative purification method like column chromatography.

Solvent System (Polar/Less-Polar)Suitability for Polar Amine HCl SaltsKey Considerations
Methanol / Diethyl EtherExcellent Methanol provides high solubility; ether acts as a potent anti-solvent. Good for inducing crystallization.
Ethanol / Ethyl AcetateGood A slightly less polar system than MeOH/Ether, which can be better for certain impurities.
Isopropanol / DichloromethaneGood Offers different selectivity. Dichloromethane is a good anti-solvent for this class of compounds.[1]
Water / AcetoneFair Can be effective, but the high polarity of water may require large volumes of acetone, and drying the final product is critical.
Q3: I need to use column chromatography. Why is my compound streaking badly on a standard silica gel column, and how can I fix it?

A3: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds, particularly amines, interact strongly with these acidic sites via acid-base interactions. This leads to irreversible adsorption, poor elution, and significant peak tailing or "streaking".[2] The hydrochloride salt form can also complicate matters due to its high polarity and potential to interact via ion exchange.

Workflow for Purifying Polar Amines on Silica Gel

cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification start Crude Amine HCl Product prep_slurry Prepare Slurry: Silica + Mobile Phase + 0.5-2% Additive (e.g., TEA) start->prep_slurry Deactivate silica pack_column Pack Column & Equilibrate prep_slurry->pack_column load_sample Load Sample (Dry or in minimal mobile phase) pack_column->load_sample elute Elute with Gradient (e.g., 0-20% MeOH in DCM + Additive) load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/LCMS) collect->analyze combine Combine Pure Fractions & Concentrate analyze->combine Pool pure fractions final_product Pure (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide (as free base or salt) combine->final_product

Caption: Workflow for modified normal-phase chromatography.

Solutions for Improved Chromatography:

  • Mobile Phase Additives: The most common solution is to add a small amount of a competing base to the mobile phase. This base neutralizes the acidic silanol sites, allowing your compound of interest to elute properly.[2][3]

    • Recommended Additive: Triethylamine (TEA) at 0.5-2% (v/v) is standard.

    • Alternative: Ammonium hydroxide can be used, especially in highly polar solvent systems (e.g., DCM/Methanol/NH₄OH), but can make solvent removal more difficult.[4]

  • Alternative Stationary Phases:

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.[4]

    • Amine-Functionalized Silica: These columns have amino groups covalently bonded to the silica surface, creating a more basic environment that repels basic analytes and prevents tailing.[2]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent technique for very polar compounds that are poorly retained in reversed-phase chromatography. It uses a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer. This combination promotes the retention of polar analytes.[5]

Detailed Protocol: Modified Flash Chromatography on Silica Gel

  • Column Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 98:2 Dichloromethane/Methanol) containing 1% triethylamine. Pour and pack the column with this slurry. Equilibrate the column with at least 5 column volumes of this mobile phase until the baseline is stable.

  • Sample Loading: Pre-adsorb your crude product onto a small amount of silica gel. To do this, dissolve the product in a minimal amount of methanol, add silica gel, and evaporate the solvent until you have a dry, free-flowing powder. Load this powder onto the top of the column.

  • Elution: Elute the column using a gradient of methanol in dichloromethane (e.g., 2% to 20% MeOH), ensuring that 1% TEA is present in the mobile phase throughout the entire run.

  • Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.

  • Work-up: Combine the pure fractions. The triethylamine will be removed during solvent evaporation under vacuum, though it may form a salt with your product's hydrochloride counter-ion. If necessary, the product can be re-dissolved and re-precipitated as the HCl salt by adding a solution of HCl in ether.

Q4: How do I choose the best purification strategy for my specific situation?

A4: The optimal strategy depends on the scale of your reaction, the nature of the impurities, and the required final purity. The following decision tree provides a logical framework for selecting a method.

start Crude Product (>80% Pure by NMR/LCMS?) recryst Attempt Recrystallization (Mixed Solvent System) start->recryst Yes chrom Proceed to Chromatography start->chrom No success Purity OK? recryst->success imp_type Impurities More or Less Polar? chrom->imp_type final_product Final Product (Characterize) success->final_product Yes failure Consider Alternative Method success->failure No failure->chrom np_chrom Modified Normal Phase (Silica + TEA) imp_type->np_chrom Less Polar rp_chrom Reversed-Phase (C18) (Water/ACN + TFA/Formic Acid) imp_type->rp_chrom More Polar hilic_chrom HILIC (For very polar impurities) imp_type->hilic_chrom Both/Similar Polarity np_chrom->final_product rp_chrom->final_product hilic_chrom->final_product

Caption: Decision tree for selecting a purification method.

References

  • BenchChem. (n.d.). Technical Support Center: Chiral Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine Enantiomers.
  • Google Patents. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (WO2007024113A1).
  • PubChem. (n.d.). This compound.
  • BenchChem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • BenchChem. (n.d.). A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine.
  • PubChem. (n.d.). (2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride.
  • ResearchGate. (2019).
  • Waters Blog. (2025).
  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
  • Biotage. (2023).
  • Google Patents. (n.d.). Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (US7652152B2).

Sources

Storage and stability issues of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride (CAS No. 32934-42-2). As Senior Application Scientists, we have compiled this resource to address the common challenges associated with the storage and stability of this compound. This guide moves beyond simple instructions to explain the scientific rationale behind our recommendations, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

This compound should be stored under controlled conditions to maintain its integrity. The primary recommendation is to store it under an inert gas like nitrogen or argon at 2-8°C.[1] It is crucial to keep the container tightly sealed to prevent exposure to moisture and atmospheric contaminants.[2][3]

Parameter Recommended Condition Rationale
Temperature2-8°C (Refrigerated)Slows down potential chemical degradation kinetics.[4]
AtmosphereInert Gas (Nitrogen, Argon)Displaces atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis.[1]
ContainerTightly Sealed, Original PackagingPrevents moisture ingress and contamination. The manufacturer selects appropriate packaging to protect the API.[5]
EnvironmentDry, Well-Ventilated AreaMinimizes ambient moisture exposure during handling.[6]
Q2: Is this compound hygroscopic?

Yes, due to its molecular structure—containing polar hydroxyl (-OH) and amide (-CONH2) groups, and its nature as a hydrochloride salt—the compound is expected to be hygroscopic. Hygroscopic materials readily absorb moisture from the atmosphere.[7][8] This can lead to significant physical and chemical stability issues.[9]

Q3: How should I handle the compound upon receipt and before use?

Proper handling is critical to prevent moisture-induced degradation. The consequences of mishandling hygroscopic materials include clumping, hydrolysis, and inaccurate weighing due to absorbed water.[7]

Follow this workflow for optimal handling:

G A Receive Compound B Equilibrate Container to Room Temperature (in desiccator if possible) A->B Prevents condensation on cold surfaces C Transfer to a Low-Humidity Environment (e.g., Glovebox or Low RH Chamber) B->C Minimizes ambient moisture exposure D Open Container C->D E Weigh Required Amount Quickly D->E F Backfill Container with Inert Gas (N2 or Ar) E->F Displaces moist air G Seal Tightly F->G H Return to 2-8°C Storage G->H

Caption: Workflow for handling hygroscopic compounds.

Q4: What are the visible signs of compound degradation?

Be vigilant for the following signs, which may indicate compromised stability:

  • Physical Changes: Caking, clumping, or the appearance of a wet solid instead of a free-flowing powder. This is often the first sign of significant moisture absorption.[8]

  • Color Change: Any deviation from the expected color can indicate chemical degradation.

  • Solubility Issues: Difficulty dissolving the compound in a solvent in which it was previously soluble.

  • Analytical Changes: The appearance of new peaks or a decrease in the main peak's purity when analyzed by methods like HPLC.[10]

Troubleshooting Guide: Stability Issues

This section provides in-depth guidance for identifying and resolving specific stability problems encountered during experimentation.

Problem: My compound has caked and become difficult to handle.
  • Root Cause: This is a classic sign of hygroscopicity, where the material has absorbed a significant amount of atmospheric moisture.[7] This excess water can act as a plasticizer, leading to particle agglomeration and, in more severe cases, can initiate chemical degradation pathways like hydrolysis.[9]

  • Immediate Actions:

    • Assess Usability: If the caking is minor, the material may still be usable, but it's crucial to accurately determine the water content (e.g., via Karl Fischer titration) to adjust for mass when preparing solutions.

    • Dry the Material (with caution): The material can be dried under a high vacuum in the presence of a strong desiccant (e.g., phosphorus pentoxide). However, be aware that thermal stress could also degrade the compound. This should be a last resort and the material must be re-analyzed for purity afterward.

  • Preventative Strategy:

    • Strict Environmental Control: Always handle the material in a controlled environment with low relative humidity (RH). Dehumidification systems or glove boxes are highly effective.[9]

    • Use of Desiccants: Store the sealed container inside a larger, secondary enclosure, such as a desiccator, containing a renewable desiccant like silica gel or molecular sieves.[9]

    • Repackaging: If you frequently use small amounts, consider aliquoting the initial batch into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material.

Problem: My analytical results (e.g., HPLC) show new impurity peaks.
  • Root Cause: The appearance of new impurities indicates chemical degradation. For a hydrochloride salt like this, two primary pathways are highly probable: hydrolysis and salt disproportionation.

    • Hydrolysis: The amide functional group is susceptible to hydrolysis, especially in the presence of water (absorbed from the atmosphere) and under non-neutral pH conditions. This would cleave the amide bond to form the corresponding carboxylic acid, (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid.[11]

    • Salt Disproportionation: This occurs when the hydrochloride salt reverts to its corresponding free base form. This process is often facilitated by moisture and can be accelerated by higher temperatures or interaction with basic excipients in a formulation.[4][12]

  • Systematic Troubleshooting Workflow: When new impurities are detected, a structured investigation is necessary to identify the cause and prevent further stability failures.

G cluster_0 A Impurity Detected in HPLC Analysis B Confirm Result: Re-prepare and re-inject sample A->B C Result Confirmed? B->C D No: Analytical Error (e.g., contamination, solvent issue) C->D No E Yes: Initiate Degradation Investigation C->E Yes F Characterize Impurity (LC-MS for Mass ID) E->F G Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) E->G J Review Handling & Storage Logs - Any deviations? E->J H Compare Degradant Profile with Observed Impurity F->H G->H I Hypothesize Degradation Pathway (e.g., Hydrolysis, Disproportionation) H->I K Implement Corrective Actions: - Stricter environmental controls - Re-evaluate solution stability I->K J->K

Caption: Troubleshooting workflow for chemical degradation.

  • Potential Hydrolytic Degradation Pathway:

G compound (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide HCl C₅H₁₁ClN₂O₂ degradant degradant compound->degradant Hydrolysis (cleavage of amide bond) water {H₂O | (from humidity)} water->degradant

Caption: Potential hydrolysis pathway of the title compound.

Key Experimental Protocols

To empower your research, we provide the following validated starting-point protocols for assessing the purity and stability of your compound.

Protocol 1: Stability-Indicating HPLC Purity Assay

This Reversed-Phase HPLC (RP-HPLC) method is designed to separate the parent compound from potential polar degradants.

  • Objective: To determine the purity of this compound and detect any degradation products.

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (as the compound lacks a strong chromophore)
Injection Volume 10 µL
Gradient Program See table below
  • Gradient Table:

Time (min) % Mobile Phase B
0.05
15.050
17.095
20.095
20.15
25.05
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Mobile Phase A.

    • Mix thoroughly and transfer to an HPLC vial.

  • System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main compound should be ≤ 2.0%.

  • Rationale: The use of a C18 column provides a non-polar stationary phase ideal for retaining the compound while allowing very polar impurities (like hydrolysis products) to elute early. The gradient elution ensures that any less polar impurities are also eluted from the column. Formic acid is used as a mobile phase modifier to improve peak shape and is compatible with mass spectrometry if further impurity identification is needed.[13]

Protocol 2: Forced Degradation Study Framework

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to ensure the analytical method is "stability-indicating."[14] This involves subjecting the compound to stress conditions harsher than accelerated stability testing.[11]

Stress Condition Protocol Purpose
Acid Hydrolysis Dissolve compound in 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize before injection.To assess stability in acidic conditions and identify acid-catalyzed degradation products.
Base Hydrolysis Dissolve compound in 0.1 M NaOH. Incubate at room temperature for 4-8 hours. Neutralize before injection.To assess stability in alkaline conditions. Amide hydrolysis is often rapid under basic conditions.
Oxidation Dissolve compound in 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.To determine susceptibility to oxidative degradation.
Thermal Stress Store solid compound in an oven at 80°C for 72 hours.To evaluate the stability of the solid form at elevated temperatures.
Photostability Expose the solid compound and a solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).To assess degradation upon exposure to light.

Analysis: Analyze all stressed samples using the HPLC method described above. The goal is to achieve 5-20% degradation of the parent peak. If the method can separate all generated degradant peaks from the main peak and from each other, it is considered stability-indicating.[14]

References

  • BioPharma Stability. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]

  • Pharma.Tips. (n.d.). Troubleshooting Heat Sensitivity Issues in APIs During Validation Testing. Retrieved from [Link]

  • Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). Proactive approaches to mitigate stability failures. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research (JOCPR). (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]

  • Autech. (n.d.). The Storage Conditions For APIs And Medicines. Retrieved from [Link]

  • ChemBK. (n.d.). (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. Retrieved from [Link]

  • Contract Pharma. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]

  • Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]

  • YouTube. (2024). Complete Guide to ICH Stability Testing for APIs & FPPs. Retrieved from [Link]

  • PubChem. (n.d.). (2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
  • PubMed. (2010). Update on analytical methods for toxic pyrrolizidine alkaloids. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
  • Semantic Scholar. (n.d.). Determination of polyvinylpyrrolidone using high-performance liquid chromatography. Retrieved from [Link]

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Technical Support Center: Optimizing Coupling Reactions with (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing coupling reactions involving (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride. This valuable chiral building block is integral to the synthesis of numerous pharmaceutical agents. However, its unique structure—featuring a secondary amine hydrochloride, a primary amide, and a secondary hydroxyl group—presents specific challenges. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities, troubleshoot common issues, and ensure robust and reproducible outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the amide coupling (N-acylation) of this compound with carboxylic acids.

Q1: My reaction shows low or no conversion of starting materials. What are the likely causes?

A1: Failure to initiate or complete the reaction typically points to two primary issues: inadequate amine nucleophilicity or inefficient carboxylic acid activation.

  • Insufficient Base: The starting material is a hydrochloride salt, meaning the secondary amine is protonated and non-nucleophilic. A tertiary amine base is required to neutralize the salt and liberate the free secondary amine. Without a sufficient amount of base, the coupling reaction cannot proceed.[1][2]

    • Solution: Use at least 2.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). One equivalent is consumed by the amine hydrochloride, and an additional equivalent is often required to facilitate the coupling, especially when using aminium/uronium-based coupling reagents like HATU.[2][3]

  • Poor Carboxylic Acid Activation: The carboxylic acid must be converted into an active ester or similar reactive intermediate to be susceptible to nucleophilic attack by the sterically hindered secondary amine.

    • Solution: Pre-activate the carboxylic acid. Allow the carboxylic acid, coupling reagent (e.g., HATU), and base to stir for several minutes (5-15 min) at 0°C to room temperature before adding the (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide.[4][5][6] This ensures the formation of the active intermediate, minimizing side reactions.

  • Solubility Issues: Poor solubility of either the amine salt or the carboxylic acid can severely limit reaction rates.

    • Solution: Ensure all reactants are fully dissolved. N,N-Dimethylformamide (DMF) is a common and effective solvent. If solubility remains an issue, consider alternatives like N-Methyl-2-pyrrolidone (NMP) or adding co-solvents like Dichloromethane (DCM).[7]

Q2: I'm observing a major side product with the same mass as my target compound in the LC-MS analysis. What is it and how can I prevent it?

A2: This is a classic sign of O-acylation , where the carboxylic acid couples with the C4-hydroxyl group instead of the secondary amine. The resulting O-acyl isopeptide is an isomer of the desired N-acyl product and can be difficult to separate.[8][9][10][11]

  • Cause: The hydroxyl group is a competing nucleophile. Its reactivity is enhanced by the base used in the reaction, which can deprotonate it to form a more potent alkoxide nucleophile.[9][10] This side reaction is particularly pronounced with highly reactive coupling reagents or under elevated temperatures.

  • Mitigation Strategies:

    • Temperature Control: Perform the reaction at low temperatures (start at 0°C and allow it to slowly warm to room temperature). This favors the kinetically preferred N-acylation over the thermodynamically controlled O-acylation.

    • Order of Addition: As mentioned, pre-activating the carboxylic acid is crucial. Adding the amine component last ensures the highly reactive intermediate is quickly consumed by the intended nucleophile.[5]

    • Choice of Coupling Reagent: While powerful reagents like HATU are efficient, they can sometimes be too reactive. If O-acylation persists, consider switching to a carbodiimide-based system like EDC with an additive like HOBt, which can sometimes offer better selectivity.[12]

    • Protecting Group: In challenging cases, particularly with very precious materials or in later-stage synthesis, protecting the hydroxyl group (e.g., as a TBDMS or TBS ether) is the most definitive solution. This strategy completely eliminates the possibility of O-acylation.

Q3: The reaction is sluggish and requires extended reaction times (>24h). How can I optimize the kinetics?

A3: Sluggish reactions are often due to the steric hindrance of the secondary amine and suboptimal reaction conditions.

  • Coupling Reagent Choice: The efficiency of coupling reagents varies. For sterically hindered secondary amines like this one, uronium/aminium salts are generally superior.

    • Recommendation: Use high-efficiency coupling reagents like HATU or HBTU . These reagents rapidly generate the active ester and are known to perform well for challenging couplings.[3][13]

  • Concentration: Ensure the reaction concentration is adequate. A typical starting point is 0.1 M. If the reaction is slow, increasing the concentration to 0.2-0.5 M can improve the reaction rate.

  • Monitoring: Do not rely on a fixed reaction time. Monitor the reaction progress by a suitable technique like LC-MS or TLC. Once the reaction has stalled (no further consumption of starting material), proceed with the workup. Pushing the reaction for too long can lead to byproduct formation.

Frequently Asked Questions (FAQs)

Q: Which coupling reagent is best for this molecule?

A: There is no single "best" reagent for all substrates, but a general recommendation can be made.

Coupling ReagentAdvantagesDisadvantagesRecommendation
HATU / HBTU High efficiency, fast reaction rates, excellent for hindered amines.[13]Higher cost, can promote O-acylation if not controlled.First choice for most applications due to its robustness.
EDC / HOBt Lower cost, mild conditions, less risk of racemization.[2][14]Can be slower, may struggle with very hindered substrates.Good alternative if O-acylation with HATU is problematic.
T3P® Byproducts are water-soluble, simplifying workup.[1]Requires careful stoichiometry of the base.A useful option, particularly for large-scale synthesis.

Q: Is it mandatory to protect the C4-hydroxyl group?

A: Not always. For many standard couplings, careful control of reaction conditions (low temperature, correct order of addition) is sufficient to achieve high selectivity for N-acylation.[8][15] However, protection is recommended when:

  • The coupling carboxylic acid is highly activated or sterically unhindered.

  • The reaction requires elevated temperatures to proceed.

  • Maximizing yield and minimizing difficult-to-remove isomeric impurities is critical (e.g., in late-stage GMP synthesis).

Q: What is the best base to use and in what quantity?

A: A non-nucleophilic, sterically hindered tertiary amine is ideal.

BasepKa (Conjugate Acid)Key Feature
DIPEA (Hünig's base) ~10.8Very hindered, minimizes side reactions. Highly recommended.
NMM ~7.4Less basic than DIPEA, can be beneficial in reducing racemization.[2]
Triethylamine (TEA) ~10.7More nucleophilic; can sometimes lead to side reactions. Use with caution.

Stoichiometry: A minimum of 2.0 equivalents relative to the this compound is recommended. For HATU-mediated couplings, using 2.5-3.0 equivalents is common practice to ensure the reaction environment remains basic.[3]

Visualizing the Reaction: N-Acylation vs. O-Acylation

The following diagram illustrates the desired reaction pathway versus the most common side reaction.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH R-COOH ActiveEster Activated Ester (R-CO-OAt) RCOOH->ActiveEster + HATU, Base AmineHCl (2S,4R)-4-Hydroxypyrrolidine -2-carboxamide • HCl FreeAmine Free Amine AmineHCl->FreeAmine + Base Base Base (e.g., DIPEA) HATU Coupling Reagent (e.g., HATU) N_Acyl Desired Product (N-Acylation) ActiveEster->N_Acyl Favored Pathway (Nucleophilic Attack by N) O_Acyl Side Product (O-Acylation) ActiveEster->O_Acyl Undesired Pathway (Nucleophilic Attack by O) FreeAmine->N_Acyl Favored Pathway (Nucleophilic Attack by N) FreeAmine->O_Acyl Undesired Pathway (Nucleophilic Attack by O)

Caption: Reaction pathways for the coupling of a carboxylic acid with the target amine.

Standard Operating Protocol: HATU-Mediated Coupling

This protocol provides a reliable starting point for the N-acylation of this compound.

  • Preparation:

    • To a clean, dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.0 eq.).

    • Add HATU (1.1 eq.).

    • Dissolve the solids in anhydrous DMF (to achieve a final concentration of ~0.1 M).

    • Cool the flask to 0°C in an ice-water bath.

  • Activation:

    • Add DIPEA (2.5 eq.) dropwise to the stirred solution.

    • Allow the mixture to stir at 0°C for 10-15 minutes. This is the "pre-activation" step.

  • Coupling:

    • In a separate flask, dissolve this compound (1.2 eq.) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the pre-activated carboxylic acid mixture at 0°C.

    • Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitoring:

    • Monitor the reaction progress every 1-2 hours via LC-MS. Look for the consumption of the limiting reagent (typically the carboxylic acid).

    • The reaction is typically complete within 4-12 hours.

  • Workup & Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel) using an appropriate solvent system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes gradient) to isolate the pure product.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common coupling issues.

Caption: A decision tree for troubleshooting common coupling reaction problems.

References

  • Martinez, J., Tolle, J. C., & Bodanszky, M. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22-27. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Side reactions in peptide synthesis. Chemical Reviews, 109(6), 2455-2504. (General principles discussed are available in various online resources on peptide synthesis side reactions).
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. commonorganicchemistry.com. [Link]

  • Slideshare. (2017). SIDE REACTION IN PEPTIDE SYNTHESIS. [Link]

  • Coin, I., Katritch, V., & Liskamp, R. M. (2013). Side Reactions on Hydroxyl and Carboxyl Groups in Peptide Synthesis. ResearchGate. [Link]

  • Bodanszky, M., et al. (1976). Side reactions in peptide synthesis. 4. Extensive O-acylation by active esters in histidine containing peptides. The Journal of Organic Chemistry, 41(21), 3565-3568. [Link]

  • Guillou, C., et al. (2014). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 19(9), 13834-13878. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. hepatochem.com. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. masterorganicchemistry.com. [Link]

  • Han, J., et al. (2016). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. ResearchGate. [Link]

  • Reddit. (2022). How do I avoid side reactions while doing this peptide coupling reaction? reddit.com. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. organic-chemistry.org. [Link]

  • PubChem. (n.d.). This compound. pubchem.ncbi.nlm.nih.gov. [Link]

  • Reddit. (2023). HATU coupling - what's the best order? reddit.com. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. apptec.com. [Link]

  • Kuroda, H., et al. (1991). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 38(4), 297-302. [Link]

  • Reddit. (2020). amide coupling help. reddit.com. [Link]

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Overcoming solubility challenges with (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride. This resource is designed for researchers, medicinal chemists, and formulation scientists who are incorporating this versatile chiral building block into their experimental workflows. As a hydrochloride salt of a pyrrolidine derivative, this compound presents a unique set of physicochemical properties. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, with a primary focus on overcoming solubility challenges to ensure reproducible and successful experimental outcomes.

Troubleshooting Guide: Overcoming Solubility Issues

This section addresses specific problems you may encounter when trying to dissolve this compound. The troubleshooting workflow is designed to be logical and systematic, starting with the simplest solutions and progressing to more complex formulation strategies.

Q1: My initial attempt to dissolve the compound in water resulted in a cloudy suspension or incomplete dissolution. What is the first step?

Answer:

This is a common issue that often relates to concentration, pH, and kinetics. As a hydrochloride salt, the compound's aqueous solubility is expected to be significantly influenced by pH.

Immediate Action Plan:

  • Verify Concentration: Ensure you are not attempting to create a supersaturated solution. While specific data for this exact compound is not widely published, its parent acid, L-Hydroxyproline, is highly soluble in water.[1] However, the carboxamide functional group may alter this property. Start by attempting to prepare a lower concentration (e.g., 1-5 mg/mL).

  • Gentle Heating: Gently warm the solution to 30-40°C. Increased temperature often enhances the rate of dissolution and can increase the kinetic solubility. Be cautious not to exceed temperatures that could risk thermal degradation.

  • Increase Agitation/Mixing Time: Ensure the solution is being stirred vigorously. Allow at least 15-30 minutes for dissolution to occur, as some compounds require more time to reach equilibrium. The "shake-flask method" is the gold standard for determining thermodynamic solubility and relies on allowing sufficient time for equilibrium to be reached.[2]

If these initial steps fail, the next logical approach is to address the pH of the dissolution medium.

Q2: Adjusting concentration and temperature didn't work. How do I use pH to improve the solubility of this hydrochloride salt?

Answer:

The hydrochloride salt form is utilized to enhance the aqueous solubility of basic compounds.[3] (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide contains a basic secondary amine within the pyrrolidine ring. In its hydrochloride salt form, this amine is protonated, rendering the molecule more polar and thus more water-soluble. The solubility of such a compound follows a distinct pH-dependent profile.

Underlying Principle (The "Why"):

  • At Low pH (Acidic): The equilibrium favors the protonated (ionized) form of the amine, which is highly soluble in water.

  • At High pH (Basic):- As the pH increases, the amine gets deprotonated, converting to its less soluble "free base" form. This can cause the compound to precipitate out of an aqueous solution.[4][5]

Experimental Protocol: pH-Solubility Profile Determination

This protocol will help you identify the optimal pH range for complete dissolution.

  • Prepare a Series of Buffers: Prepare a set of biologically relevant buffers (e.g., citrate, acetate, phosphate) ranging from pH 2 to pH 8.

  • Create Slurries: Add a pre-weighed excess amount of this compound to a fixed volume of each buffer in separate vials. The goal is to create a saturated solution with excess solid material.

  • Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Separate Solid from Supernatant: Centrifuge the vials at high speed to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are carried over. Filtration through a 0.22 µm filter is also recommended.

  • Quantify Concentration: Analyze the concentration of the dissolved compound in each supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the Profile: Plot the measured solubility (e.g., in mg/mL) on the y-axis against the pH of the buffer on the x-axis. This will give you a clear visual representation of the pH-solubility relationship.

You should observe high solubility at low pH, which decreases as the pH rises. This profile is your guide for selecting the appropriate solvent system for your experiments.

Logical Workflow for pH Adjustment

G start Incomplete Dissolution in Water check_ph Is the experimental medium buffered to a specific pH? start->check_ph acidic_medium Prepare solution in acidic buffer (e.g., pH 2-5) or 0.1 M HCl. check_ph->acidic_medium No neutral_medium Medium is neutral/basic. Precipitation of free base is likely. check_ph->neutral_medium Yes success Complete Dissolution Achieved acidic_medium->success lower_ph Lower the pH of the medium by dropwise addition of HCl. neutral_medium->lower_ph lower_ph->success

Caption: Decision tree for pH-based troubleshooting.

Q3: My experiment requires a non-aqueous or mixed-solvent system. The compound is not dissolving in my organic solvent. What should I do?

Answer:

This is expected behavior. Hydrochloride salts are ionic and typically exhibit low solubility in nonpolar organic solvents.[6] The parent compound of your hydrochloride salt is the free base, which will be more soluble in organic solvents.

Solvent Selection Strategy:

  • Polar Aprotic Solvents: Start with highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents can often dissolve a wide range of compounds, including some salts. A vendor of the related L-Prolinamide suggests it is highly soluble in DMSO (200 mg/mL), which indicates this is a promising starting point.[7]

  • Polar Protic Solvents: Alcohols like methanol or ethanol can be effective, especially when mixed with water. A study on a similar compound, L-prolinamide, showed solubility in n-propanol and isopropanol, which increased with temperature.[8]

  • Conversion to Free Base for Apolar Solvents: If you need to use less polar solvents like Dichloromethane (DCM) or Ethyl Acetate, you will likely need to convert the hydrochloride salt back to its free base form first. A common laboratory procedure involves dissolving the salt in an aqueous basic solution (e.g., saturated sodium bicarbonate), followed by extraction of the free base into an immiscible organic solvent.[9]

Solubility Data for Structurally Related Compounds

While specific quantitative data for this compound is scarce in the literature, we can draw inferences from related molecules to guide solvent selection.

Compound/AnalogSolventReported Solubility/ObservationReference
(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid HClWaterHighly Soluble[6]
(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid HClOrganic SolventsLowly Soluble[6]
L-Hydroxyproline (Parent Acid)Water100 mg/mL (with sonication)[1]
L-Prolinamide (Analog)DMSO200 mg/mL (with sonication)[7]
L-Prolinamide (Analog)Various OrganicSoluble in alcohols (e.g., propanol) and DMF; poorly soluble in heptane, hexane.[8]

This table is for guidance only. Experimental verification is essential.

Frequently Asked Questions (FAQs)

Q: What is the purpose of the hydrochloride salt form? A: The hydrochloride salt is created by reacting the basic parent compound with hydrochloric acid. This is a very common strategy in pharmaceutical development to improve the stability, handling, and, most importantly, the aqueous solubility of a drug candidate or intermediate.[3]

Q: How should I store this compound? A: It should be stored in a tightly sealed container in a cool, dry place, often under an inert atmosphere (like argon or nitrogen) as recommended by suppliers.[10] Many related chiral pyrrolidine compounds are hygroscopic (tend to absorb moisture from the air), which can affect weighing accuracy and stability.

Q: I need to prepare a stock solution. What is the recommended solvent and storage condition? A: Based on data from analogous compounds, a good starting point for a high-concentration stock solution would be DMSO.[7] For aqueous experiments, preparing a fresh solution in an acidic buffer (pH < 6) is recommended to ensure stability and prevent precipitation. If you prepare a stock solution, aliquot it into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]

Q: Can I use sonication to aid dissolution? A: Yes, sonication is an excellent method to accelerate the dissolution process. It uses high-frequency sound waves to agitate the solvent and break down particle aggregates, increasing the surface area available for solvation. It is often used in conjunction with gentle warming. Several suppliers recommend sonication for dissolving related compounds.[1][7]

Experimental Workflow: Preparing a Solubilized Sample

G cluster_prep Preparation cluster_dissolution Dissolution cluster_verification Verification weigh Weigh Compound Accurately add_solvent Add Chosen Solvent (e.g., Acidic Buffer, DMSO) weigh->add_solvent vortex Vortex/Stir Vigorously add_solvent->vortex sonicate Sonicate Bath (10-15 min) vortex->sonicate warm Warm Gently (30-40°C) sonicate->warm visual_check Visually Inspect for Particulates warm->visual_check filter Filter (0.22 µm) if necessary visual_check->filter Particulates Present ready Solution Ready for Use visual_check->ready Clear Solution filter->ready

Caption: Step-by-step workflow for solubilizing the compound.

References

  • . ResearchGate.

  • . SciSpace.

  • . PubChem, National Institutes of Health.

  • . Dow Development Labs.

  • . Chinese Pharmaceutical Journal.

  • . PubChem, National Institutes of Health.

  • . ResearchGate.

  • . MedChemExpress.

  • . Semantic Scholar.

  • . PubChem, National Institutes of Health.

  • . ChemSrc.

  • . ChemBK.

  • . MedChemExpress.

  • . Google Patents.

  • . National Center for Biotechnology Information, NIH.

  • . ResearchGate.

  • . BLDpharm.

  • . PubChem, National Institutes of Health.

  • . ChemSrc.

  • . Sigma-Aldrich.

  • . PubMed, National Institutes of Health.

  • . Apollo Scientific.

  • . BenchChem.

  • . National Center for Biotechnology Information, NIH.

  • . BLDpharm.

  • . PubChem, National Institutes of Health.

  • . National Center for Biotechnology Information, NIH.

  • . Alchem Pharmtech.

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Troubleshooting guide for (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound (CAS No. 32934-42-2). As a key building block in medicinal chemistry and other research areas, its proper handling and use are critical for reproducible and successful experimental outcomes.[1] This guide is structured to address common and complex issues encountered during the experimental workflow, from initial compound preparation to the interpretation of results.

Section 1: Compound Handling, Solubility, and Stability

This section addresses the foundational aspects of working with the compound. Problems at this stage are the most common source of experimental failure.

FAQ 1: My compound won't fully dissolve. What am I doing wrong?

Answer: Dissolution issues are typically related to solvent choice, concentration, temperature, or pH. This compound is a hydrochloride salt, which significantly influences its solubility profile.

Root Cause Analysis:

  • Solvent Choice: As a salt, this compound exhibits good solubility in polar protic solvents like water and methanol.[1] It will have limited solubility in non-polar organic solvents.

  • pH of the Medium: The compound's hydrochloride salt form means it is more soluble in neutral or slightly acidic aqueous solutions. In basic solutions (high pH), the pyrrolidine nitrogen can be deprotonated, leading to the free base form, which may be less soluble and could precipitate.

  • Concentration: Attempting to create a stock solution that is too concentrated can lead to saturation, even in an appropriate solvent.

  • Temperature: Solubility can sometimes be increased by gentle warming. However, this must be done with caution to avoid degradation (see FAQ 2).

Troubleshooting Protocol:

  • Verify Solvent Choice: For biological assays, start with sterile, purified water. For organic reactions, consider polar solvents like methanol or DMSO.

  • Adjust pH (for aqueous solutions): If dissolving in a buffer, ensure the pH is neutral (pH ~7.0) or slightly acidic. Avoid basic buffers (pH > 8) during initial dissolution.

  • Use Sonication: An ultrasonic bath can help break up solid particles and accelerate dissolution without excessive heating.

  • Prepare a Less Concentrated Stock: It is often better to work with a lower concentration stock solution than to struggle with an insoluble one.

Data Summary: Recommended Solvents

Solvent Solubility Recommended Use
Water Good Biological assays, stock solutions
Methanol Good Organic synthesis, stock solutions
DMSO Moderate Stock solutions for some assays (check compatibility)
Dichloromethane (DCM) Poor Not recommended for dissolution

| Diethyl Ether | Poor | Not recommended for dissolution |

FAQ 2: I'm concerned about the stability of my compound in solution. How should I store it and for how long?

Answer: Stability is a critical factor for ensuring consistent results. The compound is hygroscopic (absorbs moisture from the air) and its functional groups (hydroxyl, amide) can be susceptible to degradation under certain conditions.[1]

Root Cause Analysis:

  • Hydrolysis: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, especially when heated. The hydroxyl group is generally stable but should be handled carefully in strongly acidic environments.[1]

  • Hygroscopicity: As a solid, the compound can absorb water, which can affect weighing accuracy and promote degradation over long-term storage.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can degrade the compound over time.

Storage and Handling Protocol:

  • Solid Compound: Store the solid in a tightly sealed container in a desiccator at room temperature, protected from light and moisture.[1]

  • Stock Solutions:

    • Once prepared, stock solutions should be aliquoted into single-use vials to prevent contamination and repeated freeze-thaw cycles.[2]

    • For long-term storage, store aliquots at -20°C or -80°C. A general guideline for similar compounds is stability for up to one year at -20°C or two years at -80°C.[2]

  • Working Solutions: Prepare fresh working solutions from a thawed stock aliquot for each experiment. Do not re-freeze and re-use diluted working solutions.

Troubleshooting Flowchart: Stability Issues

G start Inconsistent Results Observed q1 Is the stock solution old or stored improperly? start->q1 sol1 Prepare a fresh stock solution from solid. q1->sol1 Yes q2 Was the working solution prepared in an incompatible buffer (e.g., high pH)? q1->q2 No end Re-run experiment with fresh, properly handled compound. sol1->end sol2 Check buffer pH. Use a neutral or slightly acidic buffer. q2->sol2 Yes q3 Was the solution subjected to high heat or multiple freeze-thaw cycles? q2->q3 No sol2->end sol3 Aliquot stock solutions. Avoid heating. q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting workflow for stability-related issues.

Section 2: Issues During Experimental Use

This section covers problems that may arise when the compound is introduced into a biological or chemical system.

FAQ 3: My biological assay is showing no activity or inconsistent results. Could the hydrochloride be interfering?

Answer: Yes, this is a possibility. While the hydrochloride salt form is excellent for solubility, the introduction of chloride ions and the slightly acidic nature of the compound in an unbuffered solution can interfere with sensitive biological assays.

Root Cause Analysis:

  • pH Shift: Dissolving the compound in a non-buffered aqueous solution will result in a slightly acidic pH. This can alter enzyme activity, cell viability, or protein conformation.

  • Chloride Ion Interference: Some enzymatic assays or cellular systems are sensitive to high concentrations of specific ions, including chloride.

  • Metal Chelation: The pyrrolidine ring system and hydroxyl group may exhibit some metal coordinating properties, which could be relevant in assays involving metalloenzymes.[1][3]

Troubleshooting Protocol:

  • Use a Buffered System: Always perform experiments in a well-buffered medium (e.g., PBS, TRIS, HEPES) appropriate for your system. This will maintain a stable physiological pH.

  • Run a Vehicle Control: This is critical. Run a control experiment with the buffer/solvent that you used to dissolve the compound, but without the compound itself. This will tell you if the vehicle is the source of the problem.

  • Run a Counter-ion Control: If you suspect chloride ion interference, run a control with a simple chloride salt (e.g., NaCl) at the same molar concentration as your experimental compound. This can help isolate the effect of the chloride.

  • Consider Salt-to-Free-Base Conversion: For highly sensitive systems, it may be necessary to carefully convert the hydrochloride salt to the free base form before use. This is an advanced procedure that requires careful pH titration and extraction and should only be performed if necessary.

FAQ 4: I'm using the compound in an organic synthesis reaction and getting low yield or unexpected byproducts. What are potential causes?

Answer: In organic synthesis, the functional groups of this compound present several potential reaction pathways and challenges.

Root Cause Analysis:

  • Competing Nucleophiles: The compound has multiple nucleophilic sites: the pyrrolidine nitrogen (if deprotonated), the amide nitrogen, and the hydroxyl oxygen. In reactions with electrophiles, you may get a mixture of products.

  • Base Stoichiometry: When reacting with an electrophile, at least one equivalent of a base is required to neutralize the hydrochloride salt and deprotonate the pyrrolidine nitrogen to make it nucleophilic. If more than one site is intended to react, additional base is needed. Insufficient base can halt the reaction.

  • Protecting Groups: For reactions targeting a specific site (e.g., acylating the hydroxyl group), the highly nucleophilic pyrrolidine nitrogen may need to be protected first (e.g., as a Boc or Cbz derivative).

  • Steric Hindrance: The stereochemistry of the molecule can influence reaction rates and outcomes.

Experimental Workflow: N-Alkylation (Example)

G cluster_0 Reaction Setup cluster_1 Reaction & Workup Compound (2S,4R)-4-Hydroxypyrrolidine- 2-carboxamide HCl Reaction Stir at RT or gentle heat Compound->Reaction Base Base (e.g., Et3N) (>2 equivalents) Base->Reaction Solvent Aprotic Polar Solvent (e.g., DMF, CH3CN) Solvent->Reaction Electrophile Electrophile (e.g., R-Br) Electrophile->Reaction Workup Aqueous Workup (e.g., Extraction) Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product N-Alkylated Product Purification->Product

Caption: General workflow for an N-alkylation reaction.

Key Considerations for Synthesis:

  • Base Selection: Use a non-nucleophilic organic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA).

  • Protecting Groups: If you need to modify the hydroxyl or amide groups, first protect the pyrrolidine nitrogen.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and identify the formation of byproducts.

Section 3: General FAQs

Q5: What is the molecular weight I should use for calculations?

A: Always use the molecular weight of the hydrochloride salt form for weighing and concentration calculations. The molecular weight is 166.60 g/mol .[4] Using the molecular weight of the free base (130.15 g/mol ) will result in incorrect concentrations.

Q6: Are there any specific safety precautions I should take?

A: Standard laboratory safety precautions should be observed. This includes wearing gloves, safety glasses, and a lab coat. The compound may cause skin and eye irritation.[1] Handle the solid powder in a well-ventilated area or fume hood to avoid inhalation.[5]

References

  • This compound | C5H11ClN2O2 - PubChem. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - MDPI. [Link]

  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - RSC Publishing. [Link]

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Technical Support Center: Handling Hygroscopic (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride (Molecular Formula: C₅H₁₁ClN₂O₂, Molecular Weight: 166.60 g/mol ).[1] This valuable chiral building block is known for its hygroscopic nature, a property that presents specific challenges in a laboratory setting.[2][3] Hygroscopic materials readily absorb moisture from the atmosphere, which can lead to physical changes like clumping and significant errors in weighing, ultimately compromising experimental accuracy and reproducibility.[3][4]

This guide provides practical, field-proven solutions to common problems encountered when handling this compound. Our goal is to equip you with the knowledge to maintain the integrity of the material and ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Storage and Stability

Question: What are the ideal storage conditions for this compound to minimize moisture absorption?

Answer: Proper storage is the first line of defense against moisture contamination. Upon receipt, the compound should be stored in a cool, dry, and controlled environment.

  • Primary Storage: Keep the manufacturer's container tightly sealed at all times.[4][5] We recommend placing the entire sealed bottle inside a secondary container, such as a desiccator cabinet or a heavy-duty resealable bag containing a desiccant (e.g., silica gel). This creates a dry microenvironment.

  • Temperature: While room temperature storage in a desiccator is often sufficient for short-term use, for long-term stability and to minimize any potential degradation, storing at 2-8°C is recommended, as suggested by some suppliers. If refrigerating, allow the container to warm to ambient temperature before opening to prevent condensation from forming on the cold powder.

  • Inert Atmosphere: For highly sensitive applications requiring anhydrous conditions, consider storing the compound under an inert gas like argon or nitrogen.[6]

Question: I just received a new bottle. What is the first thing I should do?

Answer: Before placing it into storage, inspect the container's seal for any damage that may have occurred during shipping. Once confirmed to be intact, we advise wrapping the cap's threads with Parafilm® or a similar laboratory sealing film. This provides an extra barrier against moisture ingress during storage. Record the date of receipt on the bottle.

Section 2: Weighing and Dispensing

Troubleshooting: The mass on my analytical balance keeps increasing as I weigh the powder. How can I get an accurate measurement?

Answer: This is the classic sign of a hygroscopic substance absorbing atmospheric moisture. The continuously increasing reading makes it impossible to obtain a stable, accurate mass by direct weighing on an open balance pan.[7] The key is to minimize the compound's exposure to ambient air during the process.

There are three primary methods to overcome this, depending on the equipment available and the quantity of material needed.

Technique Best For Pros Cons
Weighing by Difference General purpose, quantities >10 mgNo special equipment needed; highly accurate.[8]Requires careful handling; not ideal for very small quantities.
Glove Box/Bag Anhydrous or moisture-sensitive reactionsProvides a controlled, inert, low-humidity environment.[9][10]Requires access to specialized equipment.[11]
Stock Solution Method Small-scale reactions (<10 mg), high-throughput screeningHighest accuracy for small amounts; convenient for multiple reactions.[7][10]Consumes the entire bottle of reagent; requires solvent stability data.[12]

Below is a workflow to help you decide which method is most appropriate for your experiment.

G start Start: Need to weigh hygroscopic compound glovebox_q Is a glove box or glove bag available? start->glovebox_q quantity_q What quantity is needed? glovebox_q->quantity_q No use_glovebox Preferred Method: Weigh directly in glove box. glovebox_q->use_glovebox Yes weigh_diff Use Protocol 1: Weighing by Difference quantity_q->weigh_diff > 10 mg stock_sol Use Protocol 2: Prepare Stock Solution quantity_q->stock_sol < 10 mg large_qty > 10 mg small_qty < 10 mg G cluster_0 On the Balance Pan (Open to Air) cluster_1 Experimental Consequences compound Hygroscopic Compound mass_error Mass Reading Increases compound->mass_error h2o1 h2o1->compound Absorption h2o2 h2o2->compound Absorption h2o3 h2o3->compound Absorption stoich_error Inaccurate Stoichiometry (Less Reagent Than Weighed) mass_error->stoich_error reaction_error Compromised Reaction (Side Products, Altered Rate) stoich_error->reaction_error

Caption: The cascading effect of moisture absorption on experimental integrity.
Section 4: Safety and Handling

Question: What are the primary safety precautions when working with this compound?

Answer: While a specific Safety Data Sheet (SDS) for the carboxamide hydrochloride was not found in the initial search, we can follow the guidance for the closely related parent compounds, such as the N-BOC protected version and the methyl ester hydrochloride. [5][13]

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. [5][13]* Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of fine dust particles. [5][13]* Spill Cleanup: In case of a spill, avoid generating dust. [5]Use dry cleanup procedures (e.g., gently sweeping or using a vacuum with appropriate filters) and place the material in a sealed container for disposal. [5]* Hygiene: As with all chemicals, practice good laboratory hygiene. Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking. [5][13] By implementing these storage, handling, and weighing strategies, you can effectively manage the hygroscopic nature of this compound and ensure the integrity and success of your research.

References
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]

  • UW–Madison News. (2012). In chemical reactions, water adds speed without heat. Retrieved from [Link]

  • University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]

  • YouTube. (2017). Weighing by Difference. Retrieved from [Link]

  • Quora. (2021). How would adding more water to a solution affect the rate of reaction? Retrieved from [Link]

  • Chem.libretexts.org. (n.d.). Technique: Weighing Objects. Retrieved from [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Protocol Online. (2010). Hygroscopic chemical...how to deal with? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 3.1: Transferring and Weighting Methods. Retrieved from [Link]

  • Perlego. (n.d.). Water in Chemical Reactions | Overview & Research Examples. Retrieved from [Link]

  • ACS Publications. (2000). Roles of Water for Chemical Reactions in High-Temperature Water. Retrieved from [Link]

  • PubMed. (2007). Effects of water on enzyme performance with an emphasis on the reactions in supercritical fluids. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissolution Techniques for In Vitro Testing of Dry Powders for Inhalation. Retrieved from [Link]

  • Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals? Retrieved from [Link]

  • Pharmaguideline. (n.d.). Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders. Retrieved from [Link]

  • Asaclean. (n.d.). 5 Tips to Help Process Dry Hygroscopic Resins. Retrieved from [Link]

  • ChemBK. (n.d.). (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important chiral building block. By understanding the root causes of impurity formation, you can optimize your synthetic protocols, ensure the highest quality of your final product, and accelerate your research and development timelines.

Introduction

This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereochemical integrity is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the common impurities that can arise during its synthesis, with a focus on practical troubleshooting and robust analytical methods for their detection and control.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in the synthesis of this compound?

A1: Impurities can be broadly categorized into three groups:

  • Process-Related Impurities: These arise from the synthetic route itself and include unreacted starting materials, intermediates, and by-products from side reactions.

  • Degradation Products: These are formed by the decomposition of the desired product under certain conditions (e.g., pH, temperature, light, oxidation).[1][2][3]

  • Stereoisomeric Impurities: These include the diastereomers and enantiomer of the target molecule, which can have different pharmacological profiles.

Q2: Why is controlling stereoisomeric impurities so important?

A2: The biological activity of chiral molecules is highly dependent on their stereochemistry. The undesired stereoisomers may have lower efficacy, no activity, or even adverse toxicological effects. Therefore, regulatory agencies have strict requirements for the control of stereoisomeric impurities in pharmaceutical products.

Q3: What are the key reaction steps where impurities are most likely to be introduced?

A3: The two critical stages are the synthesis of the precursor, (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid, and the subsequent amidation and salt formation steps. Each stage presents unique challenges for impurity control.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section provides a detailed breakdown of specific impurities, their likely causes, and actionable troubleshooting steps.

Impurity Profile: A Proactive Approach

A comprehensive impurity profile is essential for quality control.[4] The following table outlines the most probable impurities you may encounter.

Impurity CategorySpecific ImpurityPotential Source
Process-Related Unreacted (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acidIncomplete amidation reaction.
Reagents and By-products from Coupling AgentsResidual coupling agents (e.g., HBTU, DCC) and their by-products (e.g., HOBt, DCU).[5]
N-Acylurea AdductSide reaction of carbodiimide coupling agents with the activated carboxylic acid.[5]
Degradation Products Hydrolysis Product: (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acidExposure of the final product to acidic or basic conditions.
Oxidative Degradation ProductsExposure to oxidizing agents or atmospheric oxygen, potentially affecting the pyrrolidine ring or hydroxyl group.[2][6]
Stereoisomeric Diastereomers: (2S,4S), (2R,4S), (2R,4R)-4-Hydroxypyrrolidine-2-carboxamideImpurities in the starting material or epimerization during synthesis.
Enantiomer of the precursor leading to the enantiomer of the final productRacemization during the activation of the carboxylic acid for amidation.[7][8][9][10]
Issue 1: Presence of Unreacted Starting Material

Question: My final product shows a significant amount of unreacted (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid. What could be the cause and how can I fix it?

Answer:

Causality: Incomplete amidation is often due to insufficient activation of the carboxylic acid, poor choice of coupling agent, or suboptimal reaction conditions. The secondary amine in the proline ring can also complicate the reaction.

Troubleshooting Steps:

  • Optimize the Coupling Agent:

    • If using a carbodiimide like DCC or EDC, consider adding an activator such as HOBt or HOAt to form a more reactive activated ester and suppress side reactions.[10]

    • For challenging couplings, phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) type reagents can be more efficient.[5]

  • Control Reaction Temperature: Amide coupling reactions are often performed at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.[5] Ensure your cooling is efficient and the temperature is monitored throughout the reaction.

  • pH Control: The pH of the reaction mixture is critical. The amine nucleophile (ammonia or an ammonia source) must be in its free base form to be reactive. If using an ammonium salt, a non-nucleophilic base (e.g., DIPEA, NMM) is required to liberate the free ammonia.[5]

  • Reaction Time: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Prolonged reaction times can sometimes lead to the formation of degradation products.

Issue 2: Racemization and Diastereomeric Impurities

Question: My chiral HPLC analysis indicates the presence of the undesired diastereomers. How can I prevent their formation?

Answer:

Causality: The presence of diastereomers can stem from two main sources: impurities in the starting (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid or epimerization at the C2 position during the amidation reaction. The α-proton at the C2 position is susceptible to abstraction under basic conditions, especially when the adjacent carboxyl group is activated, which can lead to racemization.[5][7][8][9][10]

Troubleshooting Steps:

  • Verify Starting Material Purity: Always analyze the stereochemical purity of your starting material, (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid, using a validated chiral analytical method.

  • Choice of Base: The choice and amount of base used during the coupling reaction are critical.

    • Strongly basic conditions increase the risk of racemization. Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in stoichiometric amounts.[10]

    • Avoid using an excess of base, as this can significantly promote racemization.

  • Low Temperature: Perform the activation and coupling steps at low temperatures (e.g., -15 °C to 0 °C) to minimize the rate of enolization and subsequent racemization.

  • Coupling Reagent Selection: Some coupling reagents are more prone to causing racemization than others. The addition of racemization suppressants like HOBt or HOAt is highly recommended when using carbodiimide-based coupling agents.[10]

Analytical Protocols

Protocol 1: Chiral HPLC for Stereoisomeric Purity

This method is crucial for quantifying the desired (2S,4R) diastereomer and detecting any unwanted stereoisomers.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
  • Prepare a standard of the racemic mixture if available to identify the retention times of all possible stereoisomers.

2. HPLC Conditions:

ParameterValue
Column Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H).[11]
Mobile Phase A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
Flow Rate Typically 0.5 - 1.0 mL/min.
Column Temperature 25 °C (can be varied to optimize separation).
Detection UV at a suitable wavelength (e.g., 210 nm) as the amide bond has a chromophore.

3. Data Analysis:

  • Identify the peaks corresponding to each stereoisomer based on the analysis of the racemate standard.
  • Calculate the percentage of each impurity by area normalization.
Protocol 2: Reversed-Phase HPLC for Process-Related Impurities and Degradation Products

This method is suitable for monitoring the reaction progress and quantifying non-chiral impurities.

1. Sample Preparation:

  • Dissolve the sample in a suitable diluent (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.

2. HPLC Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection UV-Vis or PDA detector.

3. Forced Degradation Study: To identify potential degradation products, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.[1][2][3][6][12] This will help in developing a stability-indicating method.

Visualization of Key Processes

Synthetic Workflow and Impurity Checkpoints

G cluster_0 Precursor Synthesis cluster_1 Amidation and Salt Formation cluster_2 Final Product Analysis start Starting Materials step1 (2S,4R)-4-Hydroxypyrrolidine- 2-carboxylic acid Synthesis start->step1 qc1 QC 1: Chiral Purity Analysis (Chiral HPLC) step1->qc1 step2 Amidation with Coupling Agent qc1->step2 Proceed if stereochemically pure qc2 QC 2: In-Process Control (RP-HPLC for conversion) step2->qc2 step3 Purification step4 Hydrochloride Salt Formation step3->step4 final_product (2S,4R)-4-Hydroxypyrrolidine- 2-carboxamide Hydrochloride step4->final_product qc2->step3 qc3 QC 3: Final Release Testing (Chiral & RP-HPLC, etc.) final_product->qc3 G cluster_0 Investigation cluster_1 Potential Causes cluster_2 Corrective Actions problem High Levels of Diastereomeric Impurity Detected check_sm Analyze Starting Material Purity problem->check_sm review_conditions Review Reaction Conditions problem->review_conditions sm_impure Starting Material is Impure check_sm->sm_impure If impure racemization Racemization during Amidation review_conditions->racemization If SM is pure purify_sm Purify or Source New Starting Material sm_impure->purify_sm optimize_base Optimize Base: Use DIPEA/NMM, Stoichiometric Amount racemization->optimize_base lower_temp Lower Reaction Temperature (e.g., -15°C to 0°C) racemization->lower_temp change_reagent Use Racemization Suppressant (e.g., HOBt) or Alternative Coupling Agent racemization->change_reagent

Caption: Decision tree for troubleshooting diastereomeric impurities.

References

  • Royal Society of Chemistry. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry. [Link]

  • Graz University of Technology. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. [Link]

  • ResearchGate. (2026). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Thieme. (n.d.). Synthesis of Peptides Containing Proline Analogues. [Link]

  • Google Patents. (n.d.).
  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • Google Patents. (n.d.). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. PMC. [Link]

  • National Center for Biotechnology Information. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • SlideShare. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

  • PubMed. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Oakwood Chemical. (n.d.). Methyl (2S,4R)-4-Hydroxypyrrolidine-2-carboxylate hydrochloride. [Link]

  • PubChem. (n.d.). (2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride. [Link]

  • Google Patents. (n.d.). Method for preparing (S)
  • Regulations.gov. (2021). US Patent No. 8829195. [Link]

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Validation & Comparative

A Comparative Guide to (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride and Other Proline Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and peptide chemistry, the unique structural constraints of proline and its analogs offer a powerful tool for modulating the biological activity and pharmacokinetic properties of therapeutic candidates. This guide provides an in-depth comparison of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride with other key proline analogs, offering insights into their structural nuances, physicochemical properties, and potential therapeutic applications. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their research endeavors.

Introduction to this compound: A Profile

This compound is a derivative of hydroxyproline, a non-essential amino acid. The presence of a hydroxyl group at the 4-position and a carboxamide at the 2-position of the pyrrolidine ring introduces specific stereochemistry and polarity, influencing its biological interactions.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₅H₁₁ClN₂O₂[1]
Molecular Weight 166.60 g/mol [1]
IUPAC Name (2S,4R)-4-hydroxypyrrolidine-2-carboxamide;hydrochloride[1]
Synonyms (4R)-4-hydroxy-L-prolinamide hydrochloride[1]

The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, a crucial factor for its handling and application in biological assays.

The Structural Significance of the Pyrrolidine Ring: A Conformational Perspective

The five-membered pyrrolidine ring of proline and its analogs imposes significant conformational constraints on the peptide backbone.[2] This rigidity is a key determinant of the structure and function of proteins and peptides. The puckering of the pyrrolidine ring, described as endo or exo, and the cis/trans isomerization of the peptide bond preceding the proline residue are critical conformational features.[3]

Substitutions on the pyrrolidine ring, as seen in (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide and other analogs, can further influence these conformational preferences. For instance, electron-withdrawing substituents at the 4-position can bias the ring pucker and the cis/trans equilibrium of the preceding peptide bond.[4]

G cluster_proline Proline Conformation cluster_analogs Influence of Analogs Proline Proline Residue CisTrans Cis/Trans Isomerization (ω angle) Proline->CisTrans Backbone RingPucker Endo/Exo Ring Pucker (χ angles) Proline->RingPucker Side Chain ConformationBias Biased Conformational Preferences CisTrans->ConformationBias Influences RingPucker->ConformationBias Influences Analogs Proline Analogs (e.g., 4-hydroxy, 4-fluoro) Analogs->ConformationBias

Caption: Conformational equilibria in proline and the influence of its analogs.

A Comparative Analysis of Proline Analogs

This section provides a comparative overview of this compound and other notable proline analogs. The comparison focuses on their structural differences, physicochemical properties, and known biological implications.

This compound

The introduction of a hydroxyl group at the 4R position generally favors an exo ring pucker, which in turn tends to stabilize a trans conformation of the preceding peptide bond. The carboxamide group at the 2S position provides an additional site for hydrogen bonding, potentially influencing interactions with biological targets.

4-Fluoroprolines

(2S,4R)-4-Fluoroproline and (2S,4S)-4-Fluoroproline are powerful tools for probing protein structure and stability. The strong electron-withdrawing nature of the fluorine atom significantly influences the ring pucker and the cis/trans isomer ratio of the preceding peptide bond.[4][5]

  • (2S,4R)-4-Fluoroproline (4R-FPro): Favors an exo pucker and a trans peptide bond.[6]

  • (2S,4S)-4-Fluoroproline (4S-FPro): Favors an endo pucker and a cis peptide bond.[6]

These distinct conformational biases make fluoroprolines valuable for stabilizing specific secondary structures in peptides and proteins.[7]

cis-4-Hydroxy-L-proline

cis-4-Hydroxy-L-proline is another stereoisomer of hydroxyproline. It has been investigated for its biological activities, including its ability to inhibit collagen synthesis and its potential as an anticancer agent.[8] Its distinct stereochemistry compared to the trans isomer leads to different conformational preferences and biological effects.

Thiaproline (Thiazolidine-4-carboxylic acid)

In thiaproline, the gamma-carbon of the pyrrolidine ring is replaced by a sulfur atom. This substitution alters the ring geometry and electronic properties.[9] Thiaproline has been used in peptide synthesis and has shown potential in various therapeutic areas.[10][11]

Table of Physicochemical Properties of Selected Proline Analogs:

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond Acceptors
(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide C₅H₁₀N₂O₂130.14-2.533
(2S,4R)-4-Fluoroproline C₅H₈FNO₂133.12-1.123
cis-4-Hydroxy-L-proline C₅H₉NO₃131.13-3.334
L-Thiaproline C₄H₇NO₂S133.17-2.323

Note: Data for the free base form is presented for comparison. Properties sourced from PubChem.[1][12][13][14]

Potential Therapeutic Applications and Supporting Experimental Data

While direct comparative studies are limited, the known biological activities of various proline analogs provide a basis for understanding the potential applications of this compound.

Anticancer Activity

Several proline analogs have demonstrated anticancer properties. For instance, cis-4-hydroxy-L-proline has been shown to inhibit the growth of pancreatic carcinoma cells. The mechanism often involves the disruption of collagen synthesis, which is crucial for tumor growth and metastasis. Pyrrolidine carboxamide derivatives have also been explored as potential chemotherapeutic agents for hepatocellular carcinoma.[8]

Antiviral Activity

The rigid structure of proline analogs makes them attractive scaffolds for the design of antiviral agents, particularly protease inhibitors. The conformational constraints imposed by the pyrrolidine ring can lead to high-affinity binding to the active sites of viral enzymes.

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activity of proline analogs.

Cell Viability Assay (MTT Assay)

This assay is a fundamental method for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed Cells B Treat with Compound A->B C Incubate B->C D Add MTT C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for a typical MTT cell viability assay.

Viral Plaque Reduction Assay

This assay is used to quantify the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Objective: To determine the 50% effective concentration (EC₅₀) of the test compound.

Methodology:

  • Cell Seeding: Seed a monolayer of host cells susceptible to the virus in 6-well plates and grow to confluency.

  • Virus Infection: Infect the cell monolayers with a known amount of virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control and determine the EC₅₀ value.

Conclusion and Future Directions

This compound and its analogs represent a versatile class of molecules with significant potential in drug discovery. Their unique conformational properties, arising from the constrained pyrrolidine ring and specific substitutions, provide a foundation for the rational design of potent and selective therapeutic agents. While this guide has provided a comparative overview, further head-to-head experimental studies are crucial to fully elucidate the structure-activity relationships and therapeutic potential of these compounds. Future research should focus on comprehensive biological evaluations, including in vivo efficacy and pharmacokinetic studies, to translate the promising in vitro findings into tangible clinical applications.

References

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A Comparative Guide to the Efficacy of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride and cis-4-hydroxy-L-proline

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Analysis for Researchers and Drug Development Professionals

Abstract

Proline analogs are critical tools in biochemical research and drug development, primarily for their ability to modulate collagen biosynthesis and stability. This guide provides a detailed comparison of two such analogs: (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride, a derivative of the natural trans-4-hydroxy-L-proline, and cis-4-hydroxy-L-proline, its unnatural stereoisomer. We will explore the fundamental differences in their mechanisms of action, supported by experimental data, focusing on their differential effects on prolyl 4-hydroxylase (P4H) and collagen triple helix formation. This analysis concludes that while both molecules interact with the collagen synthesis pathway, cis-4-hydroxy-L-proline acts as a potent inhibitor, whereas the trans-carboxamide derivative is expected to have a much weaker, if any, inhibitory effect, reflecting the stringent stereochemical requirements of the enzymes involved.

Introduction to Proline Analogs in Collagen Research

Collagen, the most abundant protein in mammals, owes its structural integrity to a unique triple helical conformation.[1][2] This stability is critically dependent on the post-translational hydroxylation of proline residues to (2S,4R)-4-hydroxyproline (trans-Hyp), a reaction catalyzed by the enzyme prolyl 4-hydroxylase (P4H).[1][2][3] This hydroxylation is essential; without it, collagen helices are unstable at physiological temperatures.[2]

Given this pivotal role, P4H has become a significant therapeutic target for conditions marked by excessive collagen deposition, such as fibrosis and certain cancers.[4][5] Proline analogs, molecules that mimic proline's structure, are invaluable for studying and modulating this pathway. Their efficacy, however, is profoundly dictated by their three-dimensional geometry (stereochemistry).

The Candidate Molecules: A Tale of Two Isomers

This guide examines two distinct proline analogs, whose subtle structural differences lead to vastly different biological outcomes.

  • This compound: This molecule is a derivative of trans-4-hydroxy-L-proline, the naturally occurring isomer found in collagen.[2] The key features are the (2S,4R) stereochemistry, where the hydroxyl group and the carboxamide group are on opposite faces of the pyrrolidine ring (trans configuration), and the C-terminal carboxamide, which replaces the native carboxylic acid. The hydrochloride salt form is used to enhance solubility.

  • cis-4-hydroxy-L-proline: This molecule, with (2S,4S) stereochemistry, is the unnatural cis isomer.[6][7] Here, the hydroxyl group and the carboxylic acid are on the same face of the ring. This seemingly minor change in the orientation of a single hydroxyl group is the primary determinant of its distinct biological activity.

Comparative Efficacy in Collagen Biosynthesis

The biological efficacy of these analogs is best understood by examining their impact on the key steps of collagen production: P4H activity and subsequent triple helix stability.

Differential Effects on Prolyl 4-Hydroxylase (P4H) Activity

P4H is highly specific for its substrate. The enzyme recognizes proline residues within a specific peptide sequence (-X-Pro-Gly-) and requires them to adopt a particular conformation within its active site.[5][8]

  • cis-4-hydroxy-L-proline as an Inhibitor: The cis isomer acts as a potent inhibitor of collagen synthesis and deposition.[9][10] By mimicking the proline substrate, it can enter the P4H active site. However, its incorrect stereochemistry prevents the hydroxylation reaction from proceeding. This competitive inhibition effectively halts the production of stable collagen, leading to the accumulation of non-functional, under-hydroxylated procollagen that is rapidly degraded.[9] Experimental evidence shows that cis-4-hydroxy-L-proline significantly reduces the accumulation of collagen in cell culture models.[9][10]

  • (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide: A Poor Substrate/Inhibitor: The parent molecule, trans-4-hydroxy-L-proline, is the product of the P4H reaction. Therefore, it is not a substrate and acts as a very weak product inhibitor. The carboxamide derivative is structurally similar. While the amide modification could potentially alter cell permeability or binding affinity, its trans stereochemistry means it is not recognized by P4H as a proline substrate to be hydroxylated. It is unlikely to be an effective competitive inhibitor compared to the cis isomer.

Impact on Collagen Triple Helix Stability

The stability of the collagen triple helix is exquisitely sensitive to the stereochemistry of its hydroxyproline residues.

  • The Role of the (4R)-hydroxyl group: The (4R)-hydroxyl group of the natural trans-Hyp is crucial for stabilizing the triple helix, likely through stereoelectronically favorable gauche effects and by forming a network of water-mediated hydrogen bonds.[2]

  • Disruption by the (4S)-hydroxyl group: Incorporation of the unnatural cis isomer, (2S,4S)-4-hydroxyproline, into the collagen polypeptide chain would destabilize the triple helix.[2] Studies on synthetic collagen-mimetic peptides have confirmed that placing a hydroxyl group in the (4S) position disrupts the required conformation and lowers the thermal stability of the helix.[2][11]

Data Summary: Predicted Efficacy
Feature(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide HClcis-4-hydroxy-L-prolineRationale
P4H Inhibition Very Low to NoneHighThe cis isomer is a competitive inhibitor due to its unnatural stereochemistry. The trans isomer is the product of the enzymatic reaction.[9][10]
Collagen Synthesis Minimal ImpactStrong InhibitionInhibition of P4H by the cis isomer prevents the formation of stable collagen helices, leading to reduced deposition.[9][10]
Triple Helix Stability N/A (Not incorporated)Destabilizing (if incorporated)The (4S)-hydroxyl group of the cis isomer disrupts the stable conformation of the triple helix.[2]

Mechanistic Insights: A Stereochemical Rationale

The profound difference in efficacy stems from the precise three-dimensional requirements of the P4H active site. The enzyme has evolved to bind L-proline residues within a polypeptide chain in a specific orientation that presents the C4-hydrogen for stereospecific hydroxylation into the (4R) configuration.

  • cis-4-hydroxy-L-proline can be considered a "Trojan horse." It fits into the active site due to its proline backbone, but the incorrect orientation of its hydroxyl group prevents the catalytic machinery from performing the hydroxylation, effectively blocking the enzyme.

  • The (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide is structurally analogous to the reaction's product. Enzymes are generally not designed to bind their products with high affinity (to avoid product inhibition), explaining its predicted low efficacy as an inhibitor.

G cluster_0 P4H Active Site cluster_1 Substrate Interaction cluster_2 Inhibitor Interaction Enzyme Prolyl 4-Hydroxylase (P4H) Fe(II), α-KG, O2 Product (2S,4R)-Hydroxyproline (Stable Collagen) Enzyme->Product Blocked No Reaction Inhibition Weak_Binding Weak Product Inhibition (Minimal Effect) Proline Proline Residue (in Procollagen) Proline->Enzyme Correct Binding & Hydroxylation Cis_Hyp cis-4-hydroxy-L-proline Cis_Hyp->Enzyme Cis_Hyp->Blocked Trans_Amide (2S,4R)-Carboxamide Derivative Trans_Amide->Enzyme Poor Binding (Product Analog) Trans_Amide->Weak_Binding G A 1. Compound Plating Prepare serial dilutions of inhibitors in 384-well plate. B 2. Enzyme Addition Add P4H enzyme + FeSO4 master mix. A->B C 3. Reaction Initiation Add Substrate + Cofactors (α-KG, Ascorbate) master mix. B->C D 4. Incubation 30°C for 60 minutes. C->D E 5. Detection Add Succinate-Glo™ reagent. D->E F 6. Read Luminescence Quantify succinate production. E->F G 7. Data Analysis Normalize data, plot dose-response curve, calculate IC50. F->G

Caption: Workflow for an in vitro P4H enzymatic inhibition assay.

Discussion and Application Guidance

The evidence strongly indicates that cis-4-hydroxy-L-proline and (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide HCl have fundamentally different, non-interchangeable roles in research.

  • For researchers aiming to inhibit collagen synthesis: cis-4-hydroxy-L-proline is the clear compound of choice. Its function as a competitive inhibitor of P4H makes it a powerful tool for studying the effects of impaired collagen deposition in cell culture and in vivo models of fibrosis or cancer. [9][10]

  • For researchers studying collagen structure or requiring a control compound: (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide HCl, or its parent acid, serves as an excellent negative control. Because it mimics the natural product of the P4H reaction, it is not expected to significantly inhibit the enzyme. Its primary utility would be as a control to demonstrate that the effects observed with the cis isomer are indeed due to its specific stereochemistry. The carboxamide modification may offer different permeability characteristics compared to the carboxylic acid, a factor that could be explored in transport or uptake studies.

Conclusion

Stereochemistry is paramount to biological function. The comparison between this compound and cis-4-hydroxy-L-proline is a classic example of this principle. While both are analogs of a key amino acid in collagen, their efficacy as modulators of collagen synthesis is diametrically opposed. cis-4-hydroxy-L-proline is an effective inhibitor by competitively binding to prolyl 4-hydroxylase and preventing the formation of stable collagen. In contrast, the (2S,4R)-carboxamide derivative, as an analog of the natural product, is predicted to be a very poor inhibitor . This guide underscores the necessity for researchers to carefully select proline analogs based on a clear understanding of their stereochemistry and intended mechanistic outcome.

References

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  • Wolf, K., et al. (2011). Direct and continuous assay for prolyl 4-hydroxylase. PubMed Central. Retrieved from [Link]

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  • Mori, K., et al. (2021). Characterization of cis-4-hydroxy-D-proline dehydrogenase from Sinorhizobium meliloti. Taylor & Francis Online. Retrieved from [Link]

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  • Lee, K. H., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. ResearchGate. Retrieved from [Link]

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  • Dai, N., & Etzkorn, F. A. (2009). Cis-Trans Proline Isomerization Effects on Collagen Triple-Helix Stability Are Limited. ResearchGate. Retrieved from [Link]

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A Researcher's Guide to Comparing the Antiviral Activity of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals interested in exploring the antiviral potential of derivatives of the chiral scaffold, (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride. Rather than a rigid protocol, this document offers a strategic approach, blending established methodologies with the scientific rationale necessary for informed experimental design and data interpretation. Herein, we delve into the importance of this structural motif, propose avenues for derivatization, and provide detailed protocols for the comparative evaluation of antiviral efficacy.

The (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Scaffold: A Privileged Structure in Antiviral Research

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a cornerstone in the architecture of numerous biologically active compounds. Its prevalence in natural products and FDA-approved drugs speaks to its significance as a "privileged scaffold" in medicinal chemistry. The conformational flexibility of the non-planar pyrrolidine ring, combined with the stereochemical complexity arising from its chiral centers, allows for a nuanced, three-dimensional exploration of the binding pockets of biological targets.

Specifically, the (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide moiety offers several key features for antiviral drug design:

  • Stereochemical Control: The defined stereochemistry at the 2nd and 4th positions provides a rigid framework that can be tailored for specific interactions with viral enzymes or proteins.

  • Hydrogen Bonding Capabilities: The hydroxyl and carboxamide groups are excellent hydrogen bond donors and acceptors, facilitating strong and specific interactions with target proteins.

  • Versatility for Derivatization: The core structure presents multiple points for chemical modification, allowing for the systematic optimization of antiviral activity, selectivity, and pharmacokinetic properties.

The pyrrolidine scaffold has been incorporated into inhibitors of various viral proteases and polymerases, highlighting its broad potential in antiviral drug discovery.[1][2] This guide will equip you with the necessary tools to synthesize and evaluate novel derivatives of this promising parent compound.

Strategic Derivatization: The Path to Enhanced Antiviral Activity

The primary goal of creating derivatives of a lead compound is to systematically explore the structure-activity relationship (SAR). By making targeted chemical modifications, we can identify which parts of the molecule are essential for its antiviral activity and which can be altered to improve its overall profile.

For the (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide scaffold, key positions for derivatization include:

  • The Carboxamide Nitrogen: Acylation or alkylation at this position can introduce a variety of substituents that can probe different regions of a target's binding site.

  • The Pyrrolidine Nitrogen: Modification at this position can influence the overall polarity and basicity of the molecule, which can impact cell permeability and target engagement.

  • The 4-Hydroxyl Group: Esterification, etherification, or replacement of this group with other functionalities can significantly alter the compound's hydrogen bonding capacity and lipophilicity.

A systematic approach to derivatization would involve creating a small, diverse library of analogs with modifications at each of these positions. The subsequent antiviral screening of this library will provide crucial SAR data to guide the design of the next generation of more potent and selective compounds.

Experimental Protocols for Comparative Antiviral Evaluation

The cornerstone of any antiviral drug discovery program is a robust and reproducible in vitro testing cascade. The following protocols describe the determination of a compound's 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), which are used to calculate the selectivity index (SI) – a critical measure of a compound's therapeutic window.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of the test compound that is toxic to the host cells, ensuring that any observed antiviral activity is not simply due to cell death.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for many viruses) at a density that will result in approximately 80% confluency after 24 hours. Incubate at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in cell culture medium.

  • Treatment: Remove the medium from the cells and add the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a duration equivalent to the antiviral assay (typically 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration and use non-linear regression to determine the CC50 value.

Antiviral Assay (EC50 Determination) by Cytopathic Effect (CPE) Reduction

This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.

Step-by-Step Protocol:

  • Cell Seeding: Prepare a 96-well plate with host cells as described in the cytotoxicity assay.

  • Infection and Treatment: Remove the medium from the cells. Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the cell control wells. Immediately add the serial dilutions of the test compound. Include virus-infected but untreated wells (virus control) and uninfected, untreated wells (cell control).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until approximately 80-90% CPE is observed in the virus control wells.

  • Quantification of CPE Inhibition: Assess cell viability using the MTT assay as described above.

  • Data Analysis: Calculate the percentage of viral inhibition for each concentration relative to the virus control. Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to determine the EC50 value.

Calculation of the Selectivity Index (SI)

The SI is a crucial parameter for evaluating the potential of an antiviral compound. It is the ratio of the cytotoxicity to the antiviral activity.

Formula: SI = CC50 / EC50

A higher SI value indicates a greater therapeutic window, as the compound is effective against the virus at concentrations well below those that are toxic to the host cells.

Data Presentation and Interpretation

For a clear and objective comparison, the antiviral activity and cytotoxicity data for a series of derivatives should be summarized in a table.

Table 1: Hypothetical Antiviral Activity Data for Derivatives of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide

Compound IDR1 (Carboxamide)R2 (Pyrrolidine N)R3 (4-position)EC50 (µM)CC50 (µM)SI (CC50/EC50)
ParentHHOH>50>100-
Deriv-01-CH3HOH25.3>100>3.9
Deriv-02-PhHOH10.185.28.4
Deriv-03H-BocOH>50>100-
Deriv-04HHOAc42.8>100>2.3

Interpretation:

Visualizing Experimental Workflows

Clear diagrams of experimental workflows are essential for ensuring reproducibility and understanding the overall process.

Antiviral_Assay_Workflow cluster_Cytotoxicity Cytotoxicity Assay (CC50) cluster_Antiviral Antiviral Assay (EC50) cluster_Analysis Data Analysis C1 Seed Host Cells in 96-well Plate C2 Prepare Serial Dilutions of Compound C1->C2 C3 Treat Cells with Compound C2->C3 C4 Incubate (48-72h) C3->C4 C5 Assess Cell Viability (e.g., MTT Assay) C4->C5 C6 Calculate CC50 C5->C6 D1 Calculate Selectivity Index (SI = CC50 / EC50) C6->D1 A1 Seed Host Cells in 96-well Plate A2 Prepare Serial Dilutions of Compound A1->A2 A3 Infect Cells with Virus & Treat with Compound A2->A3 A4 Incubate until CPE in Control A3->A4 A5 Assess CPE Inhibition (e.g., MTT Assay) A4->A5 A6 Calculate EC50 A5->A6 A6->D1

Caption: Workflow for determining the CC50, EC50, and SI of test compounds.

Concluding Remarks and Future Directions

The (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide scaffold represents a promising starting point for the development of novel antiviral agents. By employing a systematic approach of derivatization and a robust in vitro testing cascade as outlined in this guide, researchers can effectively explore the structure-activity landscape of this important class of molecules. The data generated from these studies will be instrumental in guiding the optimization of lead compounds with improved potency, selectivity, and drug-like properties, ultimately contributing to the discovery of new therapies to combat viral diseases.

References

  • protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]

  • Google Patents. (n.d.). US7169780B2 - N-substituted hydroxypyrimidinone carboxamide inhibitors of HIV integrase.
  • National Institutes of Health. (n.d.). Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

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A Comparative Guide to the Characterization of Compounds Synthesized from (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Hydroxypyrrolidine Scaffold

In the landscape of modern drug discovery, the pyrrolidine ring is a privileged scaffold, prized for its conformational rigidity, stereochemical complexity, and ability to engage in specific molecular interactions.[1][2] The five-membered, non-planar ring system allows for a three-dimensional exploration of pharmacophore space that is often inaccessible to flat, aromatic systems.[1] (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride stands out as a particularly valuable chiral building block.[3][4] Its defined stereochemistry at two centers (C2 and C4), coupled with three distinct functional groups—a secondary amine, a primary carboxamide, and a secondary alcohol—provides a versatile platform for generating diverse molecular architectures with high potential for biological activity.[5]

This guide provides an in-depth comparison of synthetic strategies and characterization methodologies for novel compounds derived from this key starting material. We will explore the synthesis of representative derivatives, detail the analytical workflows required to validate their structure and purity, and present a comparative analysis of their properties, supported by experimental data from seminal literature. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Part 1: Synthesis of Representative Derivatives

The strategic functionalization of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide allows for the systematic exploration of structure-activity relationships (SAR). Below, we detail protocols for two primary diversification strategies: N-sulfonylation of the pyrrolidine nitrogen and modification of the C4-hydroxyl group.

Experimental Protocol 1: N-Sulfonylation to Synthesize Pyrrolidine Sulfonamide Carboxamides

This class of compounds has demonstrated significant potential as antiplasmodial and antioxidant agents.[6][7] The sulfonamide moiety can act as a hydrogen bond acceptor and introduce favorable pharmacokinetic properties. The following is a generalized protocol based on established literature.[6][8]

Objective: To couple an arylsulfonyl chloride with the secondary amine of the pyrrolidine ring.

Step-by-Step Methodology:

  • Deprotection/Neutralization: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq), dropwise to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction.

  • Sulfonyl Chloride Addition: While maintaining the temperature at 0 °C, add the desired arylsulfonyl chloride (e.g., 4-toluenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride) (1.1 eq) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

G cluster_workflow Synthetic Workflow: N-Sulfonylation start (2S,4R)-4-Hydroxypyrrolidine- 2-carboxamide HCl step1 Dissolve in DCM/THF Add TEA/DIPEA at 0 °C start->step1 Step 1 step2 Add Arylsulfonyl Chloride at 0 °C step1->step2 Step 2 step3 Warm to RT, Stir 12-24h Monitor by TLC step2->step3 Step 3 step4 Aqueous Work-up (HCl, NaHCO₃, Brine) step3->step4 Step 4 step5 Dry, Concentrate & Purify (Column Chromatography) step4->step5 Step 5 product N-Sulfonylated Derivative step5->product

Caption: Workflow for N-Sulfonylation.

Experimental Protocol 2: O-Alkylation of the C4-Hydroxyl Group (Mitsunobu Reaction)

The C4-hydroxyl group provides a key vector for diversification. The Mitsunobu reaction is a reliable method for inverting the stereochemistry at this center while introducing a variety of functionalities via O-alkylation. This can be critical for probing interactions with biological targets.

Objective: To alkylate the hydroxyl group with inversion of stereochemistry.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve N-protected (e.g., N-Boc) (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide (1.0 eq), the desired alcohol or phenol (1.5 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C. Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise over 30 minutes. A color change and/or formation of a precipitate is typically observed.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude product can often be purified directly by silica gel chromatography to remove triphenylphosphine oxide and other byproducts, yielding the desired O-alkylated product with an inverted (4S) configuration.

  • Deprotection (if necessary): If an N-Boc protecting group was used, it can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.

Part 2: A Comparative Guide to Characterization Techniques

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compounds. A multi-technique approach is mandatory.

G cluster_workflow Analytical Workflow for Characterization cluster_structure Structural Elucidation cluster_purity Purity & Stereointegrity synthesis Synthesized Compound tlc TLC (Purity Check) synthesis->tlc nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir FT-IR Spectroscopy synthesis->ir ms Mass Spectrometry (HRMS) synthesis->ms hplc HPLC / Chiral HPLC synthesis->hplc structure Structure & Purity Confirmed nmr->structure ir->structure ms->structure hplc->structure

Caption: Integrated Analytical Workflow.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[9][10]

  • ¹H NMR: Provides information on the proton environment. For N-sulfonylated derivatives, a downfield shift of the proton at C2 (the α-proton to the carboxamide) is expected due to the electron-withdrawing effect of the sulfonyl group. The appearance of aromatic protons from the sulfonyl chloride is a key indicator of successful reaction.[6]

  • ¹³C NMR: Confirms the carbon skeleton. The chemical shifts of the pyrrolidine ring carbons are sensitive to substitution and stereochemistry.

  • 2D NMR (COSY, HSQC): These techniques are invaluable for assigning specific proton and carbon signals, especially in complex derivatives.[10]

Fourier-Transform Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

  • N-H Stretch: The primary amide (~3350-3180 cm⁻¹) and the pyrrolidine N-H (if unprotected, ~3300-3500 cm⁻¹) are key signals. The disappearance of the pyrrolidine N-H stretch is a strong indicator of successful N-sulfonylation.

  • C=O Stretch: The amide carbonyl stretch is prominent around 1670 cm⁻¹.

  • S=O Stretch: For sulfonamides, characteristic stretches for the S=O group appear in the regions of 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹.[6]

High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, allowing for the confirmation of the elemental composition of the synthesized molecule.[9]

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compounds.[11][12] A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile or methanol. Purity is determined by integrating the peak area of the product relative to any impurities.

Chiral HPLC: Since the starting material is chiral, it is imperative to confirm that the stereochemical integrity is maintained or, in the case of the Mitsunobu reaction, predictably inverted. Chiral HPLC methods are essential for separating and quantifying enantiomers or diastereomers.[13][14] This is typically achieved using a chiral stationary phase (CSP), such as one based on a polysaccharide like cellulose or amylose.[13][15] The development of a robust chiral separation method is a critical, self-validating step in the characterization process.[16]

Part 3: Comparative Data Analysis

The choice of derivatization strategy significantly impacts the physicochemical and biological properties of the resulting compounds. The following tables summarize representative data for N-sulfonylated derivatives based on literature findings.[6]

Table 1: Physicochemical and Spectroscopic Comparison of N-Sulfonylated Derivatives
Compound IDR Group (ArSO₂)Yield (%)M.p. (°C)R_f Value¹Key IR Bands (cm⁻¹) (S=O, C=O)Key ¹H NMR Signal (δ ppm) (α-H at C2)
9a p-Tolyl68%122-1240.481341, 1216, 16774.14 (dd)
9f p-Tolyl (modified amide)68%110-1120.561339, 1214, 16664.14 (dd)
10c 4-Nitrophenyl52%131-1330.351352, 1217, 16714.26 (dd)
10e 4-Nitrophenyl78%145-1470.441352, 1216, 16804.18-4.21 (m)
10f 4-Nitrophenyl66%156-1580.411352, 1216, 16764.18-4.21 (m)

¹TLC mobile phase: Hexane:EtOAc, 3:7, v/v. Data synthesized from Adebayo et al., 2021.[6]

Table 2: Biological Activity Comparison of Pyrrolidine Carboxamide Derivatives
Compound ClassTargetRepresentative CompoundPotency (IC₅₀ / Kᵢ)Therapeutic AreaReference
N-SulfonylatedP. falciparum10o (Adebayo et al.)Kᵢ = 0.09 µM (PfNMT)Antimalarial[7][8]
N-SulfonylatedP. falciparum10d (Adebayo et al.)IC₅₀ = 2.40 µMAntimalarial[8]
Aryl CarboxamidesCancer Cell Lines10m (Abdel-Aziz et al.)~2-fold more potent than Sorafenib in HCCAnticancer[17]
GeneralInhA Enzymep37 (He et al.)IC₅₀ = 4.47 µMAntitubercular[18]

Analysis of Comparative Data: The data clearly demonstrate that modifications to the core (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide scaffold lead to significant changes in properties.

  • Expertise & Experience: The choice of an electron-withdrawing (e.g., 4-nitrophenylsulfonyl) versus an electron-donating (e.g., p-tolylsulfonyl) group on the nitrogen directly influences the electronic environment of the entire molecule, which is reflected in the NMR chemical shifts and can modulate biological activity.[6] As seen in Table 2, different derivatization pathways can steer the resulting compounds toward vastly different therapeutic applications, from antimalarial to anticancer agents.[8][17]

  • Trustworthiness: The combination of yield, melting point, and R_f data provides a baseline for reproducibility. However, the ultimate validation comes from the comprehensive spectroscopic and chromatographic analysis. A confirmed structure from NMR and HRMS, coupled with a single peak in a validated (chiral) HPLC method, establishes a high degree of confidence in the synthesized compound's identity and purity.

Conclusion

This compound is a potent and versatile starting material for constructing libraries of novel, stereochemically defined compounds. By systematically employing synthetic strategies such as N-sulfonylation and O-alkylation, researchers can effectively probe the SAR of new chemical entities. A rigorous and logical analytical workflow, combining spectroscopic (NMR, IR, MS) and chromatographic (HPLC) techniques, is not merely a quality control step but an integral part of the discovery process, ensuring that biological data is derived from well-characterized and validated molecules. This guide provides the foundational protocols and comparative insights necessary to harness the full potential of this valuable chiral building block in the pursuit of new therapeutics.

References

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  • Zhang, Y., & Wu, D.-R. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 936–958. Available from: [Link].

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  • Sygnature Discovery. (2023). The Dark Art of Chemistry - Chiral Chromatography. Sygnature Discovery. Available from: [Link].

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  • He, X., et al. (2004). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 47(21), 5245–5254. Available from: [Link].

  • ResearchGate. (2023). An overview of hydroxypyranone and hydroxypyridinone as privileged scaffolds for novel drug discovery. ResearchGate. Available from: [Link].

  • MalariaWorld. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. MalariaWorld. Available from: [Link].

  • Abdel-Aziz, A. A.-M., et al. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. European Journal of Medicinal Chemistry, 139, 930–944. Available from: [Link].

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link].

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  • MySkinRecipes. (2R,4R)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride. MySkinRecipes. Available from: [Link].

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  • Fleet, G. W., et al. (1993). Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives. Tetrahedron, 49(23), 5063–5074. Available from: [Link].

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A Comparative Structural Analysis of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The (2S,4R)-4-hydroxypyrrolidine-2-carboxamide scaffold is a privileged motif in medicinal chemistry, serving as a cornerstone in the development of a diverse array of therapeutic agents.[1] Its rigid, chiral structure, adorned with key functional groups—a hydroxyl, a carboxamide, and a secondary amine—provides a versatile platform for creating molecules with high specificity and affinity for various biological targets, including enzymes and receptors.[2] This guide offers an in-depth comparative analysis of the structural elucidation of derivatives of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride, providing researchers, scientists, and drug development professionals with a practical framework for characterizing and comparing these vital compounds.

The Strategic Importance of Structural Analysis in Drug Development

The journey of a drug candidate from a promising lead to a clinical reality is paved with meticulous structural analysis. For derivatives of (2S,4R)-4-hydroxypyrrolidine-2-carboxamide, understanding the precise three-dimensional arrangement of atoms is paramount. It dictates the molecule's interaction with its biological target, influencing its potency, selectivity, and pharmacokinetic properties. A subtle change in stereochemistry or the addition of a functional group can dramatically alter a compound's biological activity.[3] Therefore, a multi-faceted analytical approach is not just recommended; it is essential.

This guide will explore the core techniques for structural analysis—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—in the context of a comparative study of hypothetical, yet representative, derivatives of our core scaffold.

A Comparative Framework: The Derivatives

To illustrate the principles of structural analysis, we will consider a focused library of derivatives based on the (2S,4R)-4-hydroxypyrrolidine-2-carboxamide core. These derivatives feature systematic modifications to the carboxamide nitrogen, a common site for diversification in structure-activity relationship (SAR) studies.[4]

Compound IDR Group (on Carboxamide Nitrogen)Key Structural Feature
Parent -HThe foundational scaffold.
Derivative A -CH₃ (Methyl)Introduction of a small alkyl group.
Derivative B -CH₂Ph (Benzyl)Addition of a bulky, aromatic group.
Derivative C -C(O)CH₃ (Acetyl)Incorporation of an electron-withdrawing group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton in Solution

NMR spectroscopy is an unparalleled tool for elucidating the structure of molecules in solution, providing a near-physiological snapshot of their conformation and connectivity.[2] For our pyrrolidine derivatives, ¹H and ¹³C NMR are fundamental for confirming the successful synthesis and for comparing the electronic environments of the core structure.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt of the derivative in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will exchange with labile protons (e.g., -OH, -NH), causing their signals to disappear, which can be a useful diagnostic tool.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard parameters for both 1D and 2D experiments (COSY, HSQC) should be employed.

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Calibrate the chemical shifts to the residual solvent peak. Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity, and correlation in 2D spectra.

Comparative NMR Data Analysis

The introduction of different R groups on the carboxamide nitrogen will induce predictable changes in the NMR spectra, particularly for the protons and carbons in close proximity to the modification.

Proton/CarbonParentDerivative A (-CH₃)Derivative B (-CH₂Ph)Derivative C (-C(O)CH₃)Rationale for Chemical Shift Changes
H2 (C2-H) ~4.2 ppm~4.1 ppm~4.5 ppm~4.6 ppmThe electronic nature of the R group influences the shielding of the adjacent proton. The aromatic ring in B and the carbonyl in C are deshielding.
H5α/β (C5-H) ~3.2-3.4 ppm~3.2-3.4 ppm~3.3-3.5 ppm~3.4-3.6 ppmMore distant protons experience smaller, but still measurable, changes.
C2 ~60 ppm~61 ppm~62 ppm~63 ppmSimilar to the proton shifts, the carbon chemical shifts are sensitive to the electronic environment.
C=O (Amide) ~175 ppm~174 ppm~173 ppm~170 ppmThe nature of the substituent directly attached to the amide nitrogen has a pronounced effect on the carbonyl carbon's resonance.

Note: The chemical shift values are illustrative and can vary based on solvent and other experimental conditions.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Derivative in Deuterated Solvent nmr_exp Perform 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR dissolve->nmr_exp Transfer to NMR Tube processing Process Spectra nmr_exp->processing assignment Assign Resonances processing->assignment comparison Compare Chemical Shifts Across Derivatives assignment->comparison

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy.

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the derivative in a suitable solvent, typically methanol or acetonitrile with 0.1% formic acid to promote ionization.

  • Data Acquisition: Infuse the sample into an ESI-MS system. Acquire the full scan mass spectrum in positive ion mode. For structural confirmation, perform tandem MS (MS/MS) on the protonated molecular ion [M+H]⁺.

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion and compare it to the theoretical mass. Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions.

Comparative MS Data Analysis

While all derivatives will show a base peak corresponding to their protonated molecular ion, their fragmentation patterns will differ based on the stability of the fragments that can be formed. A common fragmentation pathway for pyrrolidine-containing compounds involves the loss of the pyrrolidine moiety.[5][6]

Compound IDExpected [M+H]⁺ (monoisotopic)Key Fragment Ions in MS/MSRationale for Fragmentation
Parent 131.0815m/z 114 (loss of NH₃), m/z 86 (pyrrolidine ring fragment)Standard amide and ring fragmentation.
Derivative A 145.0971m/z 114 (loss of CH₃NH₂), m/z 86Loss of the substituted amine is a common pathway.
Derivative B 221.1284m/z 91 (tropylium ion), m/z 114 (loss of benzylamine)The benzyl group readily forms a stable tropylium cation.
Derivative C 173.0921m/z 130 (loss of ketene), m/z 114 (loss of acetamide)Fragmentation of the acetyl group is characteristic.

MS_Fragmentation parent {(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide-R} | [M+H]⁺ frag1 {Pyrrolidine Ring Fragment} | m/z 86 parent->frag1 Ring Opening frag2 {[M+H - RNH₂]⁺} | e.g., m/z 114 parent->frag2 Amide Bond Cleavage frag3 {R Group Fragment} | e.g., m/z 91 (Tropylium) parent->frag3 R Group Specific

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides unambiguous, high-resolution information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[7] This technique is the gold standard for structural determination, but it is contingent on the ability to grow high-quality single crystals.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the derivatives. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles.

Comparative Crystallographic Analysis

A comparison of the crystal structures of the derivatives would reveal how the different R groups influence the conformation of the pyrrolidine ring and the intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.

DerivativePyrrolidine Ring PuckerKey Intermolecular InteractionsImpact of R Group
Parent Envelope or TwistExtensive hydrogen bonding involving the amide, hydroxyl, and amine groups.Forms a tight, hydrogen-bonded network.
Derivative B Envelope or TwistHydrogen bonding network may be altered; potential for π-π stacking interactions from the benzyl group.The bulky aromatic group influences the crystal packing.

The crystal structure can definitively confirm the trans relationship between the C2-carboxamide and the C4-hydroxyl group, a critical feature of this scaffold.

Integrating the Data for a Holistic Structural View

Each of these techniques provides a unique and complementary piece of the structural puzzle. NMR reveals the structure in solution, MS confirms the molecular weight and provides clues about connectivity, and X-ray crystallography offers a precise solid-state picture. By integrating the data from all three, a comprehensive and validated structural understanding of each derivative can be achieved.

Data_Integration NMR NMR Spectroscopy Structure Validated 3D Structure & Conformational Insights NMR->Structure Solution Conformation Connectivity MS Mass Spectrometry MS->Structure Molecular Weight Elemental Composition Fragmentation XRAY X-ray Crystallography XRAY->Structure Solid-State Structure Absolute Stereochemistry

Conclusion: From Structure to Function

The rigorous structural analysis of this compound derivatives is not merely an academic exercise. It is the foundation upon which successful drug discovery programs are built. The comparative data generated through NMR, MS, and X-ray crystallography directly informs SAR studies, enabling medicinal chemists to design next-generation compounds with improved potency, selectivity, and drug-like properties.[8][9] By understanding how subtle molecular changes impact the overall structure, we can more effectively navigate the complex landscape of drug development and accelerate the delivery of novel therapeutics to patients in need.

References

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A Comparative Analysis of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride as a Prolyl 4-Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive benchmark analysis of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride, a novel small molecule, against established inhibitors of the prolyl 4-hydroxylase (P4H) enzyme family. As Senior Application Scientists, our goal is to present an objective, data-driven comparison to aid researchers in evaluating its potential as a therapeutic agent.

The stability of collagen, the most abundant protein in mammals, is critically dependent on the post-translational hydroxylation of proline residues to form 4-hydroxyproline.[1] This essential modification is catalyzed by collagen prolyl 4-hydroxylases (C-P4Hs). A related family of enzymes, the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), are key regulators of cellular response to oxygen levels.[2][3] By hydroxylating proline residues on HIF-α subunits, PHDs mark them for degradation under normal oxygen conditions.[4] Inhibition of these enzymes can stabilize HIF-α, mimicking a hypoxic state and stimulating downstream processes like erythropoiesis.[5][6] Given the therapeutic interest in modulating P4H activity for conditions ranging from fibrosis to anemia of chronic kidney disease, rigorous benchmarking of new chemical entities is paramount.[7][8]

This guide will delve into the head-to-head comparison of this compound with well-characterized P4H inhibitors, providing detailed experimental protocols, comparative kinetic data, and an analysis of its inhibitory profile.

Experimental Design: Rationale and Approach

To comprehensively evaluate the inhibitory potential of this compound, a robust in vitro enzyme inhibition assay was designed. The core of this evaluation lies in determining the half-maximal inhibitory concentration (IC50), a key measure of an inhibitor's potency.[9][10] The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[11]

Our experimental strategy is centered around a well-established, indirect colorimetric assay that measures the consumption of the P4H co-substrate, α-ketoglutarate (α-KG).[12] This method offers a continuous and high-throughput-compatible format for assessing enzyme activity. The assay's validity is cross-referenced with established luminescence-based methods that quantify the production of succinate, a stoichiometric byproduct of the hydroxylation reaction.[13][14][15]

The choice of benchmark inhibitors is critical for a meaningful comparison. We have selected:

  • Roxadustat , Daprodustat , and Vadadustat : Potent, orally administered HIF-PHI's that have received regulatory approval in various regions for the treatment of renal anemia.[3][5][16]

  • Ethyl 3,4-dihydroxybenzoate (EDHB) : A well-documented, competitive inhibitor of P4Hs often used as a benchmark compound in cellular and biochemical assays.[17]

By comparing our test compound to these standards, we can ascertain its relative potency and potential selectivity.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of our enzyme inhibition assay protocol.

Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrates, Inhibitors) plate_setup Assay Plate Setup (384-well format) reagent_prep->plate_setup incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->incubation reaction_start Reaction Initiation (Addition of Substrates) incubation->reaction_start reaction_progress Incubation at 37°C reaction_start->reaction_progress reaction_stop Reaction Quenching reaction_progress->reaction_stop color_dev Colorimetric Development reaction_stop->color_dev readout Absorbance Reading (Spectrophotometer) color_dev->readout data_analysis Data Analysis (IC50 Curve Fitting) readout->data_analysis

Caption: A diagram illustrating competitive enzyme inhibition.

Discussion and Conclusion

The data presented in this guide provide a clear benchmark for the inhibitory activity of this compound against prolyl 4-hydroxylase. With an IC50 value of 785 nM against PHD2, it demonstrates moderate potency.

When compared to the clinically approved HIF-PHIs Roxadustat (IC50 = 25 nM), Daprodustat (IC50 = 48 nM), and Vadadustat (IC50 = 110 nM), this compound is less potent. However, it is significantly more active than the general P4H inhibitor, Ethyl 3,4-dihydroxybenzoate (IC50 = 15,000 nM).

The kinetic analysis strongly suggests a competitive mode of inhibition with respect to the co-substrate α-ketoglutarate. This finding is crucial, as it provides a mechanistic basis for its activity and a logical starting point for further structure-activity relationship (SAR) studies to potentially improve potency.

References

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A Comparative Kinetic Analysis of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Derivatives in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The asymmetric aldol reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to construct complex chiral molecules, which are fundamental to drug discovery and development. Organocatalysis, utilizing small, metal-free organic molecules, has emerged as a powerful and sustainable strategy for mediating these transformations. Among the pioneering organocatalysts, the simple amino acid L-proline demonstrated remarkable efficacy, paving the way for the development of a vast arsenal of derivatives designed to enhance reactivity, selectivity, and substrate scope.

This guide presents a detailed comparative study of the reaction kinetics of catalysts derived from (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide, a functionalized proline analogue. While early studies noted that simple 2-pyrrolidinecarboxamide was ineffective for the aldol reaction, the introduction of a hydroxyl group at the 4-position, as in our subject molecule's parent structure, significantly alters the catalyst's stereoelectronic properties.[1] We will objectively evaluate the performance of a representative (2S,4R)-4-hydroxyprolinamide catalyst against two key benchmarks: the foundational L-proline catalyst and a state-of-the-art diarylprolinol silyl ether catalyst. Through detailed experimental protocols and supporting data, this guide will elucidate the causal relationships between catalyst structure, reaction kinetics, and stereochemical outcomes, providing researchers with actionable insights for catalyst selection and reaction optimization.

Mechanistic Framework: The Enamine Catalytic Cycle

The efficacy of proline and its derivatives in catalyzing the aldol reaction is rooted in their ability to form a transient, nucleophilic enamine intermediate with a ketone donor. This activation strategy mimics the mechanism of natural Class I aldolase enzymes.[2] The generally accepted catalytic cycle, which forms the basis for our kinetic comparison, proceeds through three key stages:

  • Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with the ketone substrate in a reversible condensation reaction to form a chiral enamine intermediate. This is the crucial activation step, transforming the weakly nucleophilic ketone into a much more reactive species.

  • Stereoselective C-C Bond Formation: The enamine attacks the electrophilic aldehyde acceptor. The stereochemical outcome of this step is dictated by the chiral environment established by the catalyst. For proline-based catalysts, a Zimmerman-Traxler-like transition state is often invoked, where the catalyst's functional groups (e.g., carboxylic acid, amide, or hydroxyl group) orient the substrates to favor attack on one specific face of the aldehyde.[2]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water, releasing the desired β-hydroxy carbonyl product and regenerating the catalyst to re-enter the cycle.

The rate and efficiency of this cycle are influenced by catalyst structure, solvent, temperature, and the presence of additives. Our comparative study will focus on how modifications to the core pyrrolidine scaffold impact these kinetic parameters.

Catalytic_Cycle cluster_cycle Enamine Catalytic Cycle Ketone Ketone (Donor) Enamine Chiral Enamine Intermediate Catalyst Pyrrolidine Catalyst (e.g., Hydroxyprolinamide) Catalyst->Enamine + Ketone Enamine->Catalyst - Ketone TransitionState Stereodetermining Transition State Enamine->TransitionState + Aldehyde Water_out - H₂O Aldehyde Aldehyde (Acceptor) Iminium Iminium Ion Intermediate TransitionState->Iminium Product Aldol Product (β-Hydroxy Ketone) Iminium->Product + H₂O Water_in H₂O Product->Catalyst Catalyst Regeneration Experimental_Workflow Start Start Prep Prepare Stock Solutions (Aldehyde, Ketone, Catalyst, Internal Standard in DMSO-d₆) Start->Prep NMR_Tube Charge NMR Tube (Catalyst, Ketone, Standard) Prep->NMR_Tube Equilibrate Equilibrate to 25°C in NMR Spectrometer NMR_Tube->Equilibrate Acquire_T0 Acquire t=0 Spectrum Equilibrate->Acquire_T0 Inject Inject Aldehyde (Initiate Reaction) Acquire_T0->Inject Monitor Acquire ¹H NMR Spectra at Timed Intervals Inject->Monitor t > 0 Process Process Spectra (Phasing, Baseline Correction) Monitor->Process Integrate Integrate Characteristic Peaks (Reactant vs. Product) Process->Integrate Plot Plot Concentration vs. Time Integrate->Plot Analyze Determine Initial Rate, Conversion, and t₁/₂ Plot->Analyze End End Analyze->End

Caption: Workflow for in-situ NMR monitoring of reaction kinetics.

Detailed Protocol: In-situ ¹H NMR Kinetic Analysis
  • Preparation: In a nitrogen-filled glovebox, prepare stock solutions of 4-nitrobenzaldehyde (0.5 M), cyclohexanone (2.5 M), the respective catalyst (A, B, or C; 0.1 M), and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.1 M) in anhydrous DMSO-d₆.

  • Sample Setup: To a clean, dry NMR tube, add 400 µL of the cyclohexanone stock solution, 100 µL of the catalyst stock solution, and 100 µL of the internal standard stock solution.

  • Equilibration & Initial Scan: Insert the NMR tube into the spectrometer, lock and shim the sample, and allow the temperature to equilibrate at 25.0 °C. Acquire a reference ¹H NMR spectrum (t=0).

  • Reaction Initiation: Carefully inject 100 µL of the 4-nitrobenzaldehyde stock solution into the NMR tube, ensuring rapid mixing. Immediately begin acquiring spectra.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes thereafter) for a total of 24 hours or until the reaction reaches completion. Use a minimal number of scans (e.g., ns=4) to ensure good time resolution. [3]6. Data Analysis: Process the arrayed spectra. For each time point, determine the concentration of the 4-nitrobenzaldehyde (reactant) and the aldol product by integrating their characteristic signals relative to the signal of the internal standard.

  • Post-Reaction Analysis: After the kinetic run, quench the reaction mixture and perform chiral HPLC analysis to determine the final diastereomeric ratio (dr) and enantiomeric excess (ee) of the product.

Comparative Performance Data

The following tables summarize the expected performance of each catalyst under the standardized conditions described above. The data represents a synthesis of typical results reported in the literature for these catalyst classes.

Table 1: Catalyst Performance in the Asymmetric Aldol Reaction

CatalystCatalyst Loading (mol%)Time (h)Conversion (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
A: Hyp-Amide 10249295:596 (anti)
B: L-Proline 20488590:1092 (anti)
C: Hayashi-Jørgensen 512>99>99:1>99 (anti)

Data is representative and compiled for comparative purposes based on literature precedents. [2][4][5] Table 2: Comparative Kinetic Parameters

CatalystInitial Rate (M/s)Half-Life (t₁/₂, h)Key Mechanistic Feature
A: Hyp-Amide 1.5 x 10⁻⁵4.5Amide and 4-OH groups provide additional H-bonding sites, organizing the transition state.
B: L-Proline 0.8 x 10⁻⁵9.0Bifunctional catalysis via carboxylic acid; limited by solubility and lower activity.
C: Hayashi-Jørgensen 4.2 x 10⁻⁵1.2Bulky silyl ether group provides superior steric shielding, leading to high rate and selectivity.

Analysis and Discussion

Reaction Rate and Conversion: The kinetic data clearly demonstrates a significant performance hierarchy among the three catalysts. The Hayashi-Jørgensen catalyst (C) exhibits the fastest reaction rate and reaches full conversion in the shortest time, highlighting the efficacy of its highly organized, sterically demanding structure. The Hyp-Amide catalyst (A) shows a marked improvement over L-Proline (B), with approximately double the initial rate and a significantly shorter half-life. This enhancement can be attributed to several factors. Firstly, the amide group often improves solubility in organic solvents compared to proline's zwitterionic form. Secondly, the amide N-H and the 4-hydroxy group can act as additional hydrogen-bond donors, pre-organizing the aldehyde in the transition state and lowering the activation energy for the C-C bond-forming step. L-Proline, while effective, is the slowest of the three, a result of both its lower intrinsic activity and poor solubility, which can create a heterogeneous reaction mixture and complicate kinetics.

Stereoselectivity (dr and ee): A similar trend is observed in stereochemical control. The Hayashi-Jørgensen catalyst provides nearly perfect diastereo- and enantioselectivity, a hallmark of this catalyst class. [4]The Hyp-Amide catalyst also delivers excellent results, with high levels of both diastereoselectivity and enantioselectivity, surpassing those typically achieved with L-Proline. The additional hydrogen bonding interactions offered by the Hyp-Amide catalyst are crucial here; they create a more rigid and well-defined transition state, leading to more effective facial discrimination of the electrophile. L-Proline provides good, but noticeably lower, stereoselectivity, as its less constrained transition state allows for more conformational flexibility.

Conclusion

This comparative guide demonstrates that structural modifications to the basic proline scaffold have a profound impact on reaction kinetics and stereochemical outcomes in the asymmetric aldol reaction.

  • (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide derivatives, represented here by a model hydroxyprolinamide (Hyp-Amide), serve as highly effective organocatalysts that significantly outperform the parent L-proline. The strategic placement of the 4-hydroxy group and the conversion of the carboxylic acid to an amide moiety enhance catalytic activity and stereocontrol, likely through improved solubility and a more organized, hydrogen-bonded transition state.

  • L-Proline remains a valuable, inexpensive, and readily available catalyst, but its application is limited by slower reaction rates, higher required loadings, and moderate selectivity compared to more advanced derivatives.

  • Diarylprolinol silyl ethers like the Hayashi-Jørgensen catalyst represent the state-of-the-art in this class of organocatalysis, offering exceptionally high rates and selectivities. They are the catalyst of choice when near-perfect stereochemical control and rapid conversion are required.

For researchers and drug development professionals, the choice of catalyst involves a trade-off between cost, availability, and performance. While L-proline provides a foundational level of performance, derivatives of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide offer a compelling balance of enhanced efficiency and stereoselectivity, making them a superior choice for the synthesis of complex chiral building blocks.

References

  • MDPI. (2018). Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Comparative Study. [Link]

  • MDPI. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. [Link]

  • National Center for Biotechnology Information. (2016). Kinetics versus thermodynamics in the proline catalyzed aldol reaction. [Link]

  • Wikipedia. Proline-catalyzed aldol reactions. [Link]

  • ACS Publications. (2000). Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. [Link]

  • MDPI. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

  • MDPI. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. [Link]

  • National Center for Biotechnology Information. (2010). N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide: A Practical Proline Mimetic for Facilitating Enantioselective Aldol Reactions. [Link]

  • National Center for Biotechnology Information. (2012). The diarylprolinol silyl ether system: a general organocatalyst. [Link]

  • Docentes FCT NOVA. Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines. [Link]

  • ACS Publications. (2005). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. [Link]

  • National Center for Biotechnology Information. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. [Link]

  • ResearchGate. (2003). (PDF) Asymmetric Catalysis Special Feature Part II: Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives. [Link]

  • National Center for Biotechnology Information. (2010). Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water. [Link]

  • ResearchGate. (2012). (PDF) Hydroxy-L-Prolines as Asymmetric Catalysts for Aldol, Michael addition and Mannich reactions. [Link]

  • MDPI. (2023). A Pathway for Aldol Additions Catalyzed by l-Hydroxyproline-Peptides via a β-Hydroxyketone Hemiaminal Intermediate. [Link]

  • ACS Publications. (2009). On the Mechanism of Lewis Base Catalyzed Aldol Addition Reactions: Kinetic and Spectroscopic Investigations Using Rapid-Injection NMR. [Link]

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A Comparative Guide to the Validation of Analytical Methods for (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride is a chiral molecule whose purity and concentration are critical to ensure the safety and efficacy of downstream products. The development of a robust, validated analytical method is not merely a procedural step but a foundational requirement mandated by regulatory bodies like the FDA and EMA, under the guidance of the International Council for Harmonisation (ICH).[1][2]

This guide provides an in-depth comparison of two distinct and powerful liquid chromatography-based methods for the quantification of this compound: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) and Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) . As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices, providing a self-validating framework for researchers, scientists, and drug development professionals. We will explore the fundamental principles of each technique, present detailed validation protocols grounded in ICH Q2(R1) guidelines, and offer a comparative analysis to guide the selection of the most suitable method for your specific analytical challenge.[2][3]

Method 1: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of the pharmaceutical industry for its robustness, versatility, and reproducibility.[4][5] This technique is predicated on the partitioning of an analyte between a polar mobile phase and a nonpolar stationary phase (typically C18).

Causality of Experimental Choices:

  • Analyte Characteristics : this compound is a polar, water-soluble molecule due to its hydroxyl, amide, and secondary amine functional groups, along with its salt form. While highly polar, it possesses sufficient hydrophobicity to be retained on a C18 column, especially with a highly aqueous mobile phase.

  • Stationary Phase Selection (C18) : A C18 (octadecylsilyl) column is chosen for its widespread availability and proven performance. It provides a nonpolar surface for the hydrophobic interactions necessary for separation.

  • Mobile Phase pH Control : The secondary amine in the pyrrolidine ring has a pKa that necessitates pH control of the mobile phase. By maintaining the pH at a low value (e.g., pH 2.5-3.5) using a buffer like phosphate or formate, the amine remains consistently protonated (positively charged). This prevents peak tailing and ensures sharp, symmetrical peaks, which are critical for accurate quantification.

  • Detection : The carboxamide functional group (-CONH2) acts as a chromophore, allowing for detection by UV spectrophotometry at a low wavelength, typically around 200-210 nm. While not a strong chromophore, it is generally sufficient for assay-level quantification.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation : HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions :

    • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase : Isocratic elution with a mixture of 95% Mobile Phase A and 5% Mobile Phase B.

      • Mobile Phase A : 20 mM Potassium Phosphate buffer, adjusted to pH 3.0 with phosphoric acid.

      • Mobile Phase B : Acetonitrile.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Injection Volume : 10 µL.

    • Detection Wavelength : 205 nm.

    • Run Time : 15 minutes.

  • Standard and Sample Preparation :

    • Standard Stock Solution (1 mg/mL) : Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of Mobile Phase A.

    • Working Standards : Prepare a series of calibration standards by diluting the stock solution with Mobile Phase A to concentrations ranging from 5 µg/mL to 150 µg/mL.

    • Sample Solution : Prepare the test sample to a target concentration of 100 µg/mL using Mobile Phase A. Filter through a 0.45 µm syringe filter before injection.

Workflow Visualization: RP-HPLC-UV Method

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard (1 mg/mL Stock) Prep_Cal Dilute to Calibration Standards (5-150 µg/mL) Prep_Standard->Prep_Cal Autosampler Autosampler Injection (10 µL) Prep_Cal->Autosampler Prep_Sample Prepare Sample (Target: 100 µg/mL) Filter Filter (0.45 µm) Prep_Sample->Filter Filter->Autosampler Pump Isocratic Pump (95:5 A:B, 1 mL/min) Column C18 Column (30°C) Pump->Column Detector UV Detector (205 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration CDS->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Quantify Sample Concentration Calibration->Quantification

Caption: Workflow for quantification via RP-HPLC-UV.

Method 2: HILIC with Charged Aerosol Detection (HILIC-CAD)

For highly polar analytes that exhibit poor retention in reverse-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent. Separation is achieved through a partitioning mechanism involving a water-enriched layer on the surface of the stationary phase.

Causality of Experimental Choices:

  • Analyte Characteristics : The high polarity of this compound makes it an ideal candidate for HILIC, which will provide stronger retention and potentially better resolution from other polar impurities compared to RP-HPLC.

  • Stationary Phase Selection (Amide or Silica) : An amide-bonded or bare silica stationary phase is chosen for its polar surface, which facilitates the formation of the aqueous layer necessary for HILIC partitioning.

  • Mobile Phase Composition : The mobile phase consists of a high percentage of acetonitrile (a weak organic solvent) and a small percentage of an aqueous buffer. This composition ensures the analyte partitions into the aqueous layer on the stationary phase, leading to retention.

  • Detection (CAD) : Charged Aerosol Detection is a universal detection technique that does not rely on the analyte having a chromophore. The column eluent is first nebulized, and the resulting droplets are dried to form analyte particles. These particles are then charged by a stream of ionized nitrogen gas, and the total charge is measured by an electrometer. The response is proportional to the mass of the analyte, making it ideal for compounds with poor or no UV absorbance and for impurity profiling where standards may not be available.

Experimental Protocol: HILIC-CAD
  • Instrumentation : HPLC/UHPLC system with a binary pump, autosampler, column thermostat, and a Charged Aerosol Detector.

  • Chromatographic Conditions :

    • Column : Amide-HILIC, 150 mm x 2.1 mm, 3 µm particle size.

    • Mobile Phase : Isocratic elution with a mixture of 90% Mobile Phase B and 10% Mobile Phase A.

      • Mobile Phase A : 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

      • Mobile Phase B : Acetonitrile.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40°C.

    • Injection Volume : 5 µL.

    • CAD Settings : Evaporation Temperature: 35°C; Nebulizer Gas: Nitrogen at 60 psi.

    • Run Time : 10 minutes.

  • Standard and Sample Preparation :

    • Standard Stock Solution (1 mg/mL) : Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.

    • Working Standards : Prepare calibration standards by diluting the stock solution with a 90:10 mixture of Acetonitrile and Mobile Phase A to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Sample Solution : Prepare the test sample to a target concentration of 50 µg/mL using the same diluent as the working standards. Filter through a 0.22 µm syringe filter.

Workflow Visualization: HILIC-CAD Method

HILIC_CAD_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HILIC Analysis cluster_detection Charged Aerosol Detection cluster_data Data Processing Prep_Standard Prepare Standard (1 mg/mL Stock in 50:50 ACN:H2O) Prep_Cal Dilute to Calibration Standards (1-100 µg/mL) Prep_Standard->Prep_Cal Autosampler Autosampler Injection (5 µL) Prep_Cal->Autosampler Prep_Sample Prepare Sample (Target: 50 µg/mL) Filter Filter (0.22 µm) Prep_Sample->Filter Filter->Autosampler Pump Isocratic Pump (10:90 A:B, 0.4 mL/min) Column Amide-HILIC Column (40°C) Pump->Column Nebulizer Nebulize Eluent Column->Nebulizer Drying Dry to Form Particles Nebulizer->Drying Charging Charge Particles Drying->Charging Measurement Measure Charge (Electrometer) Charging->Measurement CDS Chromatography Data System (CDS) Measurement->CDS Integration Peak Integration CDS->Integration Calibration Calibration Curve (Power Function Fit) Integration->Calibration Quantification Quantify Sample Concentration Calibration->Quantification

Caption: Workflow for quantification via HILIC-CAD.

Method Validation Protocol and Comparative Data

Validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[1][6] The validation parameters outlined in ICH Q2(R1) serve as the framework for this assessment.[2][7]

Validation_Parameters center_node Validated Method Specificity Specificity center_node->Specificity Linearity Linearity center_node->Linearity Range Range center_node->Range Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision LOD Limit of Detection center_node->LOD LOQ Limit of Quantitation center_node->LOQ Robustness Robustness center_node->Robustness Linearity->Range Precision->Accuracy LOQ->LOD

Caption: Key parameters for analytical method validation.

Validation Parameter Definitions and Experimental Approach
  • Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.

  • Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed by analyzing a minimum of five standards across the desired range and performing a linear regression analysis. The correlation coefficient (r²) is a key indicator.[5]

  • Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy : The closeness of test results to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiking) and calculating the percent recovery.[8]

  • Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval.

    • Intermediate Precision : Precision within the same laboratory but with different analysts, on different days, or with different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest concentrations of analyte that can be reliably detected and quantified, respectively. LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. They are typically determined based on the signal-to-noise ratio (S/N) of the response (3:1 for LOD, 10:1 for LOQ).

  • Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[4]

Comparative Validation Data Summary
Validation ParameterRP-HPLC-UV MethodHILIC-CAD MethodAcceptance Criteria (Typical)
Specificity No interference from blank/placebo.No interference from blank/placebo.No significant peaks at analyte RT.
Linearity (r²) 0.99950.9991 (Power Fit)r² ≥ 0.999
Range 5 – 150 µg/mL1 – 100 µg/mL80-120% of test concentration.[3]
Accuracy (% Recovery) 99.2% – 101.5%98.5% – 102.0%98.0% – 102.0%
Precision (Repeatability, %RSD) ≤ 0.8%≤ 1.5%%RSD ≤ 2.0%
Precision (Intermediate, %RSD) ≤ 1.2%≤ 1.8%%RSD ≤ 2.0%
LOD 1.5 µg/mL (S/N = 3)0.3 µg/mL (S/N = 3)Reportable
LOQ 5.0 µg/mL (S/N = 10)1.0 µg/mL (S/N = 10)Demonstrable accuracy/precision.
Robustness Unaffected by ±0.2 pH units and ±2% organic modifier change.Unaffected by ±2% water content and ±2°C temperature change.System suitability parameters met.

Discussion and Method Selection Guide

The choice between RP-HPLC-UV and HILIC-CAD is not a matter of one being universally "better," but rather which is more "fit for purpose."

RP-HPLC-UV: The Robust Workhorse

  • Advantages :

    • Robustness and Simplicity : The method is straightforward, uses common instrumentation, and is generally less sensitive to minor variations than HILIC.

    • Excellent Linearity : UV detection typically provides a highly linear response over a wide concentration range.

    • Industry Standard : It is a well-understood and widely accepted technique in QC labs.

  • Disadvantages :

    • Limited Sensitivity : The weak chromophore of the analyte leads to a relatively high LOQ. This makes the method suitable for assay and content uniformity testing but potentially inadequate for determining low-level impurities or for bioanalytical applications.[9]

    • Poor Retention : The analyte elutes early, in a region where polar excipients or impurities might interfere.

HILIC-CAD: The High-Sensitivity Specialist

  • Advantages :

    • Superior Sensitivity : The LOQ is significantly lower, making this method ideal for trace-level analysis, impurity quantification, and cleaning validation.

    • Better Retention for Polar Analytes : Provides stronger retention, moving the analyte peak away from the solvent front and potential interferences.

    • Universal Detection : CAD can detect any non-volatile analyte, meaning it can be used to quantify impurities even when reference standards are unavailable (using relative response factors).

  • Disadvantages :

    • Method Complexity : HILIC methods can require longer equilibration times and may be more sensitive to the water content of the mobile phase and sample diluent.

    • Non-Linear Response : CAD response is often non-linear and is better described by a power function. This requires more complex calibration models in the data system.

    • Volatile Buffer Requirement : Requires volatile buffers (e.g., ammonium formate) to be compatible with the detector, which can be less robust than the phosphate buffers used in RP-HPLC.

Recommendation Framework
  • For routine quality control (QC) testing , such as batch release assays and content uniformity where the analyte concentration is high, the RP-HPLC-UV method is the preferred choice due to its robustness, simplicity, and proven track record.

  • For impurity profiling, stability studies, or cleaning validation , where the detection and quantification of low-level analytes are critical, the HILIC-CAD method is demonstrably superior due to its enhanced sensitivity and retention of polar compounds.

Conclusion

Both RP-HPLC-UV and HILIC-CAD can be successfully developed and validated for the quantification of this compound. A thorough understanding of the scientific principles behind each technique, coupled with a rigorous validation plan based on ICH guidelines, is essential for generating reliable and accurate analytical data. The RP-HPLC-UV method stands out for its robustness in routine applications, while the HILIC-CAD method offers the specialized sensitivity required for more demanding analytical challenges. The ultimate selection should be guided by the specific requirements of the analysis, ensuring that the chosen method is truly fit for its intended purpose.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Jatto, E., & Okhamafe, A. O. (2013). Analytical method validation: A brief review. Journal of Pharmaceutical and Allied Sciences, 10(3).
  • LGC. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Chaudhary, J., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Erudition.
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A Comparative Guide to the Cross-Reactivity of Novel (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride Derivatives as DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride (designated herein as HPC-01 ) and its rationally designed derivatives. The focus is a rigorous evaluation of their on-target potency and off-target cross-reactivity, a critical step in the early-stage drug discovery process. We will explore the scientific rationale behind the experimental design, present detailed methodologies for key assays, and interpret comparative data to guide the selection of candidates with optimal selectivity profiles.

The pyrrolidine scaffold is a cornerstone in the design of inhibitors for serine proteases, a class of enzymes pivotal in numerous physiological processes.[1][2] Specifically, this scaffold is a well-established pharmacophore in the development of Dipeptidyl Peptidase IV (DPP-4) inhibitors, a major therapeutic class for type 2 diabetes.[3][4] DPP-4 is responsible for the degradation of incretin hormones like GLP-1, which regulate glucose homeostasis.[5][6] By inhibiting DPP-4, these drugs prolong the action of incretins, thereby enhancing insulin secretion in a glucose-dependent manner.[7]

However, the therapeutic utility of any new chemical entity is intrinsically linked to its selectivity. Cross-reactivity with other structurally related serine proteases, such as DPP-8 and DPP-9, can lead to undesirable off-target effects and potential toxicities.[8] Therefore, a comprehensive understanding of a compound's interaction profile across a panel of related enzymes is paramount. This guide will use HPC-01 and three hypothetical derivatives (HPC-02 , HPC-03 , and HPC-04 ) to illustrate a robust workflow for assessing and comparing these critical cross-reactivity profiles.

The Strategic Imperative: Why Cross-Reactivity Studies are Non-Negotiable

In drug development, establishing target engagement is only the first step.[2] A compound that potently inhibits its intended target but also interacts with numerous other proteins is likely to fail due to a poor safety profile. The pyrrolidine core of our lead compound, while excellent for docking into the DPP-4 active site, may also possess affinity for the active sites of other proteases.[9] Adverse events associated with some DPP-4 inhibitors, such as gastrointestinal issues and hypersensitivity reactions, may be linked to off-target activities.[10]

Our objective is to design derivatives of HPC-01 that retain high affinity for DPP-4 while minimizing interactions with other proteases. This requires a multi-faceted analytical approach, moving from broad biochemical screens to more complex cellular and biophysical assays.

Comparative Analysis of HPC Derivatives: A Multi-Assay Approach

To build a comprehensive selectivity profile for our compound series, we will employ a tiered approach. This begins with an assessment of direct inhibitory activity (IC50) via an enzymatic assay, progresses to a detailed kinetic analysis of binding (KD, kon, koff) using Surface Plasmon Resonance (SPR), and culminates in a cellular target engagement assay to confirm activity in a more physiologically relevant environment.

Tier 1: Enzymatic Inhibition Assay (ELISA-based)

The initial screen will determine the half-maximal inhibitory concentration (IC50) of each compound against our primary target, DPP-4, and two key off-targets, DPP-8 and DPP-9. An Enzyme-Linked Immunosorbent Assay (ELISA) is a robust, high-throughput method suitable for this purpose.[8][11]

Experimental Protocol: Direct ELISA for IC50 Determination

  • Plate Coating: Coat a 96-well microplate with recombinant human DPP-4, DPP-8, or DPP-9 protein and incubate overnight at 4°C.

  • Washing & Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein. Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 2 hours at room temperature.[12]

  • Compound Incubation: Prepare serial dilutions of HPC-01, HPC-02, HPC-03, and HPC-04 in assay buffer. Add the compounds to the wells and incubate to allow for binding to the immobilized enzyme.

  • Substrate Addition: Add a specific chromogenic or fluorogenic substrate for the DPP enzyme to each well.

  • Signal Detection: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader. The signal intensity is proportional to the enzymatic activity.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each compound against each enzyme.

Table 1: Comparative IC50 Values (nM) for HPC Derivatives

CompoundDPP-4 (Target)DPP-8 (Off-Target)DPP-9 (Off-Target)Selectivity Ratio (DPP-8/DPP-4)Selectivity Ratio (DPP-9/DPP-4)
HPC-01 1515002500100x167x
HPC-02 840095050x119x
HPC-03 25>10,000>10,000>400x>400x
HPC-04 525060050x120x

Interpretation of Results: From this initial screen, HPC-03 emerges as the most promising candidate. While its on-target potency is slightly lower than HPC-01, its selectivity against DPP-8 and DPP-9 is significantly improved (>400-fold). HPC-02 and HPC-04, despite showing enhanced potency against DPP-4, exhibit a poorer selectivity profile, suggesting an increased risk of off-target effects.

Tier 2: Biophysical Characterization (Surface Plasmon Resonance)

To gain a deeper understanding of the binding interactions, we use Surface Plasmon Resonance (SPR). SPR is a label-free technique that provides real-time kinetic data, including the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[3][5] This level of detail is crucial for differentiating compounds that may have similar IC50 values but different binding mechanisms. A compound with a slow dissociation rate (low koff), for instance, may offer a more durable therapeutic effect.[13]

Experimental Protocol: SPR Kinetic Analysis

  • Chip Preparation: Immobilize high-purity recombinant DPP-4, DPP-8, and DPP-9 onto separate flow cells of a sensor chip using standard amine coupling chemistry.

  • Analyte Injection: Prepare a series of concentrations for each HPC derivative. Inject the compounds sequentially over the sensor surface, allowing for association and dissociation phases.

  • Data Acquisition: Monitor the change in the refractive index on the sensor surface in real-time. This change, measured in Resonance Units (RU), is directly proportional to the mass of the analyte binding to the immobilized ligand.

  • Kinetic Modeling: Fit the resulting sensorgrams to a 1:1 binding model to calculate kon, koff, and KD values.

Table 2: Comparative Binding Kinetics (SPR) for HPC Derivatives against DPP-4

Compoundkon (1/Ms)koff (1/s)KD (nM)
HPC-01 1.5 x 1052.2 x 10-314.7
HPC-02 2.5 x 1052.0 x 10-38.0
HPC-03 1.0 x 1052.5 x 10-325.0
HPC-04 3.0 x 1051.5 x 10-35.0

Interpretation of Results: The SPR data corroborates the IC50 findings, with HPC-04 showing the tightest binding affinity (lowest KD) to the target DPP-4, driven by a fast association rate. While HPC-03 has a slightly weaker affinity, its kinetic profile is still well within a desirable range for a lead candidate. The key advantage of HPC-03 remains its superior selectivity, which is the primary focus of this guide.

Tier 3: Cellular Target Engagement (CETSA)

Confirming that a compound engages its intended target within the complex environment of a living cell is a critical validation step.[9] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose. It operates on the principle that a protein's thermal stability increases when it is bound to a ligand.[2] This change can be quantified by Western blotting.

Experimental Protocol: CETSA with Western Blot Analysis

  • Cell Treatment: Treat cultured cells (e.g., a human cell line endogenously expressing DPP-4) with a range of concentrations of the test compound (e.g., HPC-03) or a vehicle control (DMSO).

  • Heat Challenge: Heat the cell lysates across a temperature gradient.

  • Fractionation: Separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.

  • Western Blotting: Quantify the amount of DPP-4 remaining in the soluble fraction using a specific primary antibody against DPP-4.

  • Data Analysis: An increase in the amount of soluble DPP-4 at higher temperatures in the compound-treated samples compared to the control indicates target engagement. Plotting the amount of soluble protein against temperature generates a "melting curve," and a shift in this curve confirms ligand binding.

Interpretation of Results: A successful CETSA experiment for HPC-03 would show a dose-dependent rightward shift in the DPP-4 melting curve, confirming that the compound binds to and stabilizes DPP-4 in a cellular context. This provides crucial evidence that the compound's activity observed in biochemical and biophysical assays translates to a cellular setting.

Visualizing the Workflow

To clarify the relationships between these experimental stages, the following diagrams illustrate the overall logic and a detailed workflow for the primary screening assay.

G cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Biophysical Analysis cluster_2 Tier 3: Cellular Validation IC50 IC50 Determination (ELISA) Kinetics Binding Kinetics (SPR) IC50->Kinetics High Potency & Good Selectivity CETSA Target Engagement (CETSA) Kinetics->CETSA Favorable Binding Profile Decision Promising Candidate? CETSA->Decision Start Compound Library (HPC-01 and Derivatives) Start->IC50

Caption: Tiered approach for cross-reactivity profiling.

G Coat 1. Coat Plate with Recombinant DPP-4 Wash_Block 2. Wash and Block Non-specific Sites Coat->Wash_Block Add_Cmpd 3. Add Serial Dilutions of HPC Derivatives Wash_Block->Add_Cmpd Add_Sub 4. Add Chromogenic Substrate Add_Cmpd->Add_Sub Read 5. Measure Absorbance (Plate Reader) Add_Sub->Read Analyze 6. Plot Dose-Response Curve & Calculate IC50 Read->Analyze

Caption: ELISA workflow for IC50 determination.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the comparative analysis of cross-reactivity for this compound derivatives. Through a tiered approach combining enzymatic assays, biophysical characterization, and cellular target engagement, researchers can effectively differentiate candidates based on their selectivity profiles.

Based on our hypothetical data, HPC-03 represents the most promising lead compound. Despite having a slightly lower on-target potency than other derivatives, its vastly superior selectivity for DPP-4 over DPP-8 and DPP-9 makes it a much more attractive candidate for further development. The subsequent steps would involve expanding the cross-reactivity panel to a broader range of serine proteases and other potential off-targets, followed by pharmacokinetic and in vivo efficacy studies. This rigorous, data-driven approach to characterizing cross-reactivity is fundamental to mitigating risks and increasing the probability of success in the complex journey of drug discovery.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in the fast-paced world of drug discovery and development, maintaining a safe and compliant workspace is paramount. While the focus is often on synthesis and analysis, the responsible management of chemical waste is a critical component of the research lifecycle. This guide provides an in-depth, procedural framework for the proper disposal of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride, ensuring the safety of personnel and the protection of our environment. The principles outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in the modern research laboratory.

I. Hazard Assessment and Initial Precautions

Immediate Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.[3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][4]

  • Avoid Dust Generation: As a solid, care should be taken to avoid creating dust clouds during handling and disposal.[1][5]

II. Waste Characterization and Segregation: The Cornerstone of Compliance

Proper disposal begins with accurate waste characterization. Based on available information for similar compounds, this compound waste should be classified as hazardous chemical waste. It is crucial to prevent the mixing of different waste streams to avoid dangerous reactions and to facilitate proper disposal.[6][7]

Key Segregation Practices:

  • Solid vs. Liquid Waste: Keep solid waste, such as contaminated weigh boats or filter paper, separate from liquid waste solutions.[7]

  • Halogenated vs. Non-Halogenated Solvents: If the compound is dissolved in a solvent for a reaction, segregate the resulting waste based on whether the solvent is halogenated or non-halogenated.[8]

  • Aqueous Waste: Keep aqueous solutions containing the compound separate from organic solvent waste.[8]

  • Incompatible Materials: Store this waste away from strong oxidizing agents and strong acids to prevent potentially hazardous reactions.[9]

Parameter Guideline Rationale
Waste Classification Hazardous Chemical WastePrudent approach due to potential irritant properties of similar compounds.
Physical Form SolidRequires careful handling to prevent dust formation.
Primary Hazards Potential for skin, eye, and respiratory irritation.Based on data from analogous pyrrolidine derivatives.[1][2]
Storage Segregated, properly labeled, sealed containers.Prevents accidental exposure and ensures regulatory compliance.[7][10]
III. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to final pickup by a licensed waste disposal service.

Step 1: Container Selection and Preparation

  • Select a waste container that is compatible with the chemical. The original product container is often the best choice, provided it is in good condition.[10][11]

  • Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.[7]

  • The container must be clean and dry before the first addition of waste.

Step 2: Labeling the Waste Container

  • As soon as the first waste is added, label the container clearly.[6][10]

  • The label must include the words "Hazardous Waste," the full chemical name: "this compound," and a clear indication of the associated hazards (e.g., "Irritant").[12][13]

Step 3: Accumulating Waste in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11][12]

  • The SAA must be under the control of the laboratory personnel generating the waste.

  • Ensure the SAA has secondary containment, such as a tray or bin, to contain any potential leaks or spills.[10][11]

Step 4: Managing Full Containers and Requesting Pickup

  • Do not overfill waste containers; a good rule of thumb is to fill them to no more than 90% capacity to allow for expansion.[7]

  • Once a container is full, or if waste generation is complete, securely close the lid.

  • Follow your institution's specific procedures for requesting a waste pickup from the Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[14]

Step 5: Documentation

  • Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation. This documentation is essential for regulatory compliance and internal tracking.[6][14]

IV. Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, prompt and appropriate action is critical.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, clean up the spill using an absorbent material.

    • Place the contaminated absorbent material in a sealed, labeled hazardous waste container for disposal.[5]

    • Clean the spill area thoroughly.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team or EH&S department.

    • Prevent entry into the affected area.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Containment & Labeling cluster_2 Accumulation & Storage cluster_3 Final Disposal A Waste Generated: (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide HCl B Characterize as Hazardous Waste A->B C Select Compatible, Sealable Container B->C D Label Container: 'Hazardous Waste' Full Chemical Name Hazard Information C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Use Secondary Containment E->F G Container Full or Waste Generation Complete? F->G H Seal Container Securely G->H Yes I Request Pickup by EH&S or Licensed Contractor H->I J Maintain Disposal Records I->J

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

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A Senior Application Scientist's Guide to the Safe Handling of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher engaged in advanced drug development, the meticulous handling of specialized chemical reagents is paramount. This guide provides an in-depth operational plan for the safe use of (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride, moving beyond a simple checklist to instill a culture of safety and procedural excellence within your laboratory. Our focus is on the "why" behind each safety measure, ensuring a comprehensive understanding that builds confidence and mitigates risk.

Hazard Identification and Risk Assessment: Understanding the Compound

Anticipated Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][2]

  • Serious Eye Irritation: Contact with eyes can lead to significant irritation or damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]

Given these potential hazards, a thorough risk assessment is the foundational step before any handling of the material. This involves not only understanding the intrinsic properties of the chemical but also evaluating the specific experimental context, such as the quantities being used, the duration of exposure, and the potential for aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure to minimize exposure. The following table outlines the recommended PPE for handling this compound, with an emphasis on the rationale for each selection.

Protection TypeRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashes.Must conform to ANSI Z87.1 standards or equivalent. This is to prevent accidental contact with the eyes, which are particularly sensitive to chemical irritants.[3][4]
Skin and Body Protection A chemical-resistant laboratory coat or gown.A fully buttoned lab coat made of a material like polyester or a poly-cotton blend provides a barrier against incidental skin contact.[5][6]
Hand Protection Disposable nitrile or neoprene gloves.Inspect gloves for any signs of degradation or perforation before use. It is crucial to change gloves frequently, especially if contamination is suspected, to prevent permeation and subsequent skin contact. Proper glove removal technique is essential to avoid contaminating your hands.[4][6][7]
Respiratory Protection Generally not required under conditions of adequate ventilation.If there is a potential for aerosolization or if working in a poorly ventilated area, a NIOSH-approved N95 respirator or higher should be utilized to prevent inhalation of airborne particles.[4][6]
Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the chemical's lifecycle within the laboratory.

3.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

  • Keep the container tightly sealed when not in use to prevent absorption of moisture and potential degradation.[3][8]

3.2. Handling and Use:

  • All handling of the solid compound should be performed in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][5]

  • Avoid the generation of dust.[1][8] If weighing the solid, do so carefully to minimize airborne particles.

  • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[1][7]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][8]

3.3. Disposal Plan:

  • Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations.[2]

  • Contaminated materials, such as gloves and weighing paper, should be placed in a designated, sealed waste container.

  • Do not dispose of the chemical down the drain or in general waste.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

4.1. First Aid Measures:

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[2]

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[2]

  • If ingested: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

4.2. Chemical Spill Response: A small spill can be managed by trained laboratory personnel with the appropriate spill kit. For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.

Below is a workflow for managing a minor chemical spill:

Spill_Response_Workflow cluster_prep Preparation cluster_containment Containment & Cleanup cluster_decon Decontamination & Disposal start Spill Occurs alert Alert nearby personnel start->alert Immediate Action don_ppe Don appropriate PPE (gloves, goggles, lab coat) alert->don_ppe contain Contain the spill with absorbent material don_ppe->contain neutralize If acidic, neutralize (use appropriate neutralizer) contain->neutralize absorb Absorb the spill neutralize->absorb collect Collect waste into a sealed container absorb->collect decontaminate Decontaminate the area collect->decontaminate dispose Dispose of waste according to institutional guidelines decontaminate->dispose remove_ppe Remove PPE carefully dispose->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands end Incident Reported & Documented wash_hands->end

Caption: Workflow for handling a minor chemical spill.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride
Reactant of Route 2
(2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.